Gold-198
Description
The exact mass of the compound Gold (198Au) colloidal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Gold - Gold Isotopes - Gold Radioisotopes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
10043-49-9 |
|---|---|
Molecular Formula |
Au |
Molecular Weight |
197.968244 g/mol |
IUPAC Name |
gold-198 |
InChI |
InChI=1S/Au/i1+1 |
InChI Key |
PCHJSUWPFVWCPO-OUBTZVSYSA-N |
SMILES |
[Au] |
Isomeric SMILES |
[198Au] |
Canonical SMILES |
[Au] |
Other CAS No. |
10043-49-9 |
Synonyms |
198Au radioisotope Au-198 radioisotope Gold-198 |
Origin of Product |
United States |
Foundational & Exploratory
Gold-198 (¹⁹⁸Au): An In-depth Technical Guide to a Versatile Radioisotope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, production, and applications of the radioactive isotope Gold-198 (¹⁹⁸Au). With its unique decay characteristics, ¹⁹⁸Au has carved a significant niche in therapeutic and diagnostic medicine, particularly in oncology, as well as in various industrial and research applications. This document synthesizes key technical data, outlines experimental protocols, and visualizes critical processes to serve as an essential resource for professionals in the field.
Core Physical and Nuclear Properties
This compound is a synthetic radioisotope of gold. Its properties make it particularly suitable for localized radiotherapy and as a radiotracer. A summary of its fundamental physical and nuclear characteristics is presented below.
Table 1: General Properties of this compound
| Property | Value |
| Symbol | ¹⁹⁸Au |
| Atomic Number (Z) | 79[1] |
| Mass Number (A) | 198[1] |
| Neutron Number (N) | 119[1] |
| Isotopic Mass | 197.9682437 Da[1][2] |
| Nuclear Spin and Parity | 2-[1][3] |
| Half-life | 2.6946 days (approximately 2.7 days)[2][4] |
| Decay Mode | Beta-minus (β⁻) Decay[2][3] |
| Specific Activity | 9.10 x 10¹⁵ Bq/g[1] |
Table 2: Decay Characteristics of this compound
| Parameter | Value |
| Daughter Isotope | Mercury-198 (¹⁹⁸Hg) (Stable)[3][5] |
| Total Decay Energy | 1.373 MeV[2][3] |
| Beta (β⁻) Energy (Max) | 0.961 MeV (99% abundance)[2][3] |
| Beta (β⁻) Energy (Avg) | 0.315 MeV[6] |
| Gamma (γ) Energy | 0.412 MeV (95.6% abundance)[1][2] |
| Other Gamma Energies | 0.676 MeV (0.8%), 1.088 MeV (0.2%)[7] |
| Beta Particle Range in Tissue | Approximately 4 mm[1][2] |
Production of this compound
The primary method for producing this compound is through neutron activation of the stable isotope Gold-197 (¹⁹⁷Au), which is the only naturally occurring isotope of gold.[3][5] This process is typically carried out in a nuclear reactor to leverage the high neutron flux.
Nuclear Reaction:
¹⁹⁷Au + ¹n → ¹⁹⁸Au + γ
The thermal neutron capture cross-section for this reaction is approximately 98.8 barns.[3]
Radioactive Decay Scheme
This compound undergoes beta-minus decay, where a neutron in the nucleus is converted into a proton, emitting a beta particle (an electron) and an antineutrino. This process transmutes this compound into the stable isotope Mercury-198. The decay is accompanied by the emission of gamma radiation as the daughter nucleus de-excites to its ground state.[2][3]
Experimental Protocols
Synthesis of Radioactive this compound Nanoparticles
A common application of this compound in research and drug development is in the form of nanoparticles. The following is a generalized protocol for the synthesis of ¹⁹⁸Au nanoparticles, based on the citrate reduction method.[8]
Materials:
-
Irradiated this compound foil
-
Aqua regia (3:1 mixture of concentrated HCl and HNO₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (34 mM)
-
Deionized water
-
Three-neck flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Dissolution of ¹⁹⁸Au Foil: The neutron-activated this compound foil is dissolved in aqua regia with gentle heating (around 50°C) to form tetrachloroauric acid (H¹⁹⁸AuCl₄).[3] Repeated additions of HCl and heating are performed to remove residual nitric acid.[5]
-
Preparation of H¹⁹⁸AuCl₄ Solution: A dilute solution of H¹⁹⁸AuCl₄ (e.g., 0.1 mM) is prepared in a three-neck flask, and the pH is adjusted with NaOH.[1]
-
Reduction and Nucleation: The solution is heated to boiling while being stirred vigorously. A solution of trisodium citrate is then rapidly added. The citrate ions act as both a reducing agent and a capping agent.[1]
-
Formation of Nanoparticles: The solution will undergo a series of color changes, typically from yellow to clear, then to a deep wine-red, indicating the formation of gold nanoparticles. The reaction is allowed to proceed for several minutes to ensure completion.[1]
-
Characterization: The resulting ¹⁹⁸Au nanoparticles are characterized using techniques such as Dynamic Light Scattering (DLS) for size distribution, Transmission Electron Microscopy (TEM) for morphology, and gamma spectroscopy to confirm the presence and activity of ¹⁹⁸Au.[1][5]
Applications in Medicine and Research
The dual emission of beta and gamma radiation from this compound underpins its utility in various medical and research settings.
Brachytherapy
This compound has been used in brachytherapy, a form of internal radiation therapy where a sealed radioactive source is placed inside or next to the area requiring treatment.[9] ¹⁹⁸Au seeds or foils can be implanted directly into tumors, such as in the treatment of prostate and oral cancers.[10][11] The short range of its beta particles delivers a high localized dose to the tumor, minimizing damage to surrounding healthy tissues, while the gamma emission allows for imaging of the source placement.[1][2]
Radiopharmaceuticals and Nanomedicine
Colloidal ¹⁹⁸Au has been investigated for intracavitary use to control malignant effusions.[12] More recently, ¹⁹⁸Au nanoparticles are being explored as a platform for targeted cancer therapy.[8] These nanoparticles can be functionalized with targeting moieties to enhance their accumulation in tumor tissues. The localized radiation from the nanoparticles can then be used to destroy cancer cells.[13]
Radioactive Tracer
This compound is also employed as a radioactive tracer in scientific and industrial research.[2] Its relatively short half-life and detectable gamma emissions make it suitable for tracking the movement of substances. Applications include studying sediment and water flow in hydrology and investigating the behavior of gold in biological and environmental systems.[1][3]
Safety and Handling
As with all radioactive materials, the handling of this compound requires strict adherence to safety protocols to minimize radiation exposure.
Table 3: Shielding and Dosimetry for this compound
| Parameter | Recommendation |
| Gamma Shielding | 10.5 mm of lead reduces the gamma dose rate by 90%.[6] |
| Beta Shielding | 3 mm of plastic will absorb all beta emissions.[6] |
| Dosimetry | Whole-body and finger-ring dosimeters are required when handling significant quantities (e.g., >5 mCi).[6] |
| Handling Precautions | Use of personal protective equipment (gloves, lab coat, safety glasses) is mandatory. Work should be conducted in designated areas with appropriate shielding. Regular surveys for contamination are essential.[6][9] |
Conclusion
This compound remains a valuable radioisotope with significant applications in medicine and research. Its well-characterized physical and decay properties, coupled with established production methods, make it a reliable tool for brachytherapy, a promising agent in the development of novel radiopharmaceuticals and nanomedicines, and an effective tracer for scientific studies. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization.
References
- 1. bjrs.org.br [bjrs.org.br]
- 2. Multifunctional Nanoparticles Based on Iron Oxide and this compound Designed for Magnetic Hyperthermia and Radionuclide Therapy as a Potential Tool for Combined HER2-Positive Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Requirements for Medical Grade Gold Plating [sharrettsplating.com]
- 8. Gold Nanoparticle Characterization Methods [nanopartz.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. inac2024.aben.org.br [inac2024.aben.org.br]
- 11. iaea.org [iaea.org]
- 12. Preparation of this compound radioisotope and evaluation of the effect of grafting of 198Au on functionalized silica nanoparticles on its biodistribution: introducing a new theranostic agent [jonsat.nstri.ir]
- 13. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Gold-198 (¹⁹⁸Au): A Comprehensive Technical Guide to its Decay Scheme and Emissions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear decay properties of Gold-198 (¹⁹⁸Au), a radionuclide of significant interest in medical applications, particularly in radiotherapy, and as a tracer in scientific research.[1][2][3] This document details the decay scheme, emitted radiations, and the experimental methodologies used to elucidate these characteristics.
Core Decay Characteristics of this compound
This compound is an artificially produced radioisotope of gold, typically manufactured by neutron capture in a nuclear reactor from the stable isotope Gold-197 (¹⁹⁷Au).[2][3] It undergoes beta-minus (β⁻) decay, transforming into the stable isotope Mercury-198 (¹⁹⁸Hg).[1][4] This process is characterized by a half-life of approximately 2.695 days (64.7 hours).[1][5]
The decay of ¹⁹⁸Au is relatively straightforward, primarily involving a beta transition to an excited state of ¹⁹⁸Hg, which then de-excites by emitting gamma radiation.[1] The key quantitative data associated with the decay of this compound are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value |
| **Half-life (T₁⸝₂) ** | 2.69517 days |
| Decay Mode | Beta-minus (β⁻) |
| Daughter Isotope | Mercury-198 (¹⁹⁸Hg) (Stable) |
| Total Decay Energy | 1.372 MeV |
| Spin and Parity | 2- |
Table 2: Principal Beta-minus (β⁻) Emissions
| Maximum Energy (Eβ,max) | Average Energy (Eβ,avg) | Branching Ratio (%) |
| 961 keV | 315 keV | 99% |
Table 3: Principal Gamma (γ) and X-ray Emissions
| Energy | Intensity (%) | Emission Type |
| 411.8 keV | 95.5% | Gamma |
| 675.9 keV | 0.86% | Gamma |
| 1087.7 keV | 0.16% | Gamma |
| 70.8 keV | 2.3% | X-ray (Kα) |
| 80.1 keV | 0.4% | X-ray (Kβ) |
This compound Decay Scheme Visualization
The decay of this compound predominantly proceeds through a beta decay to the first excited state of Mercury-198 at 411.8 keV. This is followed by the emission of a 411.8 keV gamma ray as the nucleus de-excites to the stable ground state of ¹⁹⁸Hg. A much less probable beta decay branch populates a higher excited state at 1087.7 keV, which then de-excites via gamma emission. The following diagram illustrates this primary decay pathway.
Experimental Protocols for Decay Scheme Determination
The elucidation of the ¹⁹⁸Au decay scheme has been the subject of numerous investigations since its discovery in 1937.[1] The experimental determination of its decay characteristics relies on several key nuclear spectroscopy techniques.
Production of this compound
A workflow for the production and initial characterization of this compound is outlined below.
Beta Spectroscopy
The continuous energy spectrum of the beta particles emitted from ¹⁹⁸Au is measured using a beta spectrometer.
-
Methodology:
-
A thin, solid source of ¹⁹⁸Au is prepared to minimize self-absorption of the beta particles.
-
The source is placed in a magnetic or semiconductor spectrometer (e.g., a silicon drift detector).
-
A magnetic spectrometer uses a uniform magnetic field to bend the path of the beta particles. The radius of curvature is proportional to the momentum of the particle, allowing for the determination of its energy.
-
A semiconductor detector measures the energy deposited by the beta particle as it is stopped within the detector volume.
-
The resulting spectrum is a continuous distribution of energies up to a maximum endpoint energy (Eβ,max).
-
Calibration of the spectrometer is performed using sources with well-known beta endpoint energies.
-
Gamma Spectroscopy
The discrete energies of the gamma rays emitted from the de-excitation of the ¹⁹⁸Hg daughter nucleus are measured using a gamma-ray spectrometer.
-
Methodology:
-
A ¹⁹⁸Au source is placed at a known distance from a high-purity germanium (HPGe) detector. HPGe detectors are preferred for their excellent energy resolution.
-
The gamma rays interact with the germanium crystal, creating electron-hole pairs. The number of pairs is proportional to the energy of the incident gamma ray.
-
The resulting electrical pulses are amplified and sorted by their height to produce an energy spectrum.
-
The spectrum consists of sharp photopeaks corresponding to the full energy of the gamma rays.
-
Energy and efficiency calibration of the detector is performed using standard gamma-ray sources with well-characterized energies and intensities.
-
Beta-Gamma Coincidence Spectroscopy
To establish the relationships between beta decay branches and subsequent gamma emissions, beta-gamma coincidence measurements are performed.
-
Methodology:
-
The ¹⁹⁸Au source is placed between a beta detector and a gamma detector.
-
A coincidence circuit is used to record events only when a beta particle and a gamma ray are detected within a very short time window (on the order of nanoseconds).
-
By "gating" on a specific beta energy range, the corresponding coincident gamma-ray spectrum can be isolated. Conversely, gating on a specific gamma photopeak allows for the measurement of the coincident beta spectrum.
-
This technique was crucial in confirming that the 961 keV beta decay branch feeds the 411.8 keV excited state in ¹⁹⁸Hg.
-
Internal Conversion Electron Spectroscopy
Internal conversion is a process that competes with gamma emission, where the nuclear excitation energy is transferred directly to an orbital electron, which is then ejected from the atom.
-
Methodology:
-
The discrete energies of these internal conversion electrons are measured using a high-resolution electron spectrometer.
-
The kinetic energy of the ejected electron is equal to the transition energy minus the binding energy of the electron in its atomic shell (K, L, M, etc.).
-
The measurement of the energies and intensities of these conversion electrons provides information about the transition energies, the multipolarity of the transitions, and the internal conversion coefficients. This data helps to confirm the spin and parity assignments of the nuclear energy levels.
-
References
Gold-198: A Technical Guide to its Half-life and Energy Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear decay properties of Gold-198 (¹⁹⁸Au), a radionuclide of significant interest in radiotherapy and medical imaging. This document details its half-life, beta and gamma energy spectra, and provides standardized experimental protocols for their determination.
Core Properties of this compound
This compound is an artificially produced radioisotope of gold. It is typically manufactured by neutron activation of stable Gold-197 (¹⁹⁷Au) in a nuclear reactor.[1][2] Its therapeutic and diagnostic applications stem from its relatively short half-life and the emission of both beta particles and gamma rays upon its decay to stable Mercury-198 (¹⁹⁸Hg).[1][3][4]
Half-Life
The half-life of this compound is a critical parameter for dose calculations in medical applications. The accepted value is approximately 2.7 days.[1][2][3][5] More precise measurements have reported the half-life to be 2.6946 days.[3]
Table 1: Half-Life of this compound
| Parameter | Value | Reference |
| Half-life (t₁/₂) | 2.6946 days | --INVALID-LINK--[3] |
| Half-life (approx.) | 2.7 days | --INVALID-LINK--[1][2] |
| Decay Constant (λ) | 2.98 x 10⁻⁶ s⁻¹ | Calculated from t₁/₂ |
Energy Spectrum
This compound decays via beta emission, followed by the emission of gamma rays from the excited daughter nucleus, Mercury-198. The energy released in these processes is fundamental to its therapeutic efficacy and imaging potential.
Table 2: Beta Decay Energy Spectrum of this compound
| Beta Transition | Maximum Energy (Eβmax) | Intensity |
| β₁ | 961 keV | 99%[3] |
| β₂ | 285.1 keV | ~1% |
| β₃ | 1372.8 keV | ~0.025% |
Table 3: Gamma Ray Energy Spectrum of this compound
| Gamma Ray | Energy (Eγ) | Intensity |
| γ₁ | 411.8 keV | 95.62%[5] |
| γ₂ | 675.9 keV | ~0.8% |
| γ₃ | 1087.7 keV | ~0.16% |
Decay Scheme of this compound
The decay of this compound to Mercury-198 is a well-characterized process. The following diagram illustrates the primary decay pathway.
Caption: Decay scheme of this compound to Mercury-198.
Experimental Protocols
The following sections detail the methodologies for the determination of the half-life and energy spectrum of this compound.
Determination of Half-Life
This protocol describes the measurement of the decay rate of a this compound sample over time to determine its half-life.
Caption: Workflow for the experimental determination of the half-life of this compound.
Methodology:
-
Source Preparation: A calibrated source of this compound is obtained. The initial activity should be sufficiently high to allow for measurements over several half-lives.
-
Detector Setup: A gamma-ray detector, such as a High-Purity Germanium (HPGe) detector, is set up and calibrated for energy and efficiency.
-
Data Acquisition:
-
The this compound source is placed at a fixed geometry relative to the detector.
-
The number of counts in the 411.8 keV photopeak is measured for a fixed time interval (e.g., 10 minutes).
-
This measurement is repeated at regular intervals (e.g., every 6-12 hours) for a period of at least three half-lives (approximately 8 days).
-
-
Background Measurement: A background spectrum is acquired for the same counting time with the source removed to account for environmental radioactivity.
-
Data Analysis:
-
The net counts in the 411.8 keV photopeak are determined for each measurement by subtracting the background counts.
-
The natural logarithm of the net count rate (activity) is plotted against time.
-
A linear least-squares fit is applied to the data points. The slope of the line is equal to the negative of the decay constant (λ).
-
The half-life is calculated using the formula: t₁/₂ = ln(2) / λ.
-
Gamma Ray Spectroscopy
This protocol outlines the procedure for measuring the gamma-ray energy spectrum of this compound using an HPGe detector.
Methodology:
-
System Setup:
-
An HPGe detector is cooled with liquid nitrogen and connected to a multichannel analyzer (MCA) through a preamplifier and amplifier.
-
The system is allowed to stabilize.
-
-
Energy and Efficiency Calibration:
-
Standard calibration sources with well-known gamma-ray energies and intensities (e.g., ¹³⁷Cs, ⁶⁰Co, ¹⁵²Eu) are used to perform an energy and efficiency calibration of the detector system.
-
-
Sample Measurement:
-
The this compound source is placed at a reproducible distance from the detector.
-
A gamma-ray spectrum is acquired for a sufficient time to obtain good statistics in the photopeaks.
-
-
Data Analysis:
-
The acquired spectrum is analyzed to identify the energies and intensities of the gamma-ray photopeaks.
-
The energies of the observed peaks are determined from the energy calibration.
-
The net area of each photopeak is calculated, and the emission intensity is determined using the efficiency calibration.
-
Beta Energy Spectroscopy
This protocol describes the measurement of the beta energy spectrum of this compound using a silicon detector.
Methodology:
-
System Setup:
-
A silicon detector (e.g., a Si(Li) or PIPS detector) is placed in a vacuum chamber to minimize energy loss of the beta particles in air.
-
The detector is connected to a preamplifier, shaping amplifier, and an MCA.
-
-
Energy Calibration:
-
The system is calibrated using conversion electron sources with well-defined electron energies (e.g., ¹³⁷Cs, ²⁰⁷Bi).
-
-
Sample Measurement:
-
A thin, unencapsulated this compound source is placed in front of the detector.
-
The beta spectrum is acquired.
-
-
Data Analysis:
-
The continuous beta spectrum is analyzed to determine the endpoint energy, which corresponds to the maximum beta energy (Eβmax).
-
A Kurie plot analysis can be performed to linearize the spectrum and more accurately determine the endpoint energy.
-
Note on Signaling Pathways
The term "signaling pathways" typically refers to the molecular cascades involved in cellular communication and response, which are central to modern pharmacology. For a radionuclide like this compound, its therapeutic effect is not mediated by interaction with specific biological signaling pathways. Instead, its efficacy is a result of the deposition of energy from its beta and gamma emissions within the target tissue, leading to DNA damage and cell death. Therefore, the concept of signaling pathways, as it applies to targeted drug development, is not directly applicable to the mechanism of action of this compound.
Conclusion
This technical guide has summarized the key decay characteristics of this compound and provided detailed experimental protocols for their measurement. The accurate determination of its half-life and energy spectrum is paramount for its safe and effective use in medical applications. The provided methodologies offer a standardized approach for researchers and professionals in the field.
References
A Technical Guide to the Historical Applications of Gold-198 in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-198 (198Au), a radioisotope of gold with a half-life of 2.69 days that emits both beta particles and gamma radiation, played a significant role in the landscape of nuclear medicine from the 1950s through the 1970s.[1][2] Its unique properties made it a versatile tool for both therapeutic and diagnostic applications, particularly in the burgeoning field of oncology. This technical guide provides an in-depth review of the historical applications of this compound, focusing on its use in interstitial brachytherapy, intracavitary therapy for malignant effusions, and diagnostic imaging. The document summarizes quantitative data from historical studies, details experimental protocols of the era, and presents visual workflows and logical diagrams to offer a comprehensive understanding of this important chapter in medical history.
Physical and Chemical Properties of Medical this compound
This compound is produced by neutron activation of stable Gold-197 in a nuclear reactor.[1] For medical applications, it was most commonly used in two forms: as a colloidal suspension for intracavitary and interstitial administration, and as solid seeds or grains for interstitial brachytherapy.[1][3] The colloidal form consisted of microscopic particles of metallic gold suspended in a solution, which allowed for its distribution within body cavities and tissues.[4] The beta emissions of this compound were primarily responsible for its therapeutic effect, delivering a high radiation dose to a localized area, while the gamma emissions were utilized for imaging and dosimetry.[2]
Therapeutic Applications
The primary therapeutic use of this compound was in the treatment of various cancers through the localized delivery of radiation. This was achieved via two main approaches: intracavitary administration and interstitial implantation.
Intracavitary Therapy for Malignant Effusions
Colloidal this compound was extensively used for the palliative treatment of malignant pleural and peritoneal effusions (ascites), which are common complications of advanced cancers.[5][6] The rationale was that the radioactive colloid, when introduced into the pleural or peritoneal cavity, would be distributed over the serosal surfaces and irradiate the tumor cells seeding these linings, thereby reducing fluid production.
| Application | Number of Patients (in cited studies) | Typical Dosage (mCi) | Reported Efficacy | Key Complications |
| Malignant Peritoneal Effusion (Ascites) | 248 (ovarian cancer)[7][8] | 100 - 150 | Effective in controlling ascites in a significant number of patients.[7] | Radiation sickness, bone marrow depression (rare), intestinal fibrosis (late effect). |
| Malignant Pleural Effusion | Not specified in detail in the provided results | 75 - 100 | Frequently effective in reducing or eliminating fluid re-accumulation. | Radiation pneumonitis (rare), localized pain. |
-
Patient Selection: Patients with recurrent, symptomatic malignant ascites, often from ovarian or gastrointestinal cancers, who had failed other treatments.[7]
-
Procedure:
-
A paracentesis was performed to remove the bulk of the ascitic fluid.
-
A catheter was left in place in the peritoneal cavity.
-
The prescribed dose of colloidal this compound, diluted in a sterile saline solution, was instilled through the catheter.
-
The patient's position was frequently changed for several hours following administration to ensure uniform distribution of the colloid throughout the peritoneal cavity.
-
-
Post-Treatment Assessment: The primary outcome measure was the reduction in the rate of fluid accumulation, assessed by the interval between subsequent paracenteses and changes in abdominal girth.
Interstitial Brachytherapy
Interstitial brachytherapy with this compound involved the direct implantation of the radioisotope into solid tumors. This was done using either colloidal this compound or, more commonly, encapsulated "seeds" or "grains." This technique aimed to deliver a high, localized radiation dose to the tumor while sparing surrounding healthy tissues.
This compound was one of the earliest radioisotopes used for interstitial brachytherapy of prostate cancer, particularly for inoperable, localized disease.[9]
| Patient Cohort | Number of Patients | Dosage/Method | Reported Outcomes |
| Inoperable Prostate Cancer | Not specified in detail | 30-100 seeds implanted into the prostate gland.[9] | Showed promise in achieving local tumor control. |
-
Patient Selection: Patients with localized, inoperable prostate cancer without evidence of distant metastases.[9]
-
Procedure:
-
Under anesthesia, a suprapubic or retropubic surgical approach was used to expose the prostate.
-
Hollow needles were inserted into the prostate gland in a pre-planned geometric pattern.
-
This compound seeds were then deposited through the needles as they were withdrawn.
-
The number of seeds and their distribution were calculated to deliver a tumoricidal radiation dose.
-
-
Post-Treatment Assessment: Treatment efficacy was evaluated through clinical examination of the prostate, changes in urinary symptoms, and in later years, by monitoring levels of acid phosphatase.
This compound seeds and colloids were also used to treat a variety of other localized tumors, including:
-
Bladder Cancer: Implantation of this compound seeds into the bladder wall for localized tumors.[10][11]
-
Tongue Cancer: Interstitial implantation of this compound grains was used for early-stage tongue cancers, often in patients who were not suitable for surgery.[3][12][13][14][15]
-
Cervical Cancer: Colloidal this compound was injected into the parametrial tissues to irradiate the pelvic lymph nodes, as a supplement to intracavitary radium therapy for the primary tumor.[2]
| Patient Cohort | Number of Patients | Prescribed Dose (Gy) | 5-Year Local Control Rate |
| T1 Tongue Cancer | 21[12] | 70 | 95.2%[12] |
| T2 Tongue Cancer | 24[12] | 70 | 95.5%[12] |
| Stage I-II (advanced age/poor performance status) | 96[13] | 70 | 68%[13] |
Diagnostic Applications
The gamma emissions of this compound allowed for its use as a tracer in diagnostic imaging, primarily for scanning the liver and lymphatic system.
Liver Scanning
Intravenously injected colloidal this compound is rapidly taken up by the reticuloendothelial cells (Kupffer cells) of the liver and spleen. This property was exploited for liver scanning to assess the size, shape, and position of the liver and to detect space-occupying lesions such as tumors, abscesses, or cysts.[16][17][18][19]
-
Patient Preparation: No special preparation was typically required.
-
Procedure:
-
A dose of 150-300 µCi of colloidal this compound was injected intravenously.
-
After a waiting period of about 30 minutes to allow for hepatic uptake, the patient was positioned under a rectilinear scanner.
-
The scanner, equipped with a sodium iodide crystal detector, would move back and forth over the abdomen, detecting the gamma rays emitted from the this compound concentrated in the liver.
-
The data was used to create a two-dimensional image of the liver.
-
-
Interpretation: Areas of decreased uptake within the liver ("cold spots") could indicate the presence of metastatic tumors or other focal liver diseases.
Lymphoscintigraphy
When injected interstitially, colloidal this compound particles were picked up by the lymphatic vessels and transported to the regional lymph nodes. This allowed for the visualization of lymphatic drainage pathways and the assessment of lymph node involvement by metastatic disease.[20][21][22][23]
Visualizations
Production of Medical Colloidal this compound
Caption: Production workflow of colloidal this compound for medical use.
Experimental Workflow for Intracavitary Administration
Caption: Workflow for intracavitary this compound therapy.
Logical Diagram of Historical this compound Applications
Caption: Decision logic for historical this compound applications.
Conclusion
This compound was a cornerstone of early nuclear medicine, offering both therapeutic and diagnostic capabilities in an era before the widespread availability of modern radiopharmaceuticals and advanced imaging technologies. Its applications in treating malignant effusions and various solid tumors through brachytherapy provided valuable treatment options for many cancer patients. While this compound has been largely superseded by other radionuclides with more favorable physical properties and by alternative treatment modalities, its historical use laid the groundwork for the development of modern radiopharmaceutical therapy and demonstrates the enduring principle of localized radiation treatment in oncology. This guide serves as a technical resource for understanding the pioneering role of this compound in the history of medicine.
References
- 1. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. Investigating the displacement of radio-active sources during this compound grain brachytherapy for hospitalized oral cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of radioactive colloidal gold 198Au [inis.iaea.org]
- 5. Treatment of pleural and peritoneal effusion with intracavitary colloidal radiogold (Au 198) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioactive Gold in Malignant Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Results of the intraperitoneal application of radioactive gold in cases of ovarian cancer (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results of the intraperitoneal application of radioactive gold in cases of ovarian cancer (Journal Article) | ETDEWEB [osti.gov]
- 9. Medical Isotope Irradiations – MIT Nuclear Reactor Laboratory [nrl.mit.edu]
- 10. [Treatment of bladder cancer using implantation of radioactive gold seeds (Au 198)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Treatment of tumors of the bladder with radioactive isotopes. Wires of tantalum 182 and seeds of gold 198] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment outcomes of real-time intraoral sonography-guided implantation technique of 198Au grain brachytherapy for T1 and T2 tongue cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 198Au grain implantation for early tongue cancer in patients of advanced age or poor performance status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. [A CONTRIBUTION TO LIVER FUNCTION DIAGNOSIS (HEPATOGRAM) WITH RADIOACTIVE, COLLOIDAL GOLD (AU198). (PRELIMINARY REPORT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liver Scanning with Colloidal Radiogold [inis.iaea.org]
- 18. ucsfhealth.org [ucsfhealth.org]
- 19. The significance of spleen colloidal gold Au198 uptake in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. www-pub.iaea.org [www-pub.iaea.org]
- 21. pubs.rsna.org [pubs.rsna.org]
- 22. Clinical evaluation of lymph node scanning utilizing colloidal gold 198 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Production of Gold-198 for Research and Pharmaceutical Applications
Abstract: Gold-198 (¹⁹⁸Au), a radioisotope of gold with a half-life of approximately 2.7 days, is of significant interest in nuclear medicine for radiotherapy and as a radiotracer in scientific research.[1] Its therapeutic efficacy stems from the emission of beta particles with a limited penetration range in tissue, allowing for localized tumor destruction while minimizing damage to surrounding healthy tissue.[2][3] This technical guide provides an in-depth overview of the primary synthesis and production methods of this compound, tailored for researchers, scientists, and professionals in drug development. It details the predominant neutron activation method, alternative production routes, and post-production processing into chemical precursors for nanoparticle synthesis. This document includes summaries of quantitative data, detailed experimental protocols, and workflow diagrams to facilitate a comprehensive understanding of the manufacturing process.
Introduction to this compound
This compound is a synthetic radioisotope of gold that decays to stable Mercury-198 (¹⁹⁸Hg) via beta (β⁻) and gamma (γ) emissions.[4] Conclusively identified in 1937 following neutron irradiation of stable Gold-197, its unique decay characteristics make it a valuable tool in various scientific and medical applications.[2] Notably, it is used in brachytherapy, where small seeds or wires containing ¹⁹⁸Au are implanted near or within tumors.[1] Furthermore, this compound nanoparticles are being actively investigated as injectable treatments for cancers such as prostate and liver cancer.[2][5][6]
Physical and Decay Properties of this compound
A summary of the key physical and decay characteristics of this compound is presented in Table 1.
| Property | Value | Citations |
| Half-life (t₁/₂) | 2.6946 days | |
| Decay Mode | Beta (β⁻) Decay | [2] |
| Decay Product | Stable Mercury-198 (¹⁹⁸Hg) | |
| Beta (β⁻) Max Energy | 961 keV | [2] |
| Primary Gamma (γ) Energy | 411.8 keV | [5] |
| Total Decay Energy | 1.373 MeV | [2] |
| Atomic Mass | 197.9682437 Da | [2] |
Production Methods of this compound
The production of this compound is primarily achieved through neutron activation of stable Gold-197. Alternative methods, such as photonuclear reactions, have also been explored.
Neutron Activation of Gold-197
The most common and established method for producing this compound is through the neutron capture reaction of the stable isotope Gold-197 (¹⁹⁷Au), which constitutes 100% of natural gold.[2][7] This process is typically carried out in a nuclear reactor to leverage the high thermal neutron flux.
The nuclear reaction is as follows:
¹⁹⁷Au + ¹n → ¹⁹⁸Au + γ
High-purity Gold-197, often in the form of foils or disks, serves as the target material.[5] This target is placed in a suitable container, sometimes referred to as a "rabbit," and inserted into the reactor core via a pneumatic transport system.[5] The target is then irradiated by the reactor's neutron flux. The nucleus of a ¹⁹⁷Au atom absorbs a thermal neutron, transforming it into an excited state of ¹⁹⁸Au, which then de-excites by emitting gamma radiation to form the final product.[5]
The yield of this compound is dependent on several factors, including the neutron flux, the irradiation time, and the neutron capture cross-section of Gold-197. The activity of the produced ¹⁹⁸Au can be calculated, and experimental yields have been reported under various conditions (see Table 2).
| Neutron Flux (n/cm²/s) | Irradiation Time | Target Mass | Produced Activity | Citation |
| 1.6 x 10¹² | 1-2 hours | 0.05–15.5 mg AuNPs | ~100 MBq for 15.56 mg | [8] |
| 1.6 x 10¹² | 1 hour | 12.7 mg solid Au | 87 MBq (calculated) | [8] |
| 10¹⁴ | 70 hours | 1 mg Au target | 16 GBq | [9] |
Photonuclear Production from Mercury Isotopes
An alternative, though less common, method for producing this compound involves photonuclear reactions on mercury (Hg) isotopes.[7] This method can be advantageous for producing carrier-free ¹⁹⁸Au, meaning the final product is not contaminated with the stable target isotope. The process involves irradiating a mercury target with high-energy bremsstrahlung photons from an electron accelerator.[7]
The relevant nuclear reactions include:
¹⁹⁹Hg(γ, n) → ¹⁹⁸Hg → ¹⁹⁸Au (via subsequent reactions) ²⁰⁰Hg(γ, pn) → ¹⁹⁸Au
While this method avoids the need for a nuclear reactor, it may require enriched mercury targets to achieve high radioisotopic purity and can produce other gold isotopes as byproducts.[7] For instance, irradiation of natural mercury can yield about 80 kBq/µA·h of ¹⁹⁸Au and ¹⁹⁹Au.[7]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures in the production and processing of this compound.
Protocol for Neutron Activation of Gold-197
This protocol outlines the general steps for producing this compound in a nuclear reactor.
-
Target Preparation: High-purity (99.99% or higher) Gold-197 foils or disks are weighed and encapsulated in aluminum containers, often referred to as "rabbits."[5][9]
-
Irradiation: The encapsulated target is transferred into the core of a nuclear reactor, typically through a pneumatic tube system, into a region with a known thermal neutron flux.[5][8]
-
Irradiation Parameters: The target is irradiated for a predetermined duration. The irradiation time is calculated based on the neutron flux, the activation cross-section of ¹⁹⁷Au, and the desired final activity of ¹⁹⁸Au.
-
Cooling and Retrieval: Following irradiation, the target is allowed to cool for a period to let short-lived isotopes decay. It is then safely retrieved from the reactor core.
-
Activity Measurement: The activity of the produced this compound is measured using a calibrated gamma-ray spectrometer, typically by detecting the characteristic 411.8 keV gamma peak.[10]
Protocol for Conversion of Irradiated Gold to Chloroauric Acid (H¹⁹⁸AuCl₄)
The metallic this compound produced is often converted into a chemical precursor, such as chloroauric acid, for subsequent use, particularly in the synthesis of nanoparticles.
-
Dissolution in Aqua Regia: The irradiated gold foil or disk is placed in a reaction vessel within a shielded hot cell. Aqua regia, a freshly prepared 3:1 mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃), is added to dissolve the gold.[5][11]
-
Heating and Concentration: The solution is heated, for example, to 50°C, to facilitate the dissolution of the gold. The temperature may increase as the reaction proceeds.[5] The solution is then heated further to reduce the volume and remove excess nitric acid.[5]
-
Denitration: Concentrated HCl is added in cycles, followed by heating to evaporate the solution. This step is crucial to remove the nitric component, which can interfere with subsequent nanoparticle synthesis.[5]
-
Final Product: The resulting product is a solution of chloroauric acid (H¹⁹⁸AuCl₄), which can be dissolved in high-purity water to a desired concentration for further use.[11]
Protocol for Synthesis of this compound Nanoparticles (Turkevich Method)
This protocol describes a common method for synthesizing this compound nanoparticles from a chloroauric acid precursor.
-
Preparation of H¹⁹⁸AuCl₄ Solution: A dilute solution of H¹⁹⁸AuCl₄ (e.g., 0.1 mM) is prepared in a flask equipped with a reflux condenser. A small amount of NaOH (e.g., 100 µL of 1 M) may be added.[4]
-
Heating to Boiling: The solution is heated to a rolling boil while being vigorously stirred with a magnetic stir bar.[4][5]
-
Addition of Reducing Agent: A solution of a reducing agent, typically sodium citrate (e.g., 5 mL of a 1% solution), is rapidly added to the boiling H¹⁹⁸AuCl₄ solution.[4][5]
-
Nanoparticle Formation: The solution will undergo a series of color changes, from light yellow to clear, then to black, dark purple, and finally to a characteristic wine-red color, indicating the formation of gold nanoparticles. This process typically takes 2-3 minutes.[4]
-
Reaction Completion and Cooling: The solution is allowed to react for a few more minutes at boiling temperature and then cooled down.[4]
-
Characterization: The resulting nanoparticles are characterized to determine their size and concentration. Techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are commonly used.[4][5]
Purification and Quality Control
The purity of the final this compound product is critical, especially for medical applications.
-
Radionuclidic Purity: This is assessed to ensure that other radioactive isotopes are not present in significant amounts. Gamma spectroscopy is the primary method used to identify and quantify any radio-impurities by their characteristic gamma-ray emissions.
-
Radiochemical Purity: This determines the chemical form of the this compound. For example, in a solution of H¹⁹⁸AuCl₄, it ensures that the gold is in the correct chemical state. Techniques like chromatography (e.g., HPLC) can be used for this analysis.[12]
-
Chemical Purity: This ensures that non-radioactive chemical impurities are below acceptable limits. This is particularly important when the this compound is intended for in vivo use. Methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect trace metal impurities.
Purification methods can include:
-
Solvent Extraction: To separate this compound from the target material and other impurities. For example, after dissolving the target in aqua regia, the resulting chloroauric acid can be selectively extracted into an organic solvent.[8]
-
Ion Exchange Chromatography: This can be used to purify the this compound solution by separating it from other ions based on their charge.[13]
-
Precipitation: Selective precipitation can be used to isolate the gold from a solution of dissolved impurities.[14]
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis of this compound and its subsequent decay.
Caption: Workflow for the production of this compound via neutron activation.
Caption: Simplified decay scheme of this compound to stable Mercury-198.
Conclusion
The production of this compound, primarily through neutron activation of stable Gold-197, is a well-established process that yields a product of high value for medical and research applications. The subsequent conversion of the activated gold into chemical precursors like chloroauric acid enables the synthesis of advanced radiopharmaceuticals, such as this compound nanoparticles. A thorough understanding of the production parameters, detailed experimental protocols, and stringent quality control measures are essential to ensure the safe and effective use of this important radioisotope. The information and protocols provided in this guide aim to support the scientific community in the continued development and application of this compound-based technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound nanoparticle synthesis to be used in cancer treatment | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 5. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 6. inac2024.aben.org.br [inac2024.aben.org.br]
- 7. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4297134A - Method of recovering gold - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. periodicos.ufms.br [periodicos.ufms.br]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
A Technical Guide to Gold-198 and Other Gold Isotopes in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of Gold-198 (¹⁹⁸Au) in comparison to other notable gold isotopes, namely Gold-199 (¹⁹⁹Au) and Gold-195m (¹⁹⁵ᵐAu), within the research and drug development landscape. This document provides a comprehensive overview of their physical characteristics, production methods, and experimental applications, with a focus on cancer therapy and medical imaging.
Comparative Analysis of Key Gold Isotopes
The selection of a gold isotope for a specific research application is dictated by its unique decay characteristics, half-life, and emission properties. The following table summarizes the key quantitative data for ¹⁹⁸Au, ¹⁹⁹Au, and ¹⁹⁵ᵐAu to facilitate an informed choice for researchers.
| Property | This compound (¹⁹⁸Au) | Gold-199 (¹⁹⁹Au) | Gold-195m (¹⁹⁵ᵐAu) |
| Half-Life | 2.6946 days[1] | 3.139 days[2][3] | 30.5 seconds[4][5] |
| Decay Mode | Beta (β⁻)[1] | Beta (β⁻)[2] | Isomeric Transition (IT)[4] |
| Primary Emissions | Beta particles (β⁻), Gamma rays (γ)[1] | Beta particles (β⁻), Gamma rays (γ)[2] | Gamma rays (γ)[6] |
| Max. Beta Energy | 0.961 MeV[1] | ~0.452 MeV[2] | N/A |
| Principal Gamma Energy | 0.412 MeV[1] | 0.158 MeV, 0.208 MeV | 0.262 MeV[6] |
| Daughter Isotope | Mercury-198 (¹⁹⁸Hg) (Stable)[1] | Mercury-199 (¹⁹⁹Hg) (Stable)[2] | Gold-195 (¹⁹⁵Au) |
| Production Method | Neutron activation of stable Gold-197 (¹⁹⁷Au)[7][8] | Neutron capture of Platinum-198 (¹⁹⁸Pt)[9] | From the decay of Mercury-195m (¹⁹⁵ᵐHg)[6] |
This compound: The Therapeutic Workhorse
This compound is a significant isotope in therapeutic research, primarily due to its beta and gamma emissions. The beta particles have a tissue penetration range of approximately 4 mm, allowing for localized tumor destruction with minimal damage to surrounding healthy tissue.[8] Its 2.7-day half-life is long enough for practical handling and delivery, yet short enough to minimize long-term radiation exposure.[1]
Production of this compound
This compound is typically produced in a nuclear reactor by irradiating a target of stable Gold-197 with thermal neutrons.[7][8]
Experimental Protocol: Synthesis of this compound Nanoparticles
Radioactive gold nanoparticles (¹⁹⁸AuNPs) are extensively investigated for their potential in nanobrachytherapy. The following is a detailed protocol for their synthesis.
Materials:
-
This compound foil
-
Aqua regia (3:1 mixture of concentrated HCl and HNO₃)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Sodium citrate (Na₃C₆H₅O₇) solution (34 mM)
-
Deionized water
-
Reflux condenser and three-neck flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolution of this compound: The radioactive ¹⁹⁸Au foil is dissolved in aqua regia with gentle heating. This process converts the metallic gold into chloroauric acid (H¹⁹⁸AuCl₄).
-
Preparation of H¹⁹⁸AuCl₄ Solution: The resulting solution is repeatedly heated and treated with hydrochloric acid to remove residual nitric acid, yielding a purified H¹⁹⁸AuCl₄ solution.
-
Nanoparticle Synthesis:
-
A dilute solution of H¹⁹⁸AuCl₄ is prepared in a three-neck flask equipped with a reflux condenser and placed on a heating mantle with a magnetic stirrer.
-
A small amount of NaOH solution is added.
-
The solution is brought to a boil with vigorous stirring.
-
A solution of sodium citrate is rapidly injected into the boiling solution.
-
-
Formation and Observation: The solution will undergo a series of color changes, from pale yellow to gray, then to deep purple, and finally to a wine-red color, indicating the formation of gold nanoparticles. The reaction is typically complete within 10-15 minutes.
-
Characterization: The size and morphology of the synthesized ¹⁹⁸AuNPs are characterized using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Gold-199 and Gold-195m: Isotopes for Imaging and Theranostics
While ¹⁹⁸Au is primarily therapeutic, ¹⁹⁹Au and ¹⁹⁵ᵐAu offer significant advantages for diagnostic imaging and theranostic applications.
Gold-199: A Theranostic Candidate
Gold-199 has a slightly longer half-life than ¹⁹⁸Au (3.14 days) and emits lower energy beta particles and gamma rays suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[2] This combination of properties makes it a promising candidate for theranostics, where a single agent can be used for both diagnosis and therapy.
Production: ¹⁹⁹Au is produced by the neutron irradiation of enriched Platinum-198 (¹⁹⁸Pt) in a nuclear reactor.[9]
Gold-195m: An Ultra-Short-Lived Imaging Agent
With an extremely short half-life of 30.5 seconds, Gold-195m is ideal for dynamic imaging studies where rapid sequential scans are necessary, such as in cardiac imaging.[4][5] Its short half-life minimizes the radiation dose to the patient.
Production: ¹⁹⁵ᵐAu is obtained from a generator system where it is produced from the decay of its parent isotope, Mercury-195m (¹⁹⁵ᵐHg).[6]
In Vivo Experimental Workflow: A Logical Framework
The following diagram illustrates a typical workflow for preclinical in vivo studies using gold nanoparticles, from initial synthesis to data analysis.
Cellular Interaction and Signaling
Gold nanoparticles exert their therapeutic effects through various cellular mechanisms. Upon entering cancer cells, they can generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).[10][11]
Conclusion
This compound remains a cornerstone for therapeutic radionuclide research due to its favorable decay properties and well-established production methods. However, the emergence of isotopes like Gold-199 and Gold-195m is expanding the utility of gold in nuclear medicine, particularly in the realms of diagnostic imaging and theranostics. The continued development of nanoparticle formulations and a deeper understanding of their in vivo behavior will undoubtedly unlock new and more effective applications for these valuable research tools.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gold-199 - isotopic data and properties [chemlin.org]
- 3. Isotope data for gold-199 in the Periodic Table [periodictable.com]
- 4. Gold-195m - isotopic data and properties [chemlin.org]
- 5. Gold-195m, an ultra-short-lived generator-produced radionuclide: clinical application in sequential first pass ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. radiacode.com [radiacode.com]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. isotopes.gov [isotopes.gov]
- 10. Gold Nanoparticles Contact with Cancer Cell: A Brief Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Plant-mediated gold nanoparticles in cancer therapy: exploring anti-cancer mechanisms, drug delivery applications, and future prospects [frontiersin.org]
Gold-198 (¹⁹⁸Au): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of Gold-198 (¹⁹⁸Au), a significant radionuclide with applications in medicine and research. The information is presented to support advanced research and development activities.
Physical Properties
This compound is a synthetic radioisotope of gold. Its key physical characteristics are summarized in the table below, providing essential data for dosimetry, shielding, and experimental design.
| Property | Value |
| Half-life | 2.6946 days[1] |
| Decay Mode | Beta-minus (β⁻) and Gamma (γ)[2][3] |
| Daughter Nuclide | Mercury-198 (¹⁹⁸Hg) (Stable)[2][3] |
| Beta Decay Energy (Eβmax) | 0.961 MeV[1] |
| Gamma Decay Energy | 0.412 MeV (most prominent)[1] |
| Atomic Mass | 197.9682437 Da[1] |
| Spin | 2-[1] |
Production
The primary method for producing this compound is through neutron activation of the stable isotope Gold-197 (¹⁹⁷Au). This process typically occurs in a nuclear reactor.[2][4]
The nuclear reaction is as follows:
¹⁹⁷Au + ¹n → ¹⁹⁸Au + γ
This reaction involves the capture of a thermal neutron by the ¹⁹⁷Au nucleus, resulting in the formation of ¹⁹⁸Au in an excited state, which then de-excites by emitting a gamma ray.
Chemical Properties and Compounds
This compound exhibits the chemical behavior of gold. In research and medical applications, it is often used in the form of nanoparticles or colloidal solutions.[2][5] The preparation of these forms is a critical aspect of its use in targeted radionuclide therapy and as a tracer.
Elemental gold is resistant to most acids but dissolves in aqua regia (a mixture of nitric acid and hydrochloric acid).[1] This property is utilized in the initial processing of reactor-irradiated gold targets.
Radiopharmaceuticals: this compound is a component of various radiopharmaceuticals, most notably as colloidal ¹⁹⁸Au for brachytherapy.[6] Research is actively exploring the use of ¹⁹⁸Au nanoparticles for targeted cancer therapy.[7] These nanoparticles can be functionalized with targeting ligands to enhance their accumulation in tumor tissues.
Experimental Protocols
Synthesis of this compound Nanoparticles (Citrate Reduction Method)
This protocol describes a common method for synthesizing this compound nanoparticles from a chloroauric acid precursor.
Materials:
-
Irradiated Gold-197 foil (now this compound)
-
Aqua regia (3:1 mixture of concentrated HCl and HNO₃)
-
Sodium citrate solution
-
Deionized water
-
Heating mantle and reflux condenser
Procedure:
-
Dissolution of Activated Gold: Dissolve the neutron-activated this compound foil in aqua regia under controlled heating. This converts the metallic gold into chloroauric acid (HAu¹⁹⁸Cl₄).[1][8]
-
Preparation of Chloroauric Acid Solution: Repeatedly heat and evaporate the solution with the addition of hydrochloric acid to remove residual nitric acid, yielding a purified HAu¹⁹⁸Cl₄ solution.[8]
-
Nanoparticle Synthesis:
-
Purification and Characterization: The resulting this compound nanoparticle suspension can be purified and characterized for size, shape, and radioactivity.
Visualizations
Decay Scheme of this compound
Caption: Simplified decay scheme of this compound to stable Mercury-198.
Experimental Workflow: From Production to Application
Caption: Workflow from this compound production to its application.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjrs.org.br [bjrs.org.br]
- 4. radiacode.com [radiacode.com]
- 5. media.superevent.com [media.superevent.com]
- 6. radiacode.com [radiacode.com]
- 7. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New this compound nanoparticle synthesis to be used in cancer treatment | Brazilian Journal of Radiation Sciences [bjrs.org.br]
An In-depth Technical Guide on Early Studies of Radioactive Gold Colloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early studies involving radioactive gold colloids, with a primary focus on the therapeutic use of Gold-198 (¹⁹⁸Au). The information presented is curated from historical and recent analyses of this pioneering work in nuclear medicine, offering valuable insights for contemporary research in nanoparticle-based drug delivery and radiotherapy.
Introduction to Radioactive Gold Colloids in Early Medicine
Radioactive isotopes emerged as promising therapeutic agents in the mid-20th century. Among these, colloidal ¹⁹⁸Au gained significant attention for its potential in cancer therapy.[1] With a half-life of 2.7 days and the emission of both beta particles and gamma rays, ¹⁹⁸Au was particularly suited for localized radiation therapy.[1] The beta particles, with a limited tissue penetration of a few millimeters, were responsible for the primary therapeutic effect, while the gamma rays allowed for external imaging and tracking of the colloid's distribution.[1] Early applications primarily focused on the intracavitary treatment of malignant effusions, such as pleural and peritoneal effusions, to control fluid accumulation and irradiate tumor cells within these cavities.[2][3]
Physicochemical Properties and Preparation
The therapeutic efficacy and biodistribution of radioactive gold colloids are intrinsically linked to their physical and chemical characteristics.
Properties of this compound
| Property | Value | Reference |
| Half-life | 2.7 days | [1] |
| Beta Emission (max) | 0.96 MeV | [4] |
| Gamma Emission | 0.411 MeV | [5][6] |
Synthesis and Preparation of Radioactive Gold Colloids
Early methods for preparing radioactive gold colloids for medical use involved two primary approaches: the reduction of gold salts into a colloidal suspension and the neutron activation of pre-synthesized gold nanoparticles.
Experimental Protocol 1: Direct Synthesis of Radioactive Gold Nanoparticles
A single-step method for producing radioactive gold nanoparticles involves the irradiation of a gold chloride solution.[4][7][8]
-
Precursor Solution: A solution is prepared containing 2 mM gold chloride (HAuCl₄·3H₂O), 1 mM polyvinylpyrrolidone (PVP) with a molecular weight of 360,000, and 60 mM 2-propanol in deionized water.[4][7][8]
-
Neutron Irradiation: Seven samples of this solution are irradiated in a research nuclear reactor with a neutron flux of 7.45 × 10¹² n/cm²·s for varying durations: 0.5, 1, 3, 5, 10, 30, or 60 minutes.[4][7][8]
-
Characterization: The resulting radioactive gold nanoparticles are then characterized for their morphology and size using transmission electron microscopy (TEM).[4][7][8]
This process yields nanoparticles of varying sizes and activities depending on the irradiation time, as detailed in the table below.
| Irradiation Time (minutes) | Average Particle Size (nm) | Activity (MBq/mL) |
| 10 | 50 | 6.85 |
Data from a study on the direct synthesis of radioactive gold nanoparticles.[4][7][8]
Experimental Protocol 2: Preparation of ¹⁹⁸Au Colloid from Irradiated Gold Foil
A common method for producing ¹⁹⁸Au for medical use involves the neutron irradiation of stable gold foil.[9][10]
-
Neutron Activation: A foil of ¹⁹⁷Au is irradiated in a nuclear reactor.[9][10]
-
Dissolution: The now radioactive ¹⁹⁸Au foil is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).[9][10]
-
Colloid Formation: The resulting H¹⁹⁸AuCl₄ is used to prepare a colloidal suspension, often stabilized with gelatin.[11]
Biodistribution and Dosimetry
Understanding the in vivo fate of radioactive gold colloids was crucial for determining their therapeutic efficacy and potential side effects.
Biodistribution of Intraperitoneally Injected ¹⁹⁸Au Colloid in Mice
A study investigating the distribution and clearance of intraperitoneally injected ¹⁹⁸Au colloid in mice provided the following quantitative data.[12]
| Time After Injection | Percentage of Radioactivity Persisting | Organs with Highest Concentration |
| 8 hours | 49% | Greater omentum, Mesenteric lymph nodes |
| 7 days | 9% | Greater omentum, Mesenteric lymph nodes |
Biodistribution of ¹⁹⁸Au-Doped Nanostructures in Tumor-Bearing Mice
More recent studies using advanced nanostructures provide further insight into the influence of particle shape on biodistribution. The following table summarizes the percentage of injected dose per gram (%ID/g) in various organs 24 hours after intravenous injection of different shaped ¹⁹⁸Au-doped nanostructures in tumor-bearing mice.[9][10]
| Organ | Nanospheres (%ID/g) | Nanodisks (%ID/g) | Nanorods (%ID/g) | Nanocages (%ID/g) |
| Blood | 0.5 | 0.5 | 0.9 | 0.5 |
| Heart | 0.9 | 0.8 | 1.1 | 0.8 |
| Lungs | 1.5 | 4.9 | 2.1 | 1.8 |
| Liver | 10.2 | 15.1 | 18.5 | 12.3 |
| Spleen | 8.9 | 12.8 | 15.6 | 10.1 |
| Kidneys | 1.8 | 1.5 | 2.3 | 1.9 |
| Tumor | 23.2 | 4.4 | 2.0 | 7.5 |
These findings highlight the significant impact of nanoparticle geometry on tumor accumulation and clearance by the reticuloendothelial system.[9][10]
Cellular Uptake and Biological Effects
The therapeutic action of radioactive gold colloids is initiated at the cellular level. Understanding the mechanisms of cellular entry and the subsequent biological responses is fundamental.
Cellular Uptake Mechanisms
The internalization of gold nanoparticles into cells is an active process, primarily mediated by endocytosis.[13] The specific pathway can be influenced by the size, shape, and surface chemistry of the nanoparticles.[14]
Studies have shown that nanoparticle size plays a critical role in cellular uptake, with particles around 50 nm often exhibiting the highest rates of internalization.[14]
Biological Effects of Ionizing Radiation from ¹⁹⁸Au
The primary therapeutic mechanism of radioactive gold colloids is the induction of cellular damage by the emitted beta particles. This radiation initiates a cascade of events leading to cell death.
The ionizing radiation from ¹⁹⁸Au primarily causes damage to cellular macromolecules, with DNA being the most critical target. The beta particles can cause single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA.[15] While cells possess DNA repair mechanisms, extensive or complex damage can overwhelm these systems, leading to one of two primary cell fates: apoptosis or necrosis.[15]
-
Apoptosis: Programmed cell death, a controlled process that avoids inflammation.
-
Necrosis: Uncontrolled cell death that results in the release of cellular contents and can trigger an inflammatory response.
The choice between these pathways is influenced by the extent of DNA damage and the cellular context.
Conclusion
The early studies involving radioactive gold colloids laid a critical foundation for the fields of nuclear medicine and nanomedicine. The use of ¹⁹⁸Au for intracavitary therapy demonstrated the potential of targeted, localized radiation delivery. While modern research has shifted towards more sophisticated and often non-radioactive nanoparticles with highly specific targeting ligands and complex mechanisms of action, the fundamental principles of nanoparticle synthesis, biodistribution, cellular uptake, and radiation-induced cell death explored in these early investigations remain highly relevant. This historical perspective offers valuable lessons and a strong basis for the continued development of innovative nanoparticle-based diagnostics and therapeutics.
References
- 1. Gold nanoparticles as novel agents for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumoral fibrosis effect on the radiation absorbed dose of (177)Lu-Tyr(3)-octreotate and (177)Lu-Tyr(3)-octreotate conjugated to gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The intracavitary administration of radioactive colloidal gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold nanoparticles and angiogenesis: molecular mechanisms and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Human Absorbed Dose Evaluation of an Organic-Inorganic Nanocomposite Containing 198Au (198Au/PG4D) [jonra.nstri.ir]
- 6. Gold nanoparticles for cancer radiotherapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights into the Biological Effects of Engineered Nanomaterials: A Focus on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of colloidal 198Au on cell cultures of human tumors (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmro.in [cmro.in]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and First Isolation of Gold-198
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth account of the discovery and first isolation of the radionuclide Gold-198 (¹⁹⁸Au). It details the seminal experiments conducted in the late 1930s that led to its identification, along with the early production methods. The document outlines the experimental protocols, from target preparation and irradiation to the chemical separation and characterization of this medically significant isotope. Furthermore, it presents key quantitative data in structured tables and visualizes the nuclear processes and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers, nuclear chemists, and professionals in radiopharmaceutical development.
Introduction
This compound is a synthetic radioisotope of gold with a half-life of approximately 2.7 days, decaying to stable Mercury-198 (¹⁹⁸Hg) via beta and gamma emission.[1][2][3] Its favorable decay characteristics, including a moderate half-life and the emission of therapeutic beta particles with a limited tissue penetration range, have made it a valuable tool in nuclear medicine, particularly for radiotherapy.[1] This document traces the origins of ¹⁹⁸Au, from its initial, unconfirmed observations to its definitive discovery and the pioneering methods used for its first isolation.
Historical Context and Discovery
The mid-1930s was a period of rapid advancement in nuclear physics, spurred by the discovery of the neutron and the advent of particle accelerators. In 1935, Enrico Fermi and his team in Rome conducted a series of experiments bombarding various elements with neutrons, and it is believed that they may have been the first to produce this compound without, at the time, correctly identifying it.[1]
The conclusive identification of this compound is credited to the collaborative work of John J. Livingood and Glenn T. Seaborg at the University of California, Berkeley. In a landmark paper published in the Physical Review in 1938, they detailed the production and characterization of several radioactive isotopes of gold, including the 2.7-day ¹⁹⁸Au.[4][5] Their work was part of a broader series of investigations that identified numerous other important radioisotopes.[4]
First Isolation and Characterization: Experimental Protocol
The initial production and isolation of this compound by Livingood and Seaborg involved the use of the then state-of-the-art 37-inch cyclotron at Berkeley.[4][6] The experimental procedure can be broken down into the following key steps:
Target Preparation and Irradiation
-
Target Material: High-purity gold (¹⁹⁷Au) foils or platinum targets were used. Gold is monoisotopic, consisting entirely of ¹⁹⁷Au.[1]
-
Irradiation: The targets were bombarded with particles accelerated by the cyclotron. The primary reactions investigated for the production of gold radioisotopes were:
-
Deuteron bombardment of gold: ¹⁹⁷Au(d,p)¹⁹⁸Au
-
Slow neutron bombardment of gold: ¹⁹⁷Au(n,γ)¹⁹⁸Au
-
Deuteron bombardment of platinum: Pt(d,α)Ir → Au (as a daughter product of iridium decay)
-
Neutron bombardment of platinum: Pt(n,γ)Pt → Au (as a daughter product of platinum decay)
-
The 37-inch cyclotron at Berkeley was capable of accelerating deuterons to approximately 8 MeV.[6]
Chemical Separation (Radiochemical Isolation)
Following irradiation, the target material was subjected to a rigorous chemical separation process to isolate the newly formed radioactive gold isotopes from the bulk target material and any other reaction byproducts. Seaborg, a chemist, was responsible for this crucial step.[4][5]
A representative chemical separation protocol for isolating gold from a platinum target would have involved the following principles of inorganic analytical chemistry:
-
Dissolution: The irradiated platinum target, containing trace amounts of radioactive gold, was dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to bring both elements into solution as chloride complexes (e.g., [AuCl₄]⁻ and [PtCl₆]²⁻).
-
Reduction of Gold: Gold is more easily reduced from its +3 oxidation state to its elemental form than platinum. A selective reducing agent was used to precipitate the gold. Common reducing agents for this purpose include oxalic acid, sulfur dioxide, or ferrous sulfate. The reaction with oxalic acid is as follows: 2AuCl₄⁻(aq) + 3H₂C₂O₄(aq) → 2Au(s) + 8Cl⁻(aq) + 6CO₂(g) + 6H⁺(aq)
-
Separation: The precipitated elemental gold, now containing the radioactive ¹⁹⁸Au, was separated from the platinum-containing solution by filtration or centrifugation.
-
Purification: The precipitated gold could be further purified by re-dissolving it in aqua regia and repeating the precipitation process to ensure the complete removal of any co-precipitated platinum or other impurities.
Characterization and Measurement
-
Instrumentation: The primary instrument used for measuring the radioactivity of the isolated samples was the Lauritsen electroscope.[7][8][9] This device measures the rate of discharge of a charged quartz fiber, which is proportional to the intensity of the radiation.
-
Decay Analysis: By measuring the activity of the isolated gold fraction over time, Livingood and Seaborg were able to determine the half-life of the newly discovered isotope. They reported a half-life of 2.7 days for what is now known as ¹⁹⁸Au.
-
Radiation Characterization: The nature and energy of the emitted radiation were determined using absorption measurements. By placing absorbers of known thickness (e.g., aluminum and lead foils) between the radioactive source and the electroscope, they could differentiate between beta and gamma radiation and estimate their maximum energies.[5]
Modern Production of this compound
While the foundational work was performed using a cyclotron, the most common and efficient method for producing this compound today is through neutron activation in a nuclear reactor.[2]
Reactor Production Protocol
-
Target Material: High-purity (99.99% or greater) Gold-197 in the form of foils, wires, or discs is used as the target material.
-
Encapsulation: The gold target is encapsulated in a low-neutron-absorbing material, such as aluminum, to prevent contamination and for ease of handling.
-
Irradiation: The encapsulated target is placed in a high-flux region of a nuclear research reactor. The production of ¹⁹⁸Au occurs via the thermal neutron capture reaction: ¹⁹⁷Au(n,γ)¹⁹⁸Au.
-
Post-Irradiation Processing: After a predetermined irradiation time, the target is removed from the reactor. The radioactive gold is then typically dissolved in aqua regia to form chloroauric acid (HAuCl₄), which is a common precursor for the synthesis of various radiopharmaceuticals.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its production.
Table 1: Nuclear Properties of this compound
| Property | Value |
| Half-life | 2.6946 days |
| Decay Mode | β⁻ (100%) |
| Beta (β⁻) Max Energy | 0.961 MeV |
| Gamma (γ) Energy | 0.4118 MeV (95.5% intensity) |
| Daughter Isotope | ¹⁹⁸Hg (Stable) |
| Atomic Mass | 197.96824 u |
Table 2: Gold-197 Neutron Capture Reaction Data
| Property | Value |
| Target Isotope | ¹⁹⁷Au |
| Natural Abundance | 100% |
| Reaction | ¹⁹⁷Au(n,γ)¹⁹⁸Au |
| Thermal Neutron Capture Cross-Section (σ) | 98.65 barns |
Visualizations
Nuclear Reaction and Decay Pathway
Caption: Nuclear reaction for the production of this compound and its subsequent beta decay.
Experimental Workflow for First Isolation (Livingood & Seaborg)
Caption: Experimental workflow for the first isolation and characterization of this compound.
Conclusion
The discovery and first isolation of this compound by Livingood and Seaborg represent a significant milestone in the field of nuclear chemistry and medicine. Their meticulous experimental work, combining the power of the cyclotron with precise radiochemical separation techniques, laid the groundwork for the production of this and many other medically important radioisotopes. While modern production methods have evolved for greater efficiency and scale, the fundamental principles established in these early experiments remain relevant. This technical guide serves as a detailed reference to the foundational science behind this compound, providing valuable insights for today's researchers and professionals who continue to explore its applications in therapy and diagnostics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. radiacode.com [radiacode.com]
- 3. radiacode.com [radiacode.com]
- 4. Glenn Seaborg and John LivingoodâActivated Sample Preparations (1936-1938) | Museum of Radiation and Radioactivity [orau.org]
- 5. Glenn Seaborg and John LivingoodâAbsorbers (1936-1938) | Museum of Radiation and Radioactivity [orau.org]
- 6. Cyclotron - Wikipedia [en.wikipedia.org]
- 7. Robley Evans' Lauritsen Electroscope (1940s) | Museum of Radiation and Radioactivity [orau.org]
- 8. "Lauritsen Electroscope" by The Rockefeller University [digitalcommons.rockefeller.edu]
- 9. Electroscopes | Museum of Radiation and Radioactivity [orau.org]
An In-Depth Technical Guide to the Nuclear Reaction for Producing Gold-198
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gold-198 (¹⁹⁸Au), a radioisotope of gold, presents significant opportunities in the field of nuclear medicine, particularly in the realm of cancer therapy and diagnostics. Its therapeutic efficacy is attributed to the emission of beta particles and gamma rays, which induce localized cytotoxic effects within tumor tissues. This guide provides a comprehensive technical overview of the primary nuclear reaction for producing this compound, detailing the underlying principles, experimental protocols, and the radiobiological mechanisms of action. Quantitative data is summarized in structured tables for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a synthetic radioisotope that decays with a half-life of approximately 2.7 days, emitting beta particles with a maximum energy of 0.96 MeV and a principal gamma ray at 0.412 MeV.[1][2] This decay scheme makes it a valuable tool in brachytherapy, where localized radiation is required to treat various cancers with minimal damage to surrounding healthy tissue.[2][3] The production of this compound is predominantly achieved through the neutron activation of the stable isotope Gold-197 (¹⁹⁷Au), a process typically carried out in a nuclear reactor.[4][5] This guide will explore the intricacies of this nuclear reaction, from target preparation to post-irradiation processing and the subsequent molecular effects on cancerous cells.
The ¹⁹⁷Au(n,γ)¹⁹⁸Au Nuclear Reaction
The most common and efficient method for producing this compound is through the neutron capture reaction of stable Gold-197. Natural gold consists almost entirely of the ¹⁹⁷Au isotope, making it an ideal target material. When a ¹⁹⁷Au nucleus captures a neutron (n), it becomes an excited nucleus of this compound, which then de-excites by emitting a prompt gamma ray (γ), resulting in the formation of ¹⁹⁸Au.[5]
The reaction can be represented as:
¹⁹⁷Au + n → [¹⁹⁸Au]* → ¹⁹⁸Au + γ
This process is commonly denoted as ¹⁹⁷Au(n,γ)¹⁹⁸Au .
Nuclear Properties and Decay of this compound
This compound undergoes beta-minus (β⁻) decay, where a neutron in the nucleus is converted into a proton, with the emission of an electron (beta particle) and an antineutrino. This transmutation results in the formation of the stable isotope Mercury-198 (¹⁹⁸Hg).[4]
The decay scheme is as follows:
¹⁹⁸Au → ¹⁹⁸Hg + β⁻ + ν̅ₑ + γ
A summary of the key nuclear data for the production and decay of this compound is presented in Table 1.
| Property | Value |
| Target Isotope | ¹⁹⁷Au |
| Natural Abundance of ¹⁹⁷Au | ~100% |
| Production Reaction | ¹⁹⁷Au(n,γ)¹⁹⁸Au |
| Thermal Neutron Capture Cross-Section (σ) | 98.8 barns[6] |
| Product Isotope | ¹⁹⁸Au |
| Half-life (T₁/₂) of ¹⁹⁸Au | ~2.7 days[2][4] |
| Decay Mode | Beta-minus (β⁻) |
| Maximum Beta Energy (Eβmax) | 0.96 MeV[7] |
| Principal Gamma Energy (Eγ) | 0.412 MeV[7] |
| Stable Decay Product | ¹⁹⁸Hg |
Table 1: Key Nuclear Data for this compound Production and Decay.
Experimental Protocol for this compound Production
The production of this compound for medical and research purposes requires a multi-step process involving target preparation, neutron irradiation in a nuclear reactor, and post-irradiation processing.
Target Preparation
The starting material is high-purity (99.99% or greater) natural gold. The physical form of the target can vary, with foils, wires, and disks being common.[6][8] For high specific activity production, thin foils are often preferred to minimize neutron self-shielding.[1] The gold target is typically encapsulated in a material with a low neutron capture cross-section, such as aluminum or quartz, to prevent contamination.[6] In some applications, the gold target is placed within a cadmium capsule, which acts as a thermal neutron filter. This allows for irradiation primarily with epithermal neutrons, which can be advantageous for producing high-specific-activity ¹⁹⁸Au with reduced formation of the undesirable ¹⁹⁹Au impurity.[1][7]
Neutron Irradiation
The encapsulated gold target is placed in a high-flux region of a nuclear research reactor. The production rate of ¹⁹⁸Au is directly proportional to the neutron flux.[4] Research reactors, such as TRIGA reactors, are commonly used for this purpose.[9] The irradiation time is a critical parameter that is carefully calculated to achieve the desired activity of ¹⁹⁸Au while considering its decay.
| Parameter | Typical Value/Range |
| Neutron Flux | 10¹² - 10¹⁴ n/cm²/s[9][10] |
| Irradiation Time | 1 - 70 hours[9][11] |
| Reactor Type | Research Reactor (e.g., TRIGA, IEA-R1)[9][12] |
| Target Form | High-purity foils, disks, or wires[6][8] |
| Encapsulation | Aluminum or Quartz capsules[6] |
| Cadmium Shielding | Optional, for high specific activity[1] |
Table 2: Typical Irradiation Parameters for this compound Production.
Post-Irradiation Processing
Following irradiation, the target is allowed to "cool" for a period to allow short-lived impurities to decay. The highly radioactive ¹⁹⁸Au target is then processed in a shielded hot cell. For many applications, particularly in the synthesis of radiopharmaceuticals like nanoparticles, the metallic gold is converted into a soluble form. A common procedure involves dissolving the irradiated gold foil in aqua regia (a mixture of nitric acid and hydrochloric acid) to form tetrachloroauric(III) acid (HAuCl₄).[6][12] This solution can then be used in subsequent chemical syntheses.
Production of this compound Nanoparticles
A significant application of ¹⁹⁸Au in modern medicine is in the form of nanoparticles. These nanoparticles can be synthesized from the H¹⁹⁸AuCl₄ precursor obtained after post-irradiation processing. A widely used method is the citrate reduction of H¹⁹⁸AuCl₄, which results in the formation of spherical gold nanoparticles.[6][12] The size of these nanoparticles can be controlled by adjusting the reaction conditions. For in vivo applications, the nanoparticles are often coated with biocompatible polymers like polyethylene glycol (PEG) to improve their stability and circulation time.[6]
Visualization of Production and Decay Processes
To illustrate the key processes involved in the production and application of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the production of this compound.
Caption: Nuclear decay pathway of this compound.
Molecular Signaling Pathways in this compound Radiotherapy
The therapeutic effect of this compound, particularly when administered as nanoparticles, is a result of the localized deposition of energy from its beta and gamma emissions, which induces cell death in cancerous tissues. The interaction of this radiation with cellular components triggers a cascade of molecular signaling events.
DNA Damage and Apoptosis
The primary mechanism of cytotoxicity from the beta radiation emitted by ¹⁹⁸Au is the induction of DNA damage, including single and double-strand breaks.[9][13][14] This damage activates cellular DNA damage response pathways. If the damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. Studies on gold nanoparticles have shown that they can induce apoptosis through caspase-dependent pathways.[15][16] This involves the upregulation of pro-apoptotic proteins like Bax and caspases-3 and -9, and the downregulation of anti-apoptotic proteins like Bcl-2.[17][18]
Generation of Reactive Oxygen Species (ROS)
The ionizing radiation from this compound can interact with water molecules within the cell, leading to the generation of highly reactive oxygen species (ROS). This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death.[17]
Modulation of the Tumor Microenvironment
Recent research suggests that gold nanoparticles can also exert therapeutic effects by modulating the tumor microenvironment. They have been shown to disrupt the communication between cancer cells and stromal cells, which is crucial for tumor growth and metastasis.[1][19] Gold nanoparticles can interfere with signaling pathways involving growth factors such as VEGF, which is critical for angiogenesis (the formation of new blood vessels that supply the tumor).[1][8]
Caption: Simplified signaling pathways of this compound induced cytotoxicity.
Conclusion
The production of this compound via neutron activation of Gold-197 is a well-established and efficient method for obtaining this medically important radioisotope. The ability to produce high-specific-activity ¹⁹⁸Au and subsequently synthesize it into nanoparticles has opened up new avenues for targeted cancer therapy. Understanding the detailed experimental protocols and the underlying radiobiological mechanisms, including the induction of DNA damage, apoptosis, and modulation of the tumor microenvironment, is crucial for the continued development and optimization of ¹⁹⁸Au-based radiopharmaceuticals. This guide provides a foundational technical overview to support researchers and professionals in this exciting and rapidly advancing field.
References
- 1. Disabling partners in crime: Gold nanoparticles disrupt multicellular communications within the tumor microenvironment to inhibit ovarian tumor aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myriad factors and pathways influencing tumor radiotherap... [degruyterbrill.com]
- 3. Medical Isotope Irradiations – MIT Nuclear Reactor Laboratory [nrl.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. Tumor microenvironment-responsive multifunctional peptide coated ultrasmall gold nanoparticles and their application in cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticle Interactions with the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis in human cancer cells by targeting mitochondria with gold nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Myriad factors and pathways influencing tumor radiotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Gold nanoparticles enhance DNA damage induced by anti-cancer drugs and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gold nanoparticles induce apoptosis, endoplasmic reticulum stress events and cleavage of cytoskeletal proteins in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting Cancer Cell Fate: Apoptosis, Autophagy, and Gold Nanoparticles in Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gold Nanoparticle-Induced Cell Death and Potential Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Gold Nanoparticles To Disrupt the Tumor Microenvironment: An Emerging Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gold-198 Nanoparticle Synthesis in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and application of Gold-198 nanoparticles (¹⁹⁸AuNPs) for targeted drug delivery in cancer therapy.
Introduction
Gold nanoparticles (AuNPs) have emerged as a promising platform for drug delivery due to their unique physicochemical properties, including high surface area-to-volume ratio, surface plasmon resonance, and biocompatibility. The radioisotope this compound (¹⁹⁸Au) is particularly attractive for cancer therapy as it emits both beta particles for therapeutic effect and gamma rays for imaging. This document outlines the synthesis of ¹⁹⁸AuNPs, their conjugation with common chemotherapeutic agents, and protocols for their characterization and in vivo evaluation.
Synthesis of this compound Nanoparticles (¹⁹⁸AuNPs)
The synthesis of ¹⁹⁸AuNPs involves the initial production of the ¹⁹⁸Au radioisotope through neutron activation of stable ¹⁹⁷Au, followed by the formation of nanoparticles using a chemical reduction method, most commonly the Turkevich method.
Production of this compound
This compound is produced by neutron activation of high-purity, stable ¹⁹⁷Au foils in a nuclear reactor.[1] The foils are encapsulated in aluminum and irradiated with a thermal neutron flux.[1]
Preparation of ¹⁹⁸Au Tetrachloroauric Acid (H¹⁹⁸AuCl₄)
Following neutron activation, the radioactive ¹⁹⁸Au foil is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form H¹⁹⁸AuCl₄, the precursor for nanoparticle synthesis.[1]
Protocol:
-
Place the irradiated ¹⁹⁸Au foil in a shielded, leak-tight reaction vessel.
-
Add 70 mL of aqua regia to the vessel.
-
Heat the solution to 50°C to dissolve the gold foil. The temperature may increase to 75°C during dissolution.[1]
-
Continue heating until the volume is reduced to approximately 30 mL.[1]
-
Slowly add 10 mL of concentrated HCl to remove the nitric component.[1]
-
Maintain the temperature and continue heating to reduce the volume back to 30 mL.[1]
-
Repeat steps 5 and 6 three times.[1]
-
Further concentrate the solution by heating to a final volume of 15 mL to obtain the H¹⁹⁸AuCl₄ precursor.[1]
Turkevich Method for ¹⁹⁸AuNP Synthesis
The Turkevich method utilizes sodium citrate as both a reducing and capping agent to form spherical AuNPs.[2]
Protocol:
-
In a three-neck flask equipped with a reflux condenser, prepare 50 mL of 0.1 mM H¹⁹⁸AuCl₄ solution.[1]
-
Add 100 µL of 1 M NaOH to the solution.[1]
-
Heat the solution to a boil with vigorous stirring.
-
Rapidly inject a pre-heated solution of 1% trisodium citrate (e.g., 1 mL).
-
Continue boiling and stirring. The solution will change color from yellow to colorless, then to a deep red, indicating the formation of AuNPs.[3]
-
Maintain the reaction for 15-30 minutes after the color change.
-
Allow the solution to cool to room temperature while stirring.
-
Store the colloidal ¹⁹⁸AuNP solution at 4°C.
Surface Functionalization and Drug Conjugation
For drug delivery applications, ¹⁹⁸AuNPs are often functionalized with polymers like polyethylene glycol (PEG) to enhance stability and biocompatibility, followed by conjugation with therapeutic agents.
PEGylation of ¹⁹⁸AuNPs
PEGylation involves the attachment of PEG chains to the surface of the nanoparticles, which helps to prevent aggregation and reduces non-specific protein adsorption in biological environments.
Protocol:
-
To the synthesized ¹⁹⁸AuNP solution, add a solution of thiolated PEG (SH-PEG) in a molar excess (e.g., 15,000-fold molar excess).[4]
-
Stir the mixture for 30 minutes at room temperature to allow for the formation of a self-assembled monolayer of PEG on the nanoparticle surface.[4]
-
Purify the PEGylated ¹⁹⁸AuNPs by centrifugation to remove excess, unbound PEG. Resuspend the pellet in sterile, deionized water.
Conjugation of Doxorubicin (DOX)
Doxorubicin can be conjugated to PEGylated ¹⁹⁸AuNPs through an amide bond formation.[4]
Protocol:
-
To the purified PEGylated ¹⁹⁸AuNP solution, add doxorubicin hydrochloride.
-
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine (NEt₃) to activate the carboxyl groups on the PEG linker and facilitate amide bond formation with the amine group of doxorubicin.[4]
-
Allow the reaction to proceed overnight with gentle stirring in the dark.
-
Purify the DOX-conjugated ¹⁹⁸AuNPs (¹⁹⁸AuNP-PEG-DOX) by centrifugation to remove unconjugated doxorubicin and other reagents.
-
Resuspend the final product in a suitable buffer (e.g., PBS).
Conjugation of Cisplatin
Cisplatin can be complexed with carboxyl-terminated ligands on the surface of ¹⁹⁸AuNPs.
Protocol:
-
Activate cisplatin by reacting it with silver nitrate (AgNO₃) in the dark to displace the chloride ligands with more labile nitrate or water ligands.[5] A white precipitate of AgCl will form.
-
Remove the AgCl precipitate by filtration.
-
Add the activated cisplatin solution to the PEGylated ¹⁹⁸AuNPs with carboxyl-terminated PEG.
-
Allow the complexation reaction to proceed for several hours at room temperature.
-
Purify the cisplatin-conjugated ¹⁹⁸AuNPs by centrifugation.
Characterization of ¹⁹⁸AuNPs and Drug-Conjugates
Thorough characterization is essential to ensure the quality, stability, and efficacy of the synthesized nanoparticles.
Physicochemical Characterization
| Parameter | Technique | Typical Results |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 8.7 nm for ¹⁹⁸AuNPs, 32.6 nm for PEGylated ¹⁹⁸AuNPs[1] |
| Morphology and Core Size | Transmission Electron Microscopy (TEM) | Spherical, 11.0 nm core diameter for non-radioactive AuNPs[1] |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | Peak absorbance around 520-530 nm |
| Surface Charge | Zeta Potential Measurement | Typically negative for citrate-capped AuNPs |
| Radionuclide Confirmation | Gamma Spectroscopy (HPGe detector) | Confirms the presence and purity of ¹⁹⁸Au |
Drug Loading and Release
| Parameter | Method | Typical Results |
| Drug Loading Content | UV-Vis Spectroscopy or Fluorescence Spectroscopy | 27.52% for Doxorubicin[6] |
| Drug Release | Dialysis method with UV-Vis or Fluorescence monitoring | pH-dependent release, with higher release at acidic pH (e.g., endosomal pH of cancer cells) |
In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity
Protocol:
-
Seed cancer cells (e.g., MCF-7, PC3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free drug, drug-conjugated ¹⁹⁸AuNPs, and unconjugated ¹⁹⁸AuNPs.
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT or similar assay.
In Vivo Efficacy in a Murine Cancer Model
Protocol:
-
Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.[7]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).[7]
-
Randomly assign mice to treatment groups (e.g., saline control, free drug, drug-conjugated ¹⁹⁸AuNPs).
-
Administer treatments via intravenous or intraperitoneal injection.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histology, biodistribution).
Quantitative In Vivo Efficacy Data
| Nanoparticle Formulation | Cancer Model | Efficacy Metric | Result |
| ¹⁹⁸AuNPs | Prostate Cancer (PC3) | Tumor Volume Reduction | 82% reduction after 3 weeks[8] |
| DOX-conjugated AuNPs | Breast Cancer | IC50 | 0.9 nM in PC3 cells[3] |
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inac2024.aben.org.br [inac2024.aben.org.br]
- 3. Targeted Doxorubicin-Loaded Dendronized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin- and Trastuzumab-Modified Gold Nanoparticles as Potential Multimodal Agents for Targeted Therapy of HER2+ Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Modification of Cisplatin-complexed Gold Nanoparticles and its Influence on Colloidal Stability, Drug Loading and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyaluronic Acid-Modified and Doxorubicin-Loaded Gold Nanoparticles and Evaluation of Their Bioactivity [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Radiolabeling Proteins with Gold-198
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-198 (¹⁹⁸Au) is a beta- and gamma-emitting radionuclide with a half-life of 2.7 days, making it a promising candidate for targeted radiotherapy. When conjugated to proteins, such as antibodies or other targeting ligands, ¹⁹⁸Au can be selectively delivered to tumor cells, minimizing damage to surrounding healthy tissues. This document provides a detailed protocol for the radiolabeling of proteins with this compound, primarily through the synthesis of ¹⁹⁸Au nanoparticles (AuNPs) and their subsequent conjugation to the protein of interest.
Core Principles
The radiolabeling process involves three main stages:
-
Production of this compound: Stable Gold-197 is converted to radioactive this compound via neutron activation in a nuclear reactor.
-
Synthesis of ¹⁹⁸Au Nanoparticles: The activated gold is dissolved to form a precursor, which is then reduced to form colloidal ¹⁹⁸Au nanoparticles.
-
Protein Conjugation: The protein of interest is attached to the surface of the ¹⁹⁸Au nanoparticles through either passive adsorption or covalent bonding.
Subsequent purification and quality control steps are crucial to ensure the stability, purity, and biological activity of the final radiolabeled protein.
Data Presentation
Table 1: Physical and Radiological Properties of this compound
| Property | Value | Reference |
| Half-life | 2.695 days | [1][2] |
| Beta (β⁻) max energy | 0.96 MeV | [1][2] |
| Gamma (γ) energy | 411 keV (95.6%) | [3] |
| Decay mode | Beta emission | [1][2] |
Table 2: Typical Characteristics of Synthesized ¹⁹⁸Au Nanoparticles
| Parameter | Typical Value | Method of Analysis | Reference |
| Average Diameter (uncoated) | 8 - 15 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | [1][4] |
| Average Diameter (PEG-coated) | ~32.6 nm | Dynamic Light Scattering (DLS) | [4] |
| Zeta Potential | -24.5 ± 1.5 mV | Zetasizer | [5] |
| Radiochemical Purity | >95% | Radio-Thin-Layer Chromatography (Radio-TLC) | [6] |
| Radiolabeling Yield (nanoparticles) | >95% | Radio-TLC | [6] |
Experimental Protocols
Part 1: Production of this compound and Synthesis of ¹⁹⁸Au Nanoparticles
1.1. Production of this compound (¹⁹⁸Au)
This compound is produced by the neutron activation of stable Gold-197.[4]
-
Materials: High-purity (99.99%) Gold-197 foil or disks.
-
Procedure:
-
Encapsulate a known weight of Gold-197 foil in a suitable container for irradiation.
-
Irradiate the sample in a nuclear reactor with a thermal neutron flux. The duration of irradiation will depend on the desired specific activity.
-
1.2. Preparation of H¹⁹⁸AuCl₄ Precursor
This step involves dissolving the activated gold foil in aqua regia.[1][4]
-
Materials:
-
Irradiated ¹⁹⁸Au foil
-
Aqua regia (freshly prepared by mixing 3 parts HCl to 1 part HNO₃ by volume)[7]
-
Hydrochloric acid (HCl)
-
Nanopure water
-
Glassware cleaned with aqua regia
-
-
Procedure:
-
Place the irradiated ¹⁹⁸Au foil into a beaker in a well-ventilated fume hood.
-
Slowly add aqua regia to the beaker to dissolve the gold foil. The dissolution may be facilitated by gentle heating (e.g., 50°C).[1][4]
-
Once the gold is dissolved, continue heating to concentrate the solution.[1]
-
To remove nitric acid, add HCl to the hot solution and continue heating until brown nitric vapors are no longer visible. Repeat this step as necessary.[2]
-
Concentrate the final solution by heating to obtain the H¹⁹⁸AuCl₄ precursor.
-
Reconstitute the H¹⁹⁸AuCl₄ in ultrapure water to the desired concentration.
-
1.3. Synthesis of ¹⁹⁸Au Nanoparticles via Citrate Reduction
This is a common method for producing monodisperse gold nanoparticles.[1][8]
-
Materials:
-
H¹⁹⁸AuCl₄ solution (from step 1.2)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (e.g., 1% or 34 mM)
-
Nanopure water
-
Reflux condenser and heating mantle
-
-
Procedure:
-
In a flask equipped with a reflux condenser, bring a solution of H¹⁹⁸AuCl₄ (e.g., 0.1 mM) to a rolling boil with vigorous stirring.[1][8]
-
Rapidly add the trisodium citrate solution to the boiling H¹⁹⁸AuCl₄ solution.[1][8]
-
The solution will undergo a series of color changes, typically from yellow to clear, then to a deep red or wine color, indicating the formation of gold nanoparticles.[1][8]
-
Continue heating for an additional 10-15 minutes to ensure the reaction is complete.
-
Remove the solution from the heat and allow it to cool to room temperature.
-
Part 2: Conjugation of Proteins to ¹⁹⁸Au Nanoparticles
Two primary methods are used for conjugating proteins to gold nanoparticles: passive adsorption and covalent conjugation.
2.1. Passive Adsorption
This method relies on electrostatic and hydrophobic interactions between the protein and the nanoparticle surface.
-
Materials:
-
¹⁹⁸Au nanoparticle solution
-
Protein to be conjugated (in a low-ionic-strength buffer)
-
Blocking buffer (e.g., 1% BSA or PEG solution)
-
Conjugation buffer (e.g., phosphate or borate buffer)
-
-
Procedure:
-
Adjust the pH of the ¹⁹⁸Au nanoparticle solution to a value slightly above the isoelectric point (pI) of the protein to be conjugated.
-
Determine the optimal protein concentration by titration to prevent aggregation upon the addition of electrolytes.
-
Add the protein solution to the pH-adjusted ¹⁹⁸Au nanoparticle solution and incubate with gentle stirring for a defined period (e.g., 30-60 minutes) at room temperature.
-
Add a blocking agent (e.g., BSA or PEG) to stabilize the nanoparticles and block any remaining reactive sites on the surface.
-
Incubate for an additional 30 minutes.
-
Purify the conjugate by centrifugation to remove unbound protein.
-
2.2. Covalent Conjugation (using EDC/NHS chemistry)
This method forms a stable amide bond between the carboxyl groups on a modified nanoparticle surface and the primary amines of the protein.[9]
-
Materials:
-
Carboxyl-functionalized ¹⁹⁸Au nanoparticles
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein to be conjugated
-
Activation buffer (e.g., MES buffer, pH 5-6)
-
Quenching solution (e.g., hydroxylamine or BSA)
-
-
Procedure:
-
Resuspend the carboxyl-functionalized ¹⁹⁸Au nanoparticles in the activation buffer.
-
Add freshly prepared EDC and NHS solutions to the nanoparticle suspension to activate the carboxyl groups. Incubate for 30 minutes at room temperature.[9]
-
Centrifuge the activated nanoparticles to remove excess EDC/NHS and resuspend in a reaction buffer.
-
Add the protein solution to the activated nanoparticles and incubate for 1-2 hours at room temperature with gentle mixing.[9][10]
-
Add a quenching solution to stop the reaction and block any unreacted sites. Incubate for 10-30 minutes.[9]
-
Purify the conjugate by centrifugation or size-exclusion chromatography.[9]
-
Part 3: Purification and Quality Control
3.1. Purification of Radiolabeled Protein
-
Centrifugation: This method is effective for separating larger nanoparticle-protein conjugates from smaller, unbound proteins. The pellet containing the conjugate is resuspended in a suitable storage buffer.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is a useful technique for purifying radiolabeled protein-nanoparticle conjugates from free protein and smaller reactants.[11][12]
3.2. Quality Control
-
Radiochemical Purity: Assessed using techniques like radio-TLC or radio-HPLC to determine the percentage of radioactivity associated with the protein-nanoparticle conjugate versus free ¹⁹⁸Au.[6]
-
Particle Size and Aggregation: Measured using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to ensure a monodisperse and stable conjugate.[1][4]
-
Radionuclide Identity and Purity: Confirmed by gamma spectroscopy, which should show the characteristic 411 keV peak for ¹⁹⁸Au.[3][13]
-
Protein Concentration: Can be determined using standard protein assays like the Bradford or BCA assay after accounting for any interference from the gold nanoparticles.
-
Immunoreactivity Assay (for antibodies): This is crucial to ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. This can be assessed using cell-based binding assays or solid-phase assays.[14][15][16]
Part 4: In Vitro Cellular Uptake Assay
This protocol determines the extent to which the radiolabeled protein is internalized by target cells.[17][18]
-
Materials:
-
Target cell line cultured in appropriate media
-
¹⁹⁸Au-labeled protein
-
Cell culture plates (e.g., 24- or 96-well)
-
Assay buffer (e.g., HBSS-HEPES)
-
Lysis buffer
-
Gamma counter
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to near confluence.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Add the ¹⁹⁸Au-labeled protein to the cells at various concentrations and incubate for a predetermined time at 37°C.[17]
-
To determine non-specific binding, incubate a set of cells with an excess of unlabeled protein prior to adding the radiolabeled conjugate.
-
Stop the uptake by washing the cells multiple times with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter to quantify the amount of internalized ¹⁹⁸Au-labeled protein.[17]
-
Mandatory Visualizations
Caption: Experimental workflow for protein radiolabeling with this compound.
Caption: Covalent conjugation of proteins to this compound nanoparticles.
References
- 1. bjrs.org.br [bjrs.org.br]
- 2. researchgate.net [researchgate.net]
- 3. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. nanocomposix.com [nanocomposix.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Size-exclusion chromatography of metal nanoparticles and quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. In-vitro Optimization of Nanoparticle-Cell Labeling Protocols for In-vivo Cell Tracking Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gold-198 in Prostate Cancer Brachytherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-198 (Au-198), a radioisotope with a half-life of 2.7 days that emits both beta particles and gamma radiation, has re-emerged as a promising agent for brachytherapy, particularly in the context of prostate cancer.[1][2][3] Historically, colloidal Au-198 was used for interstitial injection in inoperable prostate cancer in the 1950s and 1960s.[2][3] Modern advancements in nanotechnology have revitalized its potential through the development of this compound nanoparticles (AuNPs).[1][4][5][6][7] These nanoparticles offer improved dose distribution and the potential for targeted delivery to tumor cells, minimizing damage to surrounding healthy tissues.[1][6][8]
These application notes provide an overview of the use of Au-198, primarily in nanoparticle formulations, for the treatment of prostate cancer, with a focus on preclinical data and experimental protocols.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound nanoparticles in prostate cancer models.
Table 1: Therapeutic Efficacy of this compound Nanoparticles
| Nanoparticle Formulation | Animal Model | Administration Route | Dose | Key Findings | Reference |
| GA-198AuNPs | SCID mice with human prostate tumor xenografts | Intratumoral | 70 Gy | 82% smaller tumor volumes compared to control after 30 days. | [1] |
| 198AuNP-EGCg | PC-3 xenograft SCID mice | Intratumoral | Not specified | 80% reduction in tumor volumes after 28 days. | [4][5][6] |
| 198AuNPs BSA | BALB/C Nude mice | Intratumoral | 400 µCi or 500 µCi | Diverse therapeutic response, with some instances of complete tumor regression. | [7] |
| 103Pd:Pd@198Au:Au-PEG NPs | PCa xenograft tumors | Intratumoral | 1.6-1.7 mCi | 75% tumor volume inhibition after 4 weeks compared to controls. | [9] |
Table 2: Pharmacokinetics and Biodistribution
| Nanoparticle Formulation | Animal Model | Time Point | Tumor Retention | Key Findings | Reference |
| GA-198AuNPs | SCID mice with human prostate tumor xenografts | 24 hours | >75% | Minimal leakage of radioactivity to non-target organs. | [1][10] |
| 198AuNP-EGCg | PC-3 xenograft SCID mice | 24 hours | ~72% | High tumor affinity. | [4][5][6] |
| 198AuNPs BSA | BALB/C Nude mice | 3 and 24 hours | High affinity towards particular organs. | Biodistribution data emphasized. | [7] |
Table 3: Dosimetry of this compound
| Parameter | Value (MCNP) | Value (Measured) | Reference |
| Air Kerma Strength (Sk) per unit apparent activity | 2.063 U/mCi | 2.089 U/mCi | [11] |
| Dose Rate Constant (Λ) | 1.115 cGy/h/U | 1.095 cGy/h/U | [11] |
Experimental Protocols
Synthesis of Gum Arabic-Functionalized this compound Nanoparticles (GA-198AuNPs)
This protocol is based on the methodology described in preclinical studies demonstrating the efficacy of GA-198AuNPs.[1]
Materials:
-
Gold-197 foil
-
Nuclear reactor with neutron flux
-
Gum arabic solution
-
Deionized water
-
Appropriate shielding and handling equipment for radioactive materials
Procedure:
-
Activation of Gold: Irradiate a known quantity of Gold-197 foil in a nuclear reactor with a sufficient neutron flux to produce this compound. The specific activity will depend on the irradiation time and neutron flux.
-
Dissolution: Dissolve the activated this compound foil in aqua regia (a mixture of nitric acid and hydrochloric acid) under controlled conditions.
-
Nanoparticle Formation:
-
Prepare a solution of gum arabic in deionized water.
-
Add the dissolved this compound solution to the gum arabic solution while stirring vigorously. The gum arabic acts as both a reducing and stabilizing agent, leading to the formation of nanoparticles.
-
-
Purification: Purify the GA-198AuNP solution to remove any unreacted reagents and aggregated particles, typically through centrifugation or dialysis.
-
Characterization: Characterize the nanoparticles for size, shape, and stability using techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS). The core diameter is expected to be in the range of 12-18 nm, with a hydrodynamic diameter of approximately 85 nm.[1]
In Vivo Therapeutic Efficacy Study in a Mouse Model
This protocol outlines a typical experiment to evaluate the therapeutic efficacy of this compound nanoparticles in a prostate cancer xenograft model.[1][4][5][6]
Materials:
-
SCID (Severe Combined Immunodeficient) mice
-
Human prostate cancer cells (e.g., PC-3)
-
Matrigel or similar extracellular matrix
-
GA-198AuNPs or other functionalized Au-198 nanoparticles
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with radiation safety standards
Procedure:
-
Tumor Xenograft Implantation:
-
Harvest human prostate cancer cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each SCID mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Animal Grouping: Randomly assign tumor-bearing mice to a treatment group and a control group.
-
Treatment Administration:
-
Treatment Group: Administer a single intratumoral injection of the this compound nanoparticle solution (e.g., a dose calculated to deliver 70 Gy).
-
Control Group: Administer a single intratumoral injection of a non-radioactive control solution (e.g., saline or non-radioactive gold nanoparticles).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes using calipers at regular intervals (e.g., twice weekly) for a specified period (e.g., 30 days).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biodistribution).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the therapeutic efficacy.
Diagrams
Caption: Experimental workflow for synthesis and in vivo testing.
Caption: Mechanism of action for this compound brachytherapy.
References
- 1. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modern Brachytherapy for Localized Prostate Cancers: The Northwest Hospital (Seattle) Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of brachytherapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Radioactive Gold Nanoparticles Shrink Prostate Tumors in Mouse Model - BioResearch - Labmedica.com [labmedica.com]
- 6. Laminin receptor specific therapeutic gold nanoparticles (198AuNP-EGCg) show efficacy in treating prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioactive gold nanoparticles coated with BSA: A promising approach for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico dosimetry for a prostate cancer treatment using198Au nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-Dose Prostate Cancer Brachytherapy with Radioactive Palladium-Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gum arabic-coated radioactive gold nanoparticles cause no short-term local or systemic toxicity in the clinically relevant canine model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Gold-198 as a Tracer in Environmental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-198 (¹⁹⁸Au) is a valuable radioisotope tracer for environmental studies due to its convenient half-life, energetic gamma emission, and strong affinity for various materials.[1][2] Its primary application lies in tracking the movement of sediments in rivers, estuaries, and coastal areas, providing crucial data for civil engineering projects, environmental impact assessments, and understanding sediment dynamics.[1][3][4] Additionally, ¹⁹⁸Au has been utilized to trace the dispersion of industrial and municipal waste, offering insights into pollution pathways.[3]
These application notes provide a comprehensive overview of the use of ¹⁹⁸Au as an environmental tracer, including detailed protocols for key experiments, data presentation guidelines, and safety considerations.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Half-life | 2.7 days | [3][5] |
| Decay Mode | Beta-gamma emission | [5] |
| Principal Gamma Energy | 0.412 MeV (96%) | [5] |
| Principal Beta Energy (Emax) | 0.96 MeV | [6][7] |
| Chemical Form for Tracing | Colloidal Gold, Gold-labeled particles | [8][9] |
Applications of this compound in Environmental Studies
The primary applications of this compound as an environmental tracer are summarized in the following table.
| Application | Description | Typical Activity Used | References |
| Sediment Transport Studies | Tracking the movement of sand, silt, and dredged materials in rivers, harbors, and coastal zones to understand erosion, deposition, and transport pathways. | 5 - 15 Curies | [2][4][10] |
| Waste Dispersion Monitoring | Tracing the discharge and dispersion of industrial and municipal wastewater in aquatic environments to assess pollution distribution. | ||
| Groundwater Tracing | Investigating the direction and velocity of groundwater flow, particularly in well-defined systems.[10] | [10] |
Experimental Protocols
Protocol 1: Labeling of Sediments with this compound
This protocol describes the surface labeling of sediment particles with this compound.
Materials:
-
Sediment sample representative of the study area
-
This compound solution (e.g., H¹⁹⁸AuCl₄) of known specific activity
-
Stannous chloride (SnCl₂) solution
-
Hydrochloric acid (HCl)
-
Distilled water
-
Lead-shielded reaction vessel
-
Geiger-Müller counter or gamma spectrometer for activity measurement
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Sediment Preparation:
-
Wash the sediment sample with distilled water to remove impurities.
-
Dry the sediment in an oven at 105°C to a constant weight.
-
Sieve the sediment to obtain the desired particle size fraction.
-
-
Sensitization of Sediment:
-
In the lead-shielded vessel, treat the sediment with a stannous chloride solution. The Sn²⁺ ions adsorb to the surface of the sediment particles.
-
-
Labeling with this compound:
-
Introduce the this compound solution into the vessel containing the sensitized sediment.
-
The Au³⁺ ions in the solution are reduced by the Sn²⁺ ions on the sediment surface, resulting in the deposition of metallic ¹⁹⁸Au onto the particles.[9]
-
The reaction is: 3Sn²⁺ + 2Au³⁺ → 3Sn⁴⁺ + 2Au
-
Gently agitate the mixture to ensure uniform labeling.
-
-
Washing and Activity Measurement:
-
Carefully decant the supernatant and wash the labeled sediment multiple times with distilled water to remove any unadsorbed ¹⁹⁸Au.
-
Measure the activity of the labeled sediment using a calibrated gamma spectrometer or Geiger-Müller counter.
-
Calculate the final specific activity of the labeled sediment (activity per unit mass).
-
Protocol 2: In-situ Tracer Introduction and Detection
This protocol outlines the procedure for introducing the ¹⁹⁸Au-labeled sediment into the environment and subsequent tracking.
Materials:
-
¹⁹⁸Au-labeled sediment
-
Deployment device (e.g., bottom-opening container)
-
Boat or vessel equipped with GPS
-
Submersible radiation detector (e.g., NaI(Tl) scintillation detector)
-
Data acquisition system
-
Safety and monitoring equipment
Procedure:
-
Tracer Injection:
-
Transport the labeled sediment to the predetermined injection point using a shielded container.
-
Carefully release the labeled sediment at the desired location on the riverbed or seabed using the deployment device.[4] Record the exact time and GPS coordinates of the injection.
-
-
Tracer Detection and Tracking:
-
After a suitable time interval to allow for initial transport, begin tracking the movement of the tracer.
-
Tow the submersible radiation detector along predefined survey lines covering the area of interest.[4]
-
The detector should be maintained at a constant height above the sediment bed.
-
Record the radiation counts and corresponding GPS coordinates continuously.
-
-
Data Acquisition:
-
Collect data at regular time intervals (e.g., daily, weekly) to monitor the dispersion of the tracer over time.
-
The collected data will be in the form of radiation intensity maps.
-
Data Presentation and Analysis
Quantitative data from this compound tracer studies should be summarized in a structured format for clear interpretation and comparison.
Table of Tracer Study Parameters:
| Parameter | Study 1 (River) | Study 2 (Coastal) |
| Tracer Isotope | ¹⁹⁸Au | ¹⁹⁸Au |
| Injected Activity (Ci) | 5 | 15 |
| Labeled Material | Sand (0.2-0.5 mm) | Dredged Silt |
| Injection Method | Point release on riverbed | Line release from hopper |
| Detection System | Towed NaI(Tl) Scintillator | Towed NaI(Tl) Scintillator |
| Survey Duration (days) | 14 | 30 |
| Mean Transport Velocity (m/day) | Data to be filled | Data to be filled |
| Dispersion Coefficient (m²/s) | Data to be filled | Data to be filled |
Note: The data for mean transport velocity and dispersion coefficient are derived from the analysis of the tracer distribution maps.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a sediment transport study using this compound as a tracer.
Caption: Workflow for sediment transport studies using this compound tracer.
Safety Precautions
Working with this compound requires strict adherence to radiation safety protocols.
-
Handling: All handling of ¹⁹⁸Au should be performed in a designated and properly shielded radiochemical laboratory.
-
Personal Protective Equipment (PPE): A lab coat, disposable gloves, and safety glasses are mandatory. For higher activities, lead aprons and remote handling tools should be used.
-
Monitoring: Regular monitoring of the work area and personnel for contamination is essential using appropriate survey meters.
-
Waste Disposal: Radioactive waste must be segregated and disposed of according to institutional and national regulations. Due to its short half-life, decay-in-storage is a viable disposal option for ¹⁹⁸Au waste.
-
Dosimetry: Personnel handling significant quantities of ¹⁹⁸Au should wear personal dosimeters to monitor their radiation exposure.[5]
Conclusion
This compound is a proven and effective radiotracer for a variety of environmental studies, particularly in the field of sediment transport. The protocols and guidelines presented in these application notes provide a framework for conducting safe and scientifically sound tracer investigations. Proper experimental design, meticulous execution, and robust data analysis are crucial for obtaining reliable and valuable insights into complex environmental processes.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Waves & Radiation Exercise 7 | National 5 Unit 3 Homework [blogs.glowscotland.org.uk]
- 4. iaea.org [iaea.org]
- 5. ajsonline.org [ajsonline.org]
- 6. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRACING COASTAL SEDIMENT MOVEMENT BY NATURALLY RADIOACTIVE MINERALS | Coastal Engineering Proceedings [icce-ojs-tamu.tdl.org]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes: SPECT Imaging with Gold-198
Introduction
Gold-198 (¹⁹⁸Au) is a radioisotope of gold that presents significant potential for applications in nuclear medicine, particularly in the field of oncology.[1][2] With a half-life of approximately 2.7 days, it decays via beta emission to stable Mercury-198 (¹⁹⁸Hg), concurrently emitting a primary gamma photon with an energy of 411 keV.[2][3] This gamma emission is well-suited for high-resolution imaging with Single Photon Emission Computed Tomography (SPECT), a widely used clinical imaging modality. The co-emission of beta particles, which have a limited tissue penetration range of about 4 mm, also positions ¹⁹⁸Au as a valuable theranostic agent, enabling simultaneous imaging and localized radiotherapy.[1][2]
The utility of ¹⁹⁸Au in SPECT imaging is significantly enhanced when incorporated into nanoparticles (NPs). Gold nanoparticles (AuNPs) possess unique physicochemical properties, including straightforward synthesis, tunable size and shape, and the ability to be functionalized with various targeting moieties.[4][5] When labeled with ¹⁹⁸Au, these nanoparticles can be used to visualize and quantify their biodistribution in vivo, offering insights into drug delivery, tumor targeting, and pharmacokinetics.[6][7]
Principle of SPECT Imaging with this compound
SPECT imaging relies on the detection of gamma rays emitted from a radiotracer administered to the subject. In the context of ¹⁹⁸Au, the 411 keV gamma photons are detected by a gamma camera, which rotates around the subject to acquire a series of two-dimensional projections from multiple angles. These projections are then computationally reconstructed to generate a three-dimensional image representing the distribution of the ¹⁹⁸Au-labeled agent within the body. By co-registering the SPECT images with anatomical images from computed tomography (CT), SPECT/CT provides a comprehensive view that precisely localizes the radiotracer within the anatomical context.[8]
Applications in Research and Drug Development
The application of ¹⁹⁸Au SPECT imaging is predominantly focused on preclinical cancer research and the development of novel nanomedicines. Key applications include:
-
Biodistribution and Pharmacokinetic Studies: ¹⁹⁸Au-labeled nanoparticles can be tracked in vivo to determine their accumulation in various organs and tumors, as well as their clearance rates.[6][7] This information is critical for evaluating the safety and efficacy of new drug delivery systems.
-
Tumor Imaging and Targeting: SPECT imaging with ¹⁹⁸Au-nanoparticles allows for the non-invasive visualization of tumors.[9] The passive accumulation of nanoparticles in tumors through the Enhanced Permeability and Retention (EPR) effect can be monitored, and the effectiveness of active targeting strategies can be assessed.
-
Theranostics: The dual radioactive emissions of ¹⁹⁸Au make it an ideal candidate for theranostic applications. SPECT imaging can be used to confirm the delivery of the therapeutic beta-emitting nanoparticles to the tumor site, enabling personalized treatment planning and dosimetry calculations.[3][10]
-
Evaluation of Nanoparticle Properties: The in vivo behavior of nanoparticles is influenced by their size, shape, and surface chemistry.[6][7] ¹⁹⁸Au SPECT imaging provides a powerful tool to study how these parameters affect the biodistribution and tumor uptake of different nanoparticle formulations.
Experimental Protocols
Protocol 1: Production of this compound
This compound is typically produced by neutron activation of stable Gold-197 (¹⁹⁷Au) in a nuclear reactor.[1][9]
Materials:
-
High-purity Gold-197 foil or wire
-
Quartz or aluminum encapsulation vials
-
Nuclear reactor with a thermal neutron flux
Procedure:
-
Weigh a precise amount of high-purity ¹⁹⁷Au foil.
-
Encapsulate the gold target in a suitable vial (e.g., quartz or aluminum).
-
Irradiate the encapsulated target in a nuclear reactor with a known thermal neutron flux. The irradiation time will depend on the desired specific activity of the ¹⁹⁸Au.
-
After irradiation, allow for a cooling period to let short-lived isotopes decay.
-
The irradiated target now contains ¹⁹⁸Au. All subsequent handling must be performed in a shielded hot cell following appropriate radiation safety protocols.
Protocol 2: Preparation of Radioactive H¹⁹⁸AuCl₄
To be used in the synthesis of gold nanoparticles, the metallic ¹⁹⁸Au needs to be converted into a salt form, typically tetrachloroauric(III) acid (HAuCl₄).
Materials:
-
Irradiated ¹⁹⁸Au foil
-
Freshly prepared aqua regia (3:1 mixture of concentrated hydrochloric acid and nitric acid)
-
0.1 M Hydrochloric acid (HCl)
-
Heating block
-
Shielded hot cell
Procedure:
-
Place the irradiated ¹⁹⁸Au foil in a suitable reaction vessel within a hot cell.
-
Add a minimal amount of freshly prepared aqua regia to dissolve the foil. Gentle heating (e.g., 90°C) can be applied to facilitate dissolution.[6][7]
-
Once the gold is completely dissolved, evaporate the solution to dryness under a stream of nitrogen or by gentle heating.
-
Reconstitute the residue in 0.1 M HCl and evaporate to dryness again. Repeat this step twice to ensure the complete removal of nitric acid.[6][7]
-
Finally, dissolve the resulting H¹⁹⁸AuCl₄ in ultrapure water or a suitable buffer for use in nanoparticle synthesis.[6][7]
Protocol 3: Synthesis of ¹⁹⁸Au-Doped Gold Nanoparticles (Citrate Reduction)
This protocol describes a common method for synthesizing ¹⁹⁸Au-doped gold nanoparticles.
Materials:
-
H¹⁹⁸AuCl₄ solution (from Protocol 2)
-
Non-radioactive HAuCl₄ solution
-
Trisodium citrate solution
-
Ultrapure water
-
Reaction vessel with a condenser
-
Stirring hotplate
Procedure:
-
In a clean reaction vessel, add a calculated volume of ultrapure water.
-
Add a specific amount of non-radioactive HAuCl₄ solution, followed by the H¹⁹⁸AuCl₄ solution to achieve the desired specific activity.
-
Heat the solution to boiling while stirring.
-
Rapidly add a pre-determined volume of trisodium citrate solution to the boiling gold chloride solution.
-
The solution will change color from yellow to blue and finally to a ruby red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The resulting colloidal suspension contains ¹⁹⁸Au-doped gold nanoparticles.
Protocol 4: Preclinical SPECT/CT Imaging of ¹⁹⁸Au-Nanoparticles in a Murine Tumor Model
This protocol outlines a general procedure for in vivo SPECT/CT imaging.
Materials:
-
Tumor-bearing mice (e.g., xenograft or allograft models)
-
¹⁹⁸Au-labeled nanoparticles suspended in a sterile, biocompatible buffer (e.g., saline or PBS)
-
Anesthesia (e.g., isoflurane)
-
Preclinical SPECT/CT scanner
-
Syringes and needles for injection
Procedure:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
-
Administer a known activity of the ¹⁹⁸Au-nanoparticle suspension via intravenous (tail vein) injection.
-
Position the anesthetized mouse on the imaging bed of the SPECT/CT scanner.
-
Acquire SPECT images at predefined time points post-injection (e.g., 1, 6, and 24 hours) to assess the biodistribution over time.[6][7]
-
SPECT Acquisition Parameters (Example):
-
Energy window: 20% centered at 411 keV
-
Collimator: High-energy general-purpose (HEGP)
-
Acquisition mode: Step-and-shoot
-
Projections: 60-120 projections over 360°
-
Acquisition time per projection: 30-60 seconds
-
-
-
Immediately following each SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.
-
CT Acquisition Parameters (Example):
-
X-ray tube voltage: 50-70 kVp
-
X-ray tube current: 200-500 µA
-
Number of projections: 360-720
-
-
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM) with corrections for attenuation, scatter, and collimator-detector response.[11]
-
Fuse the reconstructed SPECT images with the CT images for anatomical localization of the ¹⁹⁸Au-nanoparticles.
-
Perform quantitative analysis of the SPECT images to determine the percentage of injected dose per gram (%ID/g) in tumors and various organs.
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Half-life | 2.6946 days | [2] |
| Primary Gamma Emission | 411.8 keV | [1][3] |
| Primary Beta Emission (Emax) | 0.961 MeV | [2] |
| Atomic Weight | 197.968244 g/mol | [12] |
Table 2: Biodistribution of PEGylated ¹⁹⁸Au-Incorporated Gold Nanostructures in EMT6 Tumor-Bearing Mice (%ID/g) [6][7]
| Organ/Tissue | 1 hour | 6 hours | 24 hours |
| Nanospheres | |||
| Tumor | 2.1 | 11.5 | 23.2 |
| Liver | 10.2 | 8.5 | 6.1 |
| Spleen | 4.3 | 3.9 | 3.2 |
| Blood | 15.1 | 9.8 | 3.5 |
| Nanodisks | |||
| Tumor | 1.5 | 4.4 | 4.1 |
| Liver | 18.5 | 15.2 | 12.8 |
| Spleen | 8.9 | 7.6 | 6.5 |
| Blood | 8.2 | 3.1 | 0.9 |
| Nanorods | |||
| Tumor | 1.2 | 2.1 | 2.5 |
| Liver | 25.1 | 22.3 | 19.8 |
| Spleen | 12.3 | 10.9 | 9.7 |
| Blood | 4.3 | 1.5 | 0.4 |
| Nanocages | |||
| Tumor | 1.1 | 1.9 | 2.2 |
| Liver | 28.9 | 26.1 | 23.5 |
| Spleen | 15.6 | 13.8 | 11.9 |
| Blood | 3.9 | 1.2 | 0.3 |
Visualizations
Caption: General experimental workflow for ¹⁹⁸Au-nanoparticle SPECT/CT imaging.
Caption: Mechanism of passive tumor targeting via the EPR effect.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPECT/CT workflow and imaging protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles for SPECT and PET Imaging: Towards Personalized Medicine and Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes [thno.org]
- 12. Gold Au-198 | Au | CID 66274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gold-198 Radiotherapy Dosimetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for dosimetry calculations related to the therapeutic use of Gold-198 (¹⁹⁸Au). Detailed protocols for key experimental and computational dosimetry techniques are also presented to guide researchers in accurately determining the absorbed dose from this radionuclide.
Introduction to this compound Radiotherapy
This compound is a radioisotope of gold that decays via beta and gamma emissions, making it suitable for therapeutic applications in oncology.[1][2][3] It is produced by neutron capture from stable Gold-197 (¹⁹⁷Au).[1][2][4] With a half-life of approximately 2.7 days, ¹⁹⁸Au provides a potent, localized radiation dose to targeted tissues.[1][2][4] Its primary applications include brachytherapy, where sealed sources are placed directly into or near a tumor, and as colloidal or nanoparticle suspensions for targeted radionuclide therapy.[4][5][6][7][8] Accurate dosimetry is critical for ensuring treatment efficacy while minimizing damage to surrounding healthy tissues.
Physical and Dosimetric Properties of this compound
A summary of the key physical and dosimetric properties of this compound is presented in Table 1. This data is essential for performing accurate dose calculations.
Table 1: Physical and Dosimetric Data for this compound
| Parameter | Value | Reference |
| Half-life (T₁/₂) | 2.6946 days | [1] |
| Decay Mode | β⁻ decay to ¹⁹⁸Hg | [1][2] |
| Beta Emissions | ||
| Maximum Beta Energy (Eβ,max) | 961 keV | [1][9] |
| Mean Beta Energy | 315 keV | |
| Beta Emission Probability | >99% | [1] |
| Gamma Emissions | ||
| Principal Gamma Energy (Eγ) | 412 keV | [1][5] |
| Gamma Emission Probability | ~95.5% | [3] |
| Dosimetry Constants | ||
| Dose Rate Constant (Λ) | 1.115 cGy h⁻¹ U⁻¹ (MCNP) | [5] |
| 1.095 cGy h⁻¹ U⁻¹ (measured) | [5] | |
| Air Kerma Strength (Sk) | 2.063 U mCi⁻¹ (MCNP) | [5] |
| 2.089 U mCi⁻¹ (measured) | [5] | |
| Specific Gamma Ray Dose Constant | 0.291634 Rem/hr at 1 meter from 1 Curie | [10] |
Note: The dose rate constant and air kerma strength are key parameters in the AAPM TG-43 formalism for brachytherapy dose calculations.
Dosimetry Formalisms
Two primary formalisms are used for calculating the absorbed dose from this compound: the AAPM TG-43 protocol for brachytherapy sources and the MIRD (Medical Internal Radiation Dose) formalism for internally administered radiopharmaceuticals.
AAPM TG-43 Formalism for Brachytherapy
The American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) report and its updates provide a standardized methodology for calculating the dose distribution around brachytherapy sources.[5][11] This formalism is based on experimental measurements and Monte Carlo simulations. The dose rate at a specific point is determined by considering the air kerma strength of the source, the dose rate constant, the radial dose function, and the anisotropy function.
MIRD Formalism for Internal Dosimetry
The MIRD formalism provides a framework for calculating the mean absorbed dose to a target organ from a source organ containing a radiopharmaceutical.[12][13][14] The fundamental equation in the MIRD formalism is:
D(target) = Ã(source) × S(target ← source)
Where:
-
D(target) is the mean absorbed dose to the target organ.
-
Ã(source) is the cumulated activity in the source organ (total number of disintegrations).
-
S(target ← source) is the S-value, which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ. S-values are specific to the radionuclide and the source-target organ pair.
Experimental and Computational Dosimetry Protocols
Protocol for Thermoluminescent Dosimeter (TLD) Dosimetry of ¹⁹⁸Au Seeds
This protocol outlines the steps for measuring the absorbed dose from ¹⁹⁸Au brachytherapy seeds using thermoluminescent dosimeters (TLDs).
Materials:
-
Calibrated ¹⁹⁸Au brachytherapy seeds of known activity.
-
Tissue-equivalent phantom material (e.g., solid water).
-
High-sensitivity TLDs (e.g., LiF:Mg,Ti).
-
TLD reader.
-
Precise positioning equipment.
Procedure:
-
Phantom Setup:
-
Machine a recess in the tissue-equivalent phantom to precisely hold the ¹⁹⁸Au seed.
-
Drill small holes at known distances from the seed position to accommodate the TLDs.
-
-
TLD Preparation and Calibration:
-
Anneal the TLDs according to the manufacturer's instructions to erase any previous dose history.
-
Calibrate a subset of TLDs using a known dose from a calibrated radiation source (e.g., a Co-60 teletherapy unit) to establish a dose-response curve.
-
-
Irradiation:
-
Place the calibrated ¹⁹⁸Au seed in the phantom.
-
Insert the TLDs into the pre-drilled holes at various distances and angles around the seed.
-
Expose the TLDs to the ¹⁹⁸Au seed for a precisely recorded duration.
-
-
TLD Readout:
-
After exposure, carefully remove the TLDs from the phantom.
-
Read the TLDs using a calibrated TLD reader to obtain the thermoluminescent signal.
-
-
Dose Calculation:
-
Convert the TLD signal to absorbed dose using the calibration curve.
-
Correct for any energy dependence of the TLDs and fading of the thermoluminescent signal.
-
Calculate the dose rate by dividing the absorbed dose by the exposure time.
-
Protocol for Monte Carlo Simulation of ¹⁹⁸Au Brachytherapy Dosimetry
This protocol provides a general framework for performing Monte Carlo simulations of ¹⁹⁸Au brachytherapy sources using a code such as MCNP (Monte Carlo N-Particle).
Software and Data:
-
MCNP or other suitable Monte Carlo radiation transport code.
-
Detailed geometric model of the ¹⁹⁸Au brachytherapy seed.
-
Energy spectrum of the beta and gamma emissions from ¹⁹⁸Au.
-
Cross-section libraries for the materials involved (e.g., gold, titanium encapsulation, water/tissue).
Procedure:
-
Geometry Definition:
-
Create a detailed 3D model of the ¹⁹⁸Au seed, including the radioactive core and any encapsulating materials, with precise dimensions.
-
Define a phantom geometry (e.g., a sphere or cube of water) surrounding the seed.
-
-
Source Definition:
-
Define the source term by specifying the energy spectrum of the beta and gamma emissions from ¹⁹⁸Au and their respective probabilities.
-
Define the spatial distribution of the source within the seed's core.
-
-
Tally Definition:
-
Define scoring regions (tallies) at various distances and angles from the source to calculate the energy deposited. These can be small volumes (voxels) or spherical shells.
-
-
Simulation Execution:
-
Run the Monte Carlo simulation for a sufficiently large number of particle histories to achieve statistically significant results.
-
-
Data Analysis:
-
Extract the energy deposition data from the tally regions.
-
Convert the energy deposited per source particle to absorbed dose in Gy.
-
Calculate dosimetric parameters such as the dose rate constant, radial dose function, and anisotropy function.
-
Cellular Response to this compound Radiotherapy
The therapeutic effect of ¹⁹⁸Au radiotherapy is primarily due to the induction of DNA damage in cancer cells by the emitted beta and gamma radiation. This damage triggers a cascade of cellular signaling pathways, ultimately leading to cell death.
DNA Damage Response (DDR)
Ionizing radiation from ¹⁹⁸Au causes a variety of DNA lesions, with DNA double-strand breaks (DSBs) being the most cytotoxic.[10] The cell activates a complex signaling network known as the DNA Damage Response (DDR) to detect and repair this damage.[1][10] Key proteins in the DDR pathway include ATM, ATR, and DNA-PK, which initiate cell cycle arrest to allow time for repair and activate downstream repair pathways such as non-homologous end joining (NHEJ) and homologous recombination (HR).[1][10]
Apoptosis Signaling
If the DNA damage is too severe to be repaired, the DDR can trigger programmed cell death, or apoptosis.[5] Radiotherapy can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] The activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins are key events in this process, leading to the activation of caspases, which execute the apoptotic program.[5]
Experimental Workflow for Radiopharmaceutical Dosimetry
The following diagram illustrates a typical workflow for determining the dosimetry of a ¹⁹⁸Au-based radiopharmaceutical, from initial biodistribution studies to final dose calculation.
References
- 1. Exploiting DNA repair pathways for tumor sensitization, mitigation of resistance, and normal tissue protection in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiation-induced signaling pathways that promote cancer cell survival (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. Microdosimetric Simulation of Gold-Nanoparticle-Enhanced Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Apoptosis Signaling Pathways for Anticancer Therapy [frontiersin.org]
- 10. Improving the Therapeutic Ratio of Radiotherapy by Targeting the DNA Damage Response | Radiology Key [radiologykey.com]
- 11. researchgate.net [researchgate.net]
- 12. Update of AAPM Task Group No. 43 Report: A revised AAPM protocol for brachytherapy dose calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CELL-SPECIFIC RADIOSENSITIZATION BY GOLD NANOPARTICLES AT MEGAVOLTAGE RADIATION ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Biodistribution Studies with Gold-198
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies using the radioisotope Gold-198 (¹⁹⁸Au). The information compiled herein is intended to guide researchers in the design, execution, and analysis of preclinical studies involving ¹⁹⁸Au-labeled nanoparticles and other radiolabeled agents.
Introduction to this compound for In Vivo Imaging and Biodistribution
This compound is a radioisotope of gold that undergoes beta decay to stable Mercury-198 (¹⁹⁸Hg) with a half-life of 2.69 days.[1] It emits both beta particles and gamma radiation, making it suitable for therapeutic applications and quantitative biodistribution studies.[1][2] The gamma emission (primarily at 411.8 keV) allows for non-invasive imaging using techniques like Single Photon Emission Computed Tomography (SPECT), while the beta emission can be harnessed for radiotherapy.[2][3] The ability to incorporate ¹⁹⁸Au into the crystal lattice of gold nanoparticles provides a stable radiolabel for tracking their fate in vivo.[4][5]
Understanding the biodistribution of ¹⁹⁸Au-labeled nanoparticles is critical for the development of new cancer therapies and diagnostic agents.[6][7] These studies reveal how the nanoparticles are absorbed, distributed, metabolized, and excreted (ADME), providing essential data on their efficacy and potential toxicity. Key factors influencing biodistribution include nanoparticle size, shape, and surface chemistry.[4][8]
Production and Synthesis of ¹⁹⁸Au-Labeled Nanoparticles
The production of ¹⁹⁸Au-labeled nanoparticles typically involves a two-step process: the production of the ¹⁹⁸Au radioisotope followed by the synthesis of the nanoparticles.
Production of this compound
This compound is produced by neutron activation of stable Gold-197 (¹⁹⁷Au).[2] High-purity gold foils are irradiated in a nuclear reactor.[2][4] The ¹⁹⁷Au nucleus captures a neutron to become ¹⁹⁸Au.
Synthesis of H¹⁹⁸AuCl₄ (Chloroauric Acid)
The activated ¹⁹⁸Au foil is then dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form radioactive chloroauric acid (H¹⁹⁸AuCl₄).[2][4] This precursor is then used in the synthesis of ¹⁹⁸Au-labeled nanoparticles.
Synthesis of ¹⁹⁸Au Nanoparticles
Various methods can be employed for the synthesis of ¹⁹⁸Au nanoparticles. A common method is the citrate reduction of H¹⁹⁸AuCl₄.[2][9]
Protocol for Citrate Reduction Synthesis of ¹⁹⁸Au Nanoparticles:
-
Prepare a 0.1 mM solution of H¹⁹⁸AuCl₄ in a three-neck flask equipped with a reflux condenser.[2]
-
Heat the solution to boiling (80-90°C) with constant stirring.[2]
-
Rapidly inject 5 mL of 34 mM sodium citrate into the boiling solution.[2]
-
Observe the color change from light yellow to wine-red, which indicates nanoparticle formation.[2][9]
-
Continue the reaction for an additional 7-10 minutes.[2]
-
Allow the solution to cool to room temperature.[2]
-
The resulting nanoparticles can then be surface-modified, for example, with polyethylene glycol (PEG) for improved stability and circulation time in vivo.[2][4]
Experimental Protocols for In Vivo Biodistribution Studies
The following protocols outline the key steps for conducting in vivo biodistribution studies of ¹⁹⁸Au-labeled nanoparticles in a murine tumor model.
Animal Model
-
Tumor Model: EMT6 (breast cancer) or PC-3 (prostate cancer) cells can be implanted subcutaneously to establish tumors.[2][4] Tumor growth should be monitored until they reach a suitable size for the study.[2]
-
Ethics: All animal experiments must be conducted in accordance with relevant guidelines and approved by an institutional animal ethics committee.[2]
Administration of ¹⁹⁸Au Nanoparticles
Intravenous (Tail Vein) Injection:
-
Ensure the ¹⁹⁸Au nanoparticle solution is sterile and well-dispersed. Sonication can be used to break up any aggregates.[10]
-
Anesthetize the mouse using an appropriate method (e.g., inhaled isoflurane).[4][5]
-
Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins, aiding in visualization.[10][11]
-
Load the desired volume of the nanoparticle solution (typically 100-200 µL) into a syringe with a 27-30G needle.[10]
-
Insert the needle into one of the lateral tail veins at a shallow angle.[10]
-
Slowly inject the solution. If resistance is felt, the needle may not be in the vein.[11]
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[10]
Intratumoral Injection:
-
Anesthetize the mouse as described above.
-
Directly inject the ¹⁹⁸Au nanoparticle solution into the tumor using a syringe with an appropriate gauge needle.[12]
Imaging and Biodistribution Analysis
SPECT/CT Imaging:
-
At predetermined time points post-injection (e.g., 3 hours), mice can be imaged using a SPECT/CT scanner to visualize the whole-body distribution of the ¹⁹⁸Au nanoparticles.[2]
Quantitative Biodistribution Analysis (Gamma Counting):
-
At selected time points (e.g., 1, 6, 24 hours, or 21 days), humanely euthanize the mice.[4][5]
-
Dissect the organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, bone, muscle, brain, and tumor).[2][4]
-
Weigh each organ or tissue sample.[4]
-
Measure the radioactivity in each sample using a gamma counter.[2][4]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[2]
Data Presentation
Quantitative biodistribution data should be presented in clear, structured tables to facilitate comparison between different nanoparticle formulations, time points, and administration routes.
Table 1: Biodistribution of PEG-Stabilized ¹⁹⁸Au Nanoparticles after Intratumoral Injection in PC-3 Tumor-Bearing Mice (21 days post-injection) [2]
| Organ | %ID/g |
| Blood | 0.04 |
| Heart | 0.02 |
| Lungs | 0.04 |
| Liver | 0.63 |
| Kidneys | 0.03 |
| Spleen | 0.13 |
| Stomach | 0.00 |
| Intestine | 0.00 |
| Pancreas | 0.01 |
| Bone | 0.04 |
| Muscle | 0.00 |
| Brain | 0.00 |
| Bladder | 0.00 |
| Tumor | 10.07 |
Table 2: Biodistribution of PEGylated ¹⁹⁸Au Nanospheres after Intravenous Injection in EMT6 Tumor-Bearing Mice [4][5]
| Organ | %ID/g (1 hour) | %ID/g (6 hours) | %ID/g (24 hours) |
| Blood | 20.1 | 15.3 | 1.8 |
| Heart | 1.2 | 0.9 | 0.2 |
| Lungs | 2.5 | 1.8 | 0.5 |
| Liver | 15.8 | 18.2 | 20.5 |
| Spleen | 10.1 | 12.5 | 15.3 |
| Kidneys | 1.9 | 1.5 | 0.8 |
| Stomach | 0.5 | 0.4 | 0.1 |
| Intestine | 0.8 | 0.6 | 0.2 |
| Bone | 0.9 | 0.7 | 0.3 |
| Muscle | 0.4 | 0.3 | 0.1 |
| Brain | 0.1 | 0.1 | 0.0 |
| Tumor | 2.1 | 11.5 | 23.2 |
Table 3: Biodistribution of PEGylated ¹⁹⁸Au Nanodisks after Intravenous Injection in EMT6 Tumor-Bearing Mice [4][5]
| Organ | %ID/g (1 hour) | %ID/g (6 hours) | %ID/g (24 hours) |
| Blood | 16.5 | 9.7 | 0.5 |
| Heart | 0.9 | 0.6 | 0.1 |
| Lungs | 2.1 | 1.5 | 0.4 |
| Liver | 20.3 | 25.1 | 28.9 |
| Spleen | 15.2 | 18.9 | 22.1 |
| Kidneys | 1.5 | 1.1 | 0.6 |
| Stomach | 0.4 | 0.3 | 0.1 |
| Intestine | 0.6 | 0.4 | 0.1 |
| Bone | 0.7 | 0.5 | 0.2 |
| Muscle | 0.3 | 0.2 | 0.1 |
| Brain | 0.1 | 0.1 | 0.0 |
| Tumor | 1.5 | 4.4 | 6.8 |
Visualizations
Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for a typical in vivo biodistribution study of ¹⁹⁸Au nanoparticles.
Logical Relationship of Factors Influencing Biodistribution
Caption: Key nanoparticle properties influencing in vivo biodistribution outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significant effect of size on the in vivo biodistribution of gold composite nanodevices in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New this compound nanoparticle synthesis to be used in cancer treatment | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 10. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Gold-198 in Sentinel Lymph Node Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-198 (¹⁹⁸Au), a radioisotope of gold, historically played a pioneering role in the development of sentinel lymph node (SLN) mapping techniques.[1][2] As a radiopharmaceutical, colloidal ¹⁹⁸Au was one of the first agents used to visualize lymphatic drainage pathways and identify the first lymph node(s) draining a primary tumor site.[1][3] The principle of SLN mapping is based on the interstitial injection of a radiolabeled colloid near the tumor. These particles are then transported by the lymphatic system to the sentinel node, where they are trapped, allowing for their detection using a gamma probe or camera.[4] While largely supplanted by Technetium-99m (⁹⁹mTc)-based agents due to dosimetric concerns, the study of ¹⁹⁸Au provides valuable insights into the fundamental principles of radiocolloid-based lymphatic mapping.[5] These notes provide an overview of the characteristics of ¹⁹⁸Au and a representative protocol for its preparation and application in a research setting.
Data Presentation
Table 1: Physical and Radiopharmaceutical Properties of this compound
| Property | Value | Reference |
| Half-life | 2.7 days | [5] |
| Gamma Ray Energy | 412 keV | [5] |
| Beta Emission | Yes | [6] |
| Historical Particle Size | 9-15 nm | [5] |
| Absorbed Dose at Injection Site | High (13–27 Gy/MBq) | [5] |
Table 2: Comparative Overview of Radiotracers for SLN Mapping
| Parameter | This compound (¹⁹⁸Au) Colloid | Technetium-99m (⁹⁹mTc) Sulfur Colloid |
| Primary Use | Historical, largely replaced | Current clinical standard |
| Particle Size | ~9-15 nm | Variable (100-1000 nm, can be filtered) |
| Radiation Dose to Patient | Higher, due to beta emission and longer half-life | Lower |
| Imaging Characteristics | Higher energy gamma rays | Optimal gamma energy for modern cameras |
| Availability | Less common for this application | Widely available |
Experimental Protocols
Preparation of Colloidal this compound (¹⁹⁸Au)
Disclaimer: This protocol is a representative method based on the established citrate reduction technique for synthesizing gold nanoparticles and should be adapted and performed by personnel with appropriate training in handling radioactive materials and in a licensed facility.[7][8]
Materials:
-
This compound (¹⁹⁸Au) in a soluble form (e.g., H¹⁹⁸AuCl₄)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure, sterile water for injection
-
Sterile, pyrogen-free glassware
-
Heating mantle with magnetic stirring
-
Sterile filtration unit (0.22 µm filter)
-
Dose calibrator
Procedure:
-
Preparation of Solutions:
-
Prepare a 1% (w/v) solution of trisodium citrate in ultrapure water and sterilize by filtration.
-
Dilute the H¹⁹⁸AuCl₄ solution with ultrapure water to a final concentration of 1 mM in a sterile reaction vessel.
-
-
Reduction of this compound:
-
Gently heat the H¹⁹⁸AuCl₄ solution to boiling while stirring continuously.
-
Rapidly add a calculated volume of the 1% trisodium citrate solution to the boiling gold solution. The volume of citrate will influence the final particle size.[8]
-
Continue heating and stirring. A color change from pale yellow to a ruby red indicates the formation of colloidal ¹⁹⁸Au nanoparticles.[9]
-
-
Cooling and Stabilization:
-
Once the color change is complete and stable, remove the solution from the heat and continue stirring until it cools to room temperature.
-
-
Quality Control:
-
Particle Size Analysis: Determine the particle size distribution using dynamic light scattering (DLS) or transmission electron microscopy (TEM). The expected size for SLN mapping is in the range of 10-100 nm.[5]
-
Radiochemical Purity: Assess the radiochemical purity using appropriate chromatographic techniques to ensure that the ¹⁹⁸Au is in the colloidal form.
-
Sterility and Pyrogenicity: Perform standard tests to ensure the final product is sterile and pyrogen-free for in vivo use.
-
Activity Measurement: Accurately measure the radioactivity of the final colloidal suspension using a dose calibrator.
-
Sentinel Lymph Node Mapping Procedure (Research Model)
Disclaimer: This is a generalized protocol for preclinical research and should be adapted based on the specific animal model and institutional guidelines.
Materials:
-
Prepared sterile colloidal this compound (¹⁹⁸Au)
-
Syringes (1 mL) with fine-gauge needles (e.g., 27-30G)
-
Gamma camera or a handheld gamma probe
-
Anesthetized animal model
Procedure:
-
Dose Preparation:
-
Withdraw the desired activity of the colloidal ¹⁹⁸Au suspension into a syringe. The exact activity will depend on the animal model and imaging system but would historically be in the range of microcuries to a few millicuries.
-
-
Injection:
-
Under anesthesia, inject the colloidal ¹⁹⁸Au interstitially (intradermally or subcutaneously) around the area of interest (e.g., a tumor model). The injection volume should be small (typically 0.1-0.5 mL) to avoid disruption of lymphatic flow.[10]
-
-
Lymphoscintigraphy:
-
At predetermined time points post-injection (e.g., 15, 30, 60 minutes), perform imaging using a gamma camera equipped with a high-energy collimator suitable for the 412 keV photons of ¹⁹⁸Au.
-
Acquire static or dynamic images to visualize the lymphatic channels and the accumulation of the radiotracer in the SLN(s).
-
-
Intraoperative Detection (if applicable):
-
If the protocol involves surgical removal of the SLN, a handheld gamma probe can be used to localize the node with the highest radioactivity count.
-
Visualizations
Caption: Experimental workflow for ¹⁹⁸Au SLN mapping.
Caption: Logical flow of ¹⁹⁸Au colloid in SLN mapping.
References
- 1. History of sentinel node and validation of the technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The historical perspective of the sentinel lymph node concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Nanoparticles in sentinel lymph node mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Synthesis and characterization of colloidal gold particles as labels for antibodies as used in lateral flow devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, Physicochemical Characterization and Performance Evaluation of Gold Nanoparticles in Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
- 10. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Colloidal Gold-198 in Liver Tumor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colloidal Gold-198 (¹⁹⁸Au) is a radiopharmaceutical agent that has been explored for the treatment of various malignancies, including liver cancer.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with colloidal ¹⁹⁸Au for liver tumor therapy. The protocols outlined below cover the synthesis, characterization, and evaluation of colloidal ¹⁹⁸Au in preclinical liver cancer models.
This compound is a radioisotope of gold that decays by emitting beta particles and gamma rays, with a half-life of 2.7 days.[3][4] The therapeutic efficacy of colloidal ¹⁹⁸Au stems from the localized delivery of cytotoxic radiation to the tumor site. When formulated as nanoparticles, colloidal ¹⁹⁸Au can accumulate in tumors through the enhanced permeability and retention (EPR) effect.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for colloidal this compound nanoparticles from various studies. This information is crucial for the design and interpretation of experiments.
Table 1: Physicochemical Properties of Colloidal this compound Nanoparticles
| Parameter | Value | Reference |
| Mean Diameter (uncoated) | 7 ± 3 nm | [6] |
| Mean Diameter (with gum arabic coating) | 85 nm | [6] |
| Mean Diameter (PEGylated) | 32.6 nm | [7] |
| Zeta Potential | -24.5 ± 1.5 mV | [6] |
| Activity (10 min irradiation) | 6.85 MBq/mL | [8] |
Table 2: In Vivo Biodistribution of Gold Nanoparticles (% Injected Dose/gram) in Tumor-Bearing Mice
| Organ | 1 hour | 6 hours | 24 hours | Reference |
| Tumor | 2.1 | 11.5 | 23.2 | [9] |
| Liver | 34.9 (at 24h) | - | - | [9] |
| Spleen | 5.0 (at 24h) | - | - | [9] |
Table 3: In Vitro Cytotoxicity of Gold Nanoparticles in Liver Cancer Cell Lines
| Cell Line | Nanoparticle Type | IC50 | Reference |
| HepG2 | Gold Oxide Nanoparticles | 85.91 µg/ml | [5] |
| HepG2 | DHLA-capped Au NCs | ~100 µM (at 72h) | [10] |
Experimental Protocols
Protocol 1: Synthesis of PEGylated Colloidal this compound Nanoparticles
This protocol describes the synthesis of PEGylated ¹⁹⁸Au nanoparticles, a common formulation for enhancing stability and biocompatibility.
Materials:
-
Gold-197 (⁹⁹.⁹⁹% purity) foil or wire
-
Aqua regia (3:1 mixture of concentrated HCl and HNO₃)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Poly(ethylene glycol) methyl ether thiol (mPEG-SH, MW 5000)
-
Sodium citrate, 1% (w/v) solution
-
Deionized water (18.2 MΩ·cm)
-
Nuclear reactor with a thermal neutron flux
Procedure:
-
Activation of Gold-197:
-
Preparation of Chloroauric Acid (H¹⁹⁸AuCl₄):
-
In a fume hood, dissolve the irradiated ¹⁹⁸Au foil in a minimal amount of aqua regia with gentle heating.[6]
-
Once dissolved, add 1 M HCl and heat to near dryness to remove nitric acid. Repeat this step three times.
-
Resuspend the final H¹⁹⁸AuCl₄ in deionized water to a desired stock concentration.
-
-
Synthesis of ¹⁹⁸Au Nanoparticles (Citrate Reduction):
-
In a three-neck flask equipped with a condenser, bring a 50 mL solution of 0.1 mM H¹⁹⁸AuCl₄ to a rolling boil with vigorous stirring.
-
Rapidly inject 5 mL of 1% sodium citrate solution.[3]
-
The solution color will change from yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature.
-
-
PEGylation of ¹⁹⁸Au Nanoparticles:
-
To the cooled ¹⁹⁸Au nanoparticle solution, add a solution of mPEG-SH in deionized water to a final concentration of 1 µM.
-
Stir the solution at room temperature for at least 4 hours to allow for the formation of a stable PEG layer on the nanoparticle surface.
-
Purify the PEGylated ¹⁹⁸Au nanoparticles by centrifugation and resuspend in sterile phosphate-buffered saline (PBS) for in vitro and in vivo studies.
-
Protocol 2: Characterization of Colloidal this compound Nanoparticles
1. Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and zeta potential of the nanoparticles in a suitable buffer (e.g., PBS).
2. Morphology:
-
For non-radioactive gold nanoparticles synthesized using the same protocol, use Transmission Electron Microscopy (TEM) to visualize the shape and size distribution. Prepare TEM grids by drop-casting a dilute nanoparticle solution and allowing it to dry.
3. Optical Properties:
-
Measure the UV-Vis absorption spectrum of the colloidal ¹⁹⁸Au solution. A characteristic surface plasmon resonance peak around 520-530 nm confirms the presence of spherical gold nanoparticles.
4. Radioactivity Measurement:
-
Use a calibrated gamma counter or a dose calibrator to determine the radioactivity of the final ¹⁹⁸Au nanoparticle suspension.
Protocol 3: In Vitro Cytotoxicity Assay in HepG2 Cells
This protocol details a method to assess the cytotoxicity of ¹⁹⁸Au nanoparticles on the human liver cancer cell line, HepG2.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
PEGylated ¹⁹⁸Au nanoparticles
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete EMEM.[10]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the PEGylated ¹⁹⁸Au nanoparticles in complete EMEM.
-
Remove the old media from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of ¹⁹⁸Au nanoparticles to determine the IC50 value.
-
Protocol 4: In Vivo Biodistribution Study in an Orthotopic Liver Tumor Model
This protocol describes how to evaluate the biodistribution of ¹⁹⁸Au nanoparticles in a mouse model of orthotopic hepatocellular carcinoma.
Materials:
-
6-8 week old male athymic nude mice
-
HepG2 cells stably expressing luciferase
-
Matrigel
-
PEGylated ¹⁹⁸Au nanoparticles
-
SPECT/CT scanner
-
Gamma counter
Procedure:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Make a small incision in the abdomen to expose the liver.
-
Inject 1 x 10⁶ HepG2-luc cells in 20 µL of a 1:1 mixture of PBS and Matrigel into the left lobe of the liver.
-
Suture the incision and allow the tumors to grow for 2-3 weeks. Monitor tumor growth weekly using bioluminescence imaging.
-
-
Administration of ¹⁹⁸Au Nanoparticles:
-
Once tumors reach a suitable size (~100 mm³), intravenously inject the mice with a known activity of PEGylated ¹⁹⁸Au nanoparticles (e.g., 100 µCi) via the tail vein.
-
-
SPECT/CT Imaging:
-
At various time points post-injection (e.g., 1, 6, 24, and 48 hours), anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution of the ¹⁹⁸Au nanoparticles.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice and harvest major organs (liver, tumor, spleen, kidneys, lungs, heart, etc.).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of Colloidal this compound.
Caption: Proposed mechanism of action for Colloidal this compound in liver tumors.
References
- 1. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of spleen colloidal gold Au198 uptake in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Preparation, Physicochemical Characterization and Performance Evaluation of Gold Nanoparticles in Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Nanoparticles as Targeted Drug Delivery Systems for Liver Cancer: A Systematic Review of Tumor Targeting Efficiency and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Direct Synthesis of Radioactive Gold Nanoparticles Using a Research Nu" by Maria C. Garcia Toro, Joshua P. Schlegel et al. [scholarsmine.mst.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of gold nanoclusters in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Gold-198 Seeds for Interstitial Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-198 (¹⁹⁸Au) is a radioisotope with a half-life of 2.7 days that emits both beta particles (maximum energy of 0.96 MeV) and gamma rays (primarily at 0.412 MeV).[1] These properties make it a suitable candidate for low-dose-rate (LDR) interstitial brachytherapy, a form of internal radiation therapy where sealed radioactive sources are placed directly within a tumor. This allows for a high, localized radiation dose to the cancerous tissue while minimizing exposure to surrounding healthy tissues.[2][3]
These application notes provide a comprehensive overview of the synthesis, fabrication, and quality control of ¹⁹⁸Au brachytherapy seeds. The protocols outlined are based on established principles of radiopharmaceutical production and sealed source manufacturing.
Data Presentation
The following tables summarize the key quantitative data associated with the production and specifications of this compound seeds.
Table 1: Gold-197 Target Material and Seed Casing Specifications
| Parameter | Specification | Rationale |
| Target Material | 99.99% pure Gold-197 (¹⁹⁷Au) | High purity minimizes the production of unwanted radioisotopic impurities during neutron activation. |
| Target Form | Wire | Allows for precise cutting into uniform lengths for individual seeds. |
| Target Diameter | Approx. 0.5 mm | Sized to fit within the standard seed capsule, leaving space for encapsulation. |
| Seed Casing Material | Titanium (Implant Grade) | Provides a biocompatible, inert, and robust seal to prevent leakage of radioactive material.[4] |
| Finished Seed Length | 2.5 mm | A standard dimension for interstitial brachytherapy seeds, ensuring compatibility with existing implantation devices.[1] |
| Finished Seed Diameter | 0.8 mm | A standard dimension for interstitial brachytherapy seeds.[1] |
Table 2: Neutron Activation Parameters for ¹⁹⁸Au Production
| Parameter | Value | Notes |
| Nuclear Reaction | ¹⁹⁷Au(n,γ)¹⁹⁸Au | Stable Gold-197 captures a thermal neutron to become radioactive this compound.[5] |
| Target Mass per Seed | Variable (dependent on desired activity) | The mass of the gold wire segment determines the final activity of the seed. |
| Neutron Flux | ~1.6 x 10¹² n/cm²/s | A typical thermal neutron flux available in a research reactor suitable for isotope production.[6] |
| Irradiation Time | 1 - 2 hours | The duration of irradiation is adjusted to achieve the target radioactivity.[6] |
| Theoretical Yield | 48–96 MBq from 10 mg of ¹⁹⁷Au | This provides a baseline for calculating the required target mass and irradiation time for a desired seed strength.[6] |
Table 3: Quality Control Specifications for this compound Seeds
| Test | Method | Acceptance Criteria | Reference |
| Radioisotopic Purity | Gamma Spectroscopy | ¹⁹⁸Au peak at 411.8 keV must be the predominant peak. | [6] |
| Activity/Air Kerma Strength | Calibrated Well-Type Ionization Chamber | Measured activity must be within ±3% of the specified value for the batch mean. | [7] |
| Source Leakage (Wipe Test) | Wipe test with analysis via a sensitive detector | < 0.005 µCi (185 Bq) of removable contamination. | [8][9] |
| Activity Distribution Uniformity | Autoradiography | Uniform optical density along the length of the active core. | [7][10] |
| Positional Verification | Combined Autoradiography & Radiography | Location of active material must be within ±1 mm of the capsule's geometric center. | [7] |
| Visual & Dimensional Inspection | Calibrated Micrometry/Microscopy | Dimensions must conform to specifications (2.5 mm x 0.8 mm); Weld integrity must be visually confirmed. | [1] |
Experimental Protocols
Protocol 1: Preparation of Gold-197 Targets
-
Material Procurement: Obtain 99.99% pure ¹⁹⁷Au wire with a diameter of approximately 0.5 mm.
-
Cleaning: Clean the gold wire by sonicating in ethanol followed by deionized water to remove any surface contaminants.
-
Cutting: Precisely cut the wire into segments of a predetermined length. The mass of each segment will correspond to the desired final activity of the seed after activation.
-
Encapsulation for Irradiation: Place the gold wire segments into a high-purity quartz or aluminum ampoule suitable for irradiation in a nuclear reactor.
-
Sealing: Seal the ampoule under vacuum to prevent contamination and ensure safe handling during irradiation.
Protocol 2: Neutron Activation of ¹⁹⁷Au Targets
-
Irradiation Calculation: Calculate the required irradiation time based on the target mass, the reactor's thermal neutron flux, and the desired final activity of ¹⁹⁸Au. The activity (A) can be estimated using the formula: A = NσΦ(1 - e^(-λt)) Where:
-
N is the number of ¹⁹⁷Au target atoms.
-
σ is the thermal neutron capture cross-section for ¹⁹⁷Au (98.65 barns).
-
Φ is the thermal neutron flux (n/cm²/s).
-
λ is the decay constant of ¹⁹⁸Au.
-
t is the irradiation time.
-
-
Irradiation: Place the sealed ampoule containing the gold targets into the nuclear reactor's irradiation facility (e.g., a pneumatic tube system).[6]
-
Cooling: After irradiation, allow the ampoule to cool for a short period to permit the decay of short-lived, unwanted radioisotopes.
-
Transport: Transfer the irradiated ampoule to a shielded hot cell for processing.
Protocol 3: Fabrication and Sealing of ¹⁹⁸Au Seeds
This protocol must be performed in a shielded hot cell using remote manipulators.
-
Ampoule Opening: Carefully open the irradiated ampoule to access the now radioactive ¹⁹⁸Au wire segments.
-
Component Staging: Lay out the pre-sterilized titanium capsules (casings and end caps) in a jig.
-
Insertion: Using fine remote manipulators, insert one activated ¹⁹⁸Au wire segment into each titanium capsule.
-
End Cap Placement: Place a titanium end cap onto the open end of each capsule.
-
Laser Welding: Transfer the assembled seeds to a laser welding station within the hot cell. Use a pulsed Nd:YAG laser to create a hermetic seal on both ends of the capsule.[4] The welding process must be carefully controlled to ensure a complete seal without damaging the internal contents.
-
Decontamination: Clean the exterior of the sealed seeds to remove any potential surface contamination.
Protocol 4: Quality Control Testing
-
Leak Testing (Wipe Test): a. Wipe the entire surface of each seed with a filter paper or a cotton swab moistened with ethanol or deionized water.[11] b. Analyze the wipe sample using a calibrated gamma counter or other sensitive radiation detector. c. The removable activity must be less than 0.005 microcuries (185 Bq).[8][9] Any seed exceeding this limit must be rejected.
-
Activity and Air Kerma Strength Calibration: a. Use a calibrated well-type ionization chamber with a calibration factor traceable to a national standards laboratory (e.g., NIST).[12][13] b. Place each seed in a reproducible position within the chamber using a specific holder. c. Measure the ionization current and apply the appropriate calibration factors to determine the Air Kerma Strength (U, where 1 U = 1 µGy·m²/h).[13] d. The measured value for the batch should be within ±3% of the target specification.[7]
-
Uniformity and Positional Verification (Autoradiography): a. Place the seeds on a high-resolution radiographic film (e.g., Gafchromic™) for a predetermined exposure time. b. Develop or scan the film to obtain an image of the radiation distribution. c. Analyze the image to ensure a uniform distribution of radioactivity along the length of the gold core. d. Superimpose a standard radiograph (X-ray image) to verify that the active core is correctly positioned within the center of the titanium capsule.[7][10]
-
Sterilization: a. Subject the seeds that have passed all QC tests to a validated sterilization method, such as autoclaving or ethylene oxide treatment, ensuring the method does not compromise the integrity of the seed's seal.
Visualizations
Experimental Workflow
References
- 1. Investigating the displacement of radio-active sources during this compound grain brachytherapy for hospitalized oral cancer patients [termedia.pl]
- 2. Medical Isotope Irradiations – MIT Nuclear Reactor Laboratory [nrl.mit.edu]
- 3. oncolink.org [oncolink.org]
- 4. mddionline.com [mddionline.com]
- 5. Comparison and statistical evaluation of neutron activation methodologies for the determination of gold in copper concentrate - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY03054K [pubs.rsc.org]
- 6. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aapm.org [aapm.org]
- 8. nrc.gov [nrc.gov]
- 9. nrc.gov [nrc.gov]
- 10. Automated air kerma strength quality assurance of permanent seed implant prostate brachytherapy sources using vendor autoradiographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiationsafetyconsultants.com [radiationsafetyconsultants.com]
- 12. irochouston.mdanderson.org [irochouston.mdanderson.org]
- 13. aapm.org [aapm.org]
Troubleshooting & Optimization
Gold-198 Radiolabeling Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold-198 (¹⁹⁸Au) radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for radiolabeling with this compound?
A1: There are two primary methods for ¹⁹⁸Au radiolabeling, particularly with nanoparticles:
-
Direct Labeling: This involves incorporating the ¹⁹⁸Au radionuclide directly into the nanoparticle's structure during its synthesis.[1] This is often achieved by using a radioactive precursor, such as H¹⁹⁸AuCl₄, in the synthesis reaction.[1][2]
-
Indirect Labeling (Post-synthesis Labeling): In this approach, non-radioactive ("cold") gold nanoparticles are first synthesized and purified. Subsequently, the ¹⁹⁸Au is attached to the surface of these nanoparticles. This can be done through methods like neutron activation, where stable ¹⁹⁷Au nanoparticles are irradiated to convert ¹⁹⁷Au to ¹⁹⁸Au.[1][3]
Q2: What is neutron activation and how is it used for ¹⁹⁸Au labeling?
A2: Neutron activation is a process where a stable isotope is made radioactive by bombarding it with neutrons in a nuclear reactor.[4] For this compound labeling, stable Gold-197 (¹⁹⁷Au), the naturally occurring isotope of gold, is irradiated with thermal neutrons. The ¹⁹⁷Au nucleus captures a neutron and becomes ¹⁹⁸Au.[5][6] This method allows for the synthesis and characterization of the nanoparticles before they are made radioactive, which can simplify handling and reduce radioactive waste.[3]
Q3: What are the key challenges encountered during ¹⁹⁸Au radiolabeling?
A3: Researchers may face several challenges, including:
-
Low Radiolabeling Efficiency: The desired amount of ¹⁹⁸Au does not incorporate into or attach to the molecule or nanoparticle.
-
Poor Stability: The ¹⁹⁸Au may detach from the labeled compound over time, leading to inaccurate results and potential off-target radiation.[7]
-
Nanoparticle Aggregation: Particularly after neutron activation, nanoparticles can aggregate or precipitate out of solution.[3]
-
Inconsistent Results: Difficulty in achieving reproducible radiolabeling yields and stability between batches.
Q4: How can I improve the stability of my ¹⁹⁸Au-labeled compound?
A4: Improving stability is crucial. Consider the following:
-
Use of Stabilizers: For nanoparticles, stabilizers like ascorbic acid or polyethylene glycol (PEG) can be used during and after radiolabeling to prevent aggregation and improve stability.[3][8]
-
Chelation: For labeling molecules that are not nanoparticles, a bifunctional chelator can be used. One part of the chelator binds strongly to the ¹⁹⁸Au ion, while the other part is covalently attached to the target molecule. This creates a stable complex.[9]
-
Intrinsic Labeling: Incorporating ¹⁹⁸Au directly into the crystal lattice of a nanoparticle generally results in high stability, as the radionuclide is an integral part of the nanoparticle structure.[2]
Q5: What quality control tests are essential for ¹⁹⁸Au-labeled compounds?
A5: A robust quality control process is critical to ensure the safety and efficacy of radiopharmaceuticals.[10][11] Key tests include:
-
Radiochemical Purity: This determines the percentage of the total radioactivity that is in the desired chemical form. It is often assessed using chromatography methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12][13]
-
Radionuclidic Purity: This confirms that the radioactivity comes solely from ¹⁹⁸Au and not from other radioactive isotopes. This is typically measured using gamma spectroscopy.[3]
-
Sterility and Pyrogenicity: For in vivo applications, the final product must be sterile and free of pyrogens (fever-inducing substances).[12]
-
Particle Size and Aggregation: For nanoparticles, techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) can be used to check for aggregation and determine the particle size distribution.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during ¹⁹⁸Au radiolabeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield | Suboptimal pH: The pH of the reaction mixture can significantly affect the chemical state of gold and the stability of the compound being labeled. | Optimize the pH of the reaction buffer. For many nanoparticle labeling reactions, a pH around 5-6 is a good starting point.[14] |
| Incorrect Reducing Agent: The choice and concentration of the reducing agent (e.g., sodium citrate, NaBH₄) can impact the efficiency of ¹⁹⁸Au incorporation during direct synthesis.[1] | Titrate the concentration of the reducing agent. Ensure it is fresh and of high purity. | |
| Presence of Impurities: Chemical impurities in the reactants can interfere with the labeling reaction.[10] | Use high-purity water and reagents. Consider purification of the starting materials if necessary. | |
| Nanoparticle Aggregation Post-Irradiation | Radiolysis: High radiation doses during neutron activation can lead to the formation of reactive species that cause nanoparticles to aggregate. | Irradiate the nanoparticles in the presence of a stabilizer, such as 10% ethanol and ascorbic acid, to scavenge free radicals.[3] |
| Unstable Ligand Shell: The ligands or capping agents on the nanoparticle surface may not be robust enough to withstand the irradiation process. | Use more stable ligands, such as dithiol-containing molecules, which have shown greater stability during neutron activation compared to monothiol ligands.[3] | |
| Poor In Vivo Stability / De-labeling | Weak Gold-Ligand Interaction: If using an indirect labeling method with a chelator, the bond between the gold and the chelator may not be strong enough in a biological environment. | Select a chelating agent with a high affinity for gold. Dithiocarbamates are known to form strong complexes with gold.[15] |
| Surface Adsorption Issues: If ¹⁹⁸Au is simply adsorbed to the surface of a nanoparticle, it can easily detach in vivo. | Consider methods that incorporate the ¹⁹⁸Au more robustly, such as direct synthesis or forming an alloyed nanoparticle.[1] | |
| Inconsistent Batch-to-Batch Results | Variability in Starting Materials: Minor differences in the quality or concentration of reagents can lead to significant variations in outcome. | Standardize all starting materials. Perform quality control on incoming reagents. |
| Procedural Deviations: Small, unintentional changes in the experimental protocol can affect reproducibility. | Adhere strictly to a validated Standard Operating Procedure (SOP). Ensure consistent timing, temperature, and mixing conditions. | |
| Inaccurate Radioactivity Measurement: Incorrectly calibrated dose calibrators can lead to errors in calculating yields and specific activities. | Regularly perform quality control checks on radiation detection instruments as per manufacturer's guidelines.[16] |
Key Experimental Protocols
Protocol 1: Preparation of H¹⁹⁸AuCl₄ from Irradiated Gold Foil
This protocol describes the initial step of dissolving radioactive gold foil to create a precursor for subsequent labeling reactions.
-
Irradiation: Irradiate a known mass (e.g., 5-30 mg) of high-purity ¹⁹⁷Au foil with a thermal neutron flux in a nuclear reactor to produce ¹⁹⁸Au.[2]
-
Dissolution: In a shielded hot cell, transfer the irradiated gold foil to a reaction vial. Add freshly prepared aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) to dissolve the foil. This can be facilitated by gentle heating (e.g., 90°C for 5 minutes).[2]
-
Evaporation and Reconstitution: Evaporate the aqua regia solution to dryness, for instance by heating at 100°C. Reconstitute the residue in 0.05 M HCl and repeat the evaporation step twice to remove residual nitric acid.[2]
-
Final Formulation: Reconstitute the final H¹⁹⁸AuCl₄ residue in ultrapure water or a suitable buffer for use in subsequent radiolabeling reactions.[2]
Protocol 2: Quality Control of Radiochemical Purity using TLC
This is a general protocol for assessing the radiochemical purity of a ¹⁹⁸Au-labeled compound.
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Spot the Sample: Carefully spot a small volume (1-2 µL) of the radiolabeled product onto the center of the origin line.
-
Develop the Chromatogram: Place the TLC plate in a developing chamber containing a suitable mobile phase (solvent system). The choice of solvent will depend on the labeled compound (e.g., methanol for some gold nanoparticles).[14] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Dry and Analyze: Remove the plate from the chamber, mark the solvent front, and allow it to dry completely.
-
Radio-detection: Analyze the distribution of radioactivity on the plate using a radio-TLC scanner or by cutting the plate into sections and counting each section in a gamma counter.
-
Calculate Radiochemical Purity (RCP): The RCP is calculated as: (Radioactivity at the spot of the labeled compound / Total radioactivity on the plate) x 100%.
Visualizations
Caption: Workflow for indirect ¹⁹⁸Au labeling via neutron activation.
Caption: Workflow for direct ¹⁹⁸Au labeling during nanoparticle synthesis.
Caption: Decision tree for troubleshooting low radiolabeling yield.
References
- 1. Radiolabeled Gold Nanoparticles for Imaging and Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional Nanoparticles Based on Iron Oxide and this compound Designed for Magnetic Hyperthermia and Radionuclide Therapy as a Potential Tool for Combined HER2-Positive Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 11. iaea.org [iaea.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. metal chelating agents: Topics by Science.gov [science.gov]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
Technical Support Center: Gold-198 Nanoparticle Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Gold-198 nanoparticles (Au-198 NPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound nanoparticles?
A1: The stability of this compound nanoparticles is primarily influenced by a combination of physical and chemical factors. These include:
-
Temperature: Higher temperatures can increase the rate of nanoparticle aggregation.[1][2][3] It is crucial to store Au-198 NPs at recommended temperatures to maintain their stability.
-
pH of the Solution: Extreme pH levels can alter the surface charge of the nanoparticles, leading to a loss of electrostatic repulsion and subsequent aggregation.[4]
-
Ionic Strength of the Medium: The presence of ions in the solution can neutralize the surface charge of the nanoparticles, reducing the electrostatic repulsion between them and causing aggregation.[1][2] Non-functionalized gold nanoparticles are particularly sensitive to salt-containing buffers.[5]
-
Nanoparticle Concentration: While a slighter influence than temperature and particle size, higher concentrations can sometimes lead to increased aggregation.[1][2]
-
Particle Size: The size of the nanoparticles can affect their tendency to aggregate.[1][2]
-
Surface Modification and Ligands: The type of stabilizing ligands or surface coatings used is critical for stability.[4][6] Dithiol ligands have been shown to provide higher stability compared to monothiol ligands, especially after neutron activation.[7] Hydrophilic surface modifications like PEGylation can inhibit aggregation.[1][2][8][9]
-
Radiolysis: The radioactive nature of this compound can lead to radiolysis of the surrounding medium and the stabilizing ligands, which can affect the nanoparticle's stability over time. Using stabilizers like ascorbic acid during irradiation can help mitigate these effects.[7]
Q2: What is the recommended storage procedure for this compound nanoparticle solutions?
A2: Proper storage is crucial for maintaining the stability and performance of your Au-198 NPs. Follow these guidelines:
-
Storage Temperature: Store Au-198 NP solutions at 4°C in a refrigerator.[10][11][12][13] Lower temperatures help to prolong the shelf life.[5][10]
-
Avoid Freezing: Do NOT freeze solutions of non-functionalized Au-198 NPs, as this can cause irreversible aggregation.[5][10][11][12][13] This is often indicated by a color change of the solution.[5][10]
-
Protect from Light: Store nanoparticles away from direct sunlight.[5][10]
-
Use Clean Containers: To prevent contamination, use clean storage containers.[5][10] If possible, store them in the original container provided.[13]
-
Maintain Concentrated Stock: For functionalized nanoparticles, it is often best to store them in a concentrated form and dilute as needed to extend their shelf life.[10]
Q3: My this compound nanoparticle solution has changed color. What does this mean?
A3: A color change in your Au-198 NP solution, typically from a ruby red to a bluish or clear solution, is a strong indicator of nanoparticle aggregation.[5][14] This change occurs because as the nanoparticles aggregate, their surface plasmon resonance shifts to longer wavelengths. Visual inspection is the first step in assessing stability.[11] If you observe a color change, it is recommended to further characterize the nanoparticles using techniques like UV-Vis spectroscopy, Dynamic Light Scattering (DLS), or Transmission Electron Microscopy (TEM) to confirm the extent of aggregation.[12]
Q4: How can I resuspend this compound nanoparticles that have sedimented?
A4: Over time, especially with larger nanoparticles, sedimentation can occur.[5][10] To resuspend the particles and ensure a homogenous solution before use, you can:
-
Swirl or Shake: Gently swirl the container or shake it vigorously for about 30 seconds.[5][12]
-
Vortexing: For more stubborn sediments, vortex the solution for a few minutes.[10]
-
Sonication: An ultrasonic bath can also be effective in redispersing aggregated particles.[5][10] A common procedure is to sonicate for five minutes followed by a two-minute vortex.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions & Corrective Actions |
| Visible Aggregation or Precipitation | 1. Improper Storage: Freezing or exposure to high temperatures. 2. High Salt Concentration: Addition of salt-containing buffers to unstabilized nanoparticles. 3. Incorrect pH: The pH of the solution is outside the optimal stability range. 4. Ligand Detachment: Degradation or desorption of stabilizing ligands due to factors like radiolysis. 5. Contamination: Introduction of impurities that disrupt stability. | 1. Verify Storage Conditions: Ensure storage at 4°C and protection from light.[10][11] Never freeze non-functionalized nanoparticles.[5][10] 2. Use Appropriate Buffers: Resuspend non-functionalized nanoparticles in ultrapure water.[5] For applications requiring buffers, ensure your nanoparticles are properly functionalized for stability in those conditions. 3. Check and Adjust pH: Measure the pH of your solution and adjust if necessary, keeping in mind the tolerance of your specific nanoparticles. 4. Use Robust Ligands: Consider using more stable ligands, such as dithiol-based molecules, especially for applications involving irradiation.[7] The addition of stabilizers like ascorbic acid during irradiation can also be beneficial.[7] 5. Maintain Aseptic Technique: Use sterile containers and handling procedures to prevent contamination.[11] |
| Unexpected Color Change | 1. Aggregation: As described above, this is the most common cause. 2. Change in Particle Shape or Size: This can occur during synthesis or due to instability. | 1. Characterize Nanoparticles: Use UV-Vis spectroscopy to check for a shift in the surface plasmon resonance peak.[11] DLS and TEM can provide more detailed information on size distribution and morphology. 2. Review Synthesis Protocol: If the color is off immediately after synthesis, carefully review and optimize your synthesis parameters. |
| Low Radiolabeling Efficiency or Stability | 1. Inefficient Ligand Conjugation: The targeting or stabilizing ligand is not properly attached to the nanoparticle surface. 2. Radiolysis Effects: The high energy of this compound can damage the ligands or the nanoparticle core. 3. Competing Reactions: Presence of impurities that interfere with the radiolabeling process. | 1. Optimize Conjugation Chemistry: Ensure that the conditions for ligand attachment (e.g., pH, temperature, concentration) are optimal. Characterize the functionalized nanoparticles to confirm successful conjugation. 2. Incorporate Radioprotectants: The use of radical scavengers or stabilizers like ethanol and ascorbic acid during neutron activation can improve stability.[7] 3. Purify Nanoparticles: Purify the nanoparticles before radiolabeling to remove any residual reactants or byproducts from the synthesis. Centrifugation is a common purification method.[5][10][15] |
| Inconsistent Experimental Results | 1. Inhomogeneous Nanoparticle Solution: Failure to properly resuspend sedimented particles. 2. Batch-to-Batch Variability: Differences in nanoparticle size, shape, or surface chemistry between different synthesis batches. 3. Degradation Over Time: Using nanoparticles that have been stored for too long or under improper conditions. | 1. Ensure Homogeneity: Always mix your nanoparticle solution thoroughly before each use by shaking, vortexing, or sonicating.[10][11][12] 2. Thorough Characterization: Characterize each new batch of nanoparticles for size, concentration, and surface properties to ensure consistency. 3. Monitor Shelf Life: Be aware of the recommended shelf life of your nanoparticles.[5][11] Regularly check for signs of degradation like color change or precipitation.[11] |
Experimental Protocols
Protocol 1: Assessment of Nanoparticle Aggregation using UV-Vis Spectroscopy
This protocol provides a quick method to assess the stability of Au-198 NPs by monitoring changes in their surface plasmon resonance (SPR) peak.
Materials:
-
Au-198 NP solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Ensure the Au-198 NP solution is homogeneous by gentle swirling or brief sonication.
-
Blank the spectrophotometer with the same solvent used to suspend the nanoparticles (e.g., ultrapure water).
-
Measure the absorbance spectrum of the Au-198 NP solution from 400 nm to 800 nm.
-
Record the wavelength of the maximum absorbance (λmax), which corresponds to the SPR peak.
-
A stable solution of spherical gold nanoparticles typically exhibits an SPR peak around 520-530 nm.
-
A shift of the SPR peak to longer wavelengths (a red shift) or a broadening of the peak indicates nanoparticle aggregation.[6]
Protocol 2: Purification of this compound Nanoparticles by Centrifugation
This protocol describes a general procedure for washing and purifying Au-198 NPs to remove unreacted reagents and byproducts.
Materials:
-
Au-198 NP solution
-
Centrifuge with appropriate tubes
-
Ultrapure water or desired resuspension buffer
Procedure:
-
Place an aliquot of the Au-198 NP solution into a centrifuge tube.
-
Centrifuge the solution at a g-force and duration appropriate for the nanoparticle size (see table below for general guidelines).
-
Carefully remove the supernatant, which contains the impurities.
-
Resuspend the nanoparticle pellet in an appropriate volume of ultrapure water or a suitable buffer.
-
Vortex or sonicate the solution to ensure complete redispersion of the nanoparticles.[5]
-
Repeat the washing steps (centrifugation and resuspension) as necessary for your application.
Table 1: Recommended Centrifugation G-Forces for Gold Nanoparticles Note: These are general guidelines. Optimal conditions may vary based on the specific nanoparticle characteristics and centrifuge used.
| Nanoparticle Diameter (nm) | Recommended G-Force (RCF) |
| 10 | 16,000 x g |
| 20 | 8,000 x g |
| 50 | 1,500 x g |
| 100 | 500 x g |
(Data adapted from general gold nanoparticle handling guides)
Visualizations
Caption: Logical pathway of this compound nanoparticle aggregation.
Caption: Troubleshooting workflow for Au-198 NP instability.
References
- 1. Factors Influencing Aggregation of Gold Nanoparticles in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the Stability of Gold Nanoparticles: Key Concepts [torskal.com]
- 5. cytodiagnostics.com [cytodiagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Complex Characterisation of Stabilised Gold Nanoparticles: Biodistribution and Application for High Resolution In Vivo Imaging | MDPI [mdpi.com]
- 10. Gold Nanoparticle Handling and Storage Tips - CD Bioparticles [cd-bioparticles.com]
- 11. Proper Receipt, Use, and Storage of Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 12. sonanano.com [sonanano.com]
- 13. nano.imra.com [nano.imra.com]
- 14. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization, purification, and stability of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gold-198 Dosage for In Vivo Imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gold-198 (¹⁹⁸Au) for in vivo imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for in vivo imaging?
This compound (¹⁹⁸Au) is a radioisotope of gold that emits both beta particles and gamma radiation, making it suitable for theranostic applications—simultaneously serving as a therapeutic agent and a diagnostic imaging agent. Its gamma emissions can be detected by Single Photon Emission Computed Tomography (SPECT) for in vivo imaging, while its beta emissions can be used for radiotherapy. The use of ¹⁹⁸Au incorporated into gold nanoparticles allows for the tracking of these nanoparticles within a biological system.
Q2: What are the key physical characteristics of this compound?
The key physical characteristics of this compound are summarized in the table below.
| Property | Value |
| Half-life | 2.7 days |
| Primary Gamma Emission | 412 keV (96% abundance) |
| Primary Beta Emission | 315 keV (99% abundance) |
This data is essential for dose calculation, imaging parameter setup, and radiation safety considerations.
Q3: What factors influence the biodistribution of ¹⁹⁸Au nanoparticles?
The in vivo distribution of ¹⁹⁸Au nanoparticles is not uniform and is influenced by several factors, including:
-
Size: Nanoparticle size is a critical determinant of biodistribution. Smaller nanoparticles (e.g., <15 nm) may have wider distribution to organs like the brain, kidney, and lungs, while larger particles tend to accumulate more in the spleen.[1][2] Optimal cellular uptake for some cancer cell lines has been observed with nanoparticles around 50 nm in diameter.[1]
-
Shape: The geometry of the nanoparticle also affects its journey through the body. For instance, nanospheres have shown higher tumor uptake compared to nanorods, nanocages, and nanodisks.[2]
-
Surface Charge: The surface charge of nanoparticles influences their interaction with serum proteins and cell membranes. Positively charged nanoparticles tend to be taken up by cells more readily than negatively charged ones.
-
Concentration: The concentration of the injected nanoparticles can significantly alter their in vivo kinetics and accumulation in different organs.[2]
-
Route of Administration: Intravenous injection provides rapid and widespread distribution, while intraperitoneal injection may result in less uptake by the liver's Kupffer cells.[2]
Q4: What are the essential quality control (QC) tests for ¹⁹⁸Au radiopharmaceuticals?
To ensure the safety, efficacy, and reproducibility of in vivo imaging studies, several QC tests are mandatory for ¹⁹⁸Au radiopharmaceuticals.[3][4] These can be categorized as:
| QC Category | Key Tests | Purpose |
| Radionuclide Purity | Gamma Spectroscopy | To confirm the identity of ¹⁹⁸Au and quantify any radionuclide impurities.[5] |
| Radiochemical Purity | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | To determine the percentage of ¹⁹⁸Au that is successfully incorporated into the nanoparticles versus being in an unbound form.[5][6] |
| Chemical Purity | Various analytical methods | To ensure that there are no harmful chemical contaminants from the synthesis process.[3] |
| Pharmaceutical Properties | Sterility and Endotoxin (Pyrogen) Testing | To ensure the preparation is free from microbial and pyrogenic contamination, which is critical for parenteral administration.[3] |
Q5: What are the primary radiation safety precautions when working with this compound?
This compound is a beta and gamma emitter, requiring specific safety measures:
-
Shielding: Use appropriate shielding to minimize radiation exposure. Lead is effective for gamma radiation, while plastic can be used for beta particles.
-
Dosimetry: Personnel handling ¹⁹⁸Au should wear whole-body and ring dosimeters to monitor their radiation dose.
-
Contamination Control: Always wear personal protective equipment (PPE), including gloves and a lab coat. Regularly monitor work areas for contamination using a survey meter.
-
Waste Disposal: Segregate and dispose of radioactive waste according to institutional and regulatory guidelines.
Troubleshooting Guides
Issue: Low Signal or Poor Image Contrast
Q: My SPECT images have a low signal-to-noise ratio (SNR). What could be the cause and how can I improve it?
A: A low SNR can be due to several factors. The following troubleshooting workflow can help identify and address the issue.
Issue: Unexpected Biodistribution
Q: The biodistribution of my ¹⁹⁸Au nanoparticles is not what I expected. For example, there is high uptake in the liver and spleen. What should I check?
A: Unexpected biodistribution, particularly high accumulation in the reticuloendothelial system (RES) organs like the liver and spleen, is a common challenge.[7] Consider the following:
-
Nanoparticle Characteristics:
-
Size and Aggregation: Larger nanoparticles or aggregated smaller particles are more readily cleared by the RES. Verify the size and stability of your nanoparticle formulation in a relevant biological medium before injection.
-
Surface Properties: The surface coating (e.g., PEGylation) is crucial for reducing RES uptake. Incomplete or unstable coatings can lead to rapid clearance.
-
-
Radiochemical Purity: A low radiochemical purity means there is a significant amount of "free" ¹⁹⁸Au not attached to the nanoparticles. This can lead to a different biodistribution profile.
-
Animal Model: The health and physiological state of the animal model can influence biodistribution. Ensure consistency across your study animals.
Issue: Imaging Artifacts
Q: I am observing artifacts in my SPECT images. How can I identify and prevent them?
A: Artifacts in SPECT imaging can arise from patient motion, instrument malfunction, or the biodistribution of the radiopharmaceutical itself.[8][9]
-
Motion Artifacts: If the animal moves during the scan, it can cause blurring or misregistration of the signal.[10] Ensure the animal is properly anesthetized and secured.
-
Attenuation Artifacts: The gamma photons from ¹⁹⁸Au can be absorbed or scattered by the animal's tissues, leading to an apparent decrease in signal in certain areas.[8] This is more common in larger animals. Using a SPECT/CT scanner allows for attenuation correction.
-
Contamination: External contamination of the animal or imaging equipment with ¹⁹⁸Au can create "hot spots" in the image that are not related to the biological distribution.[9] Careful handling and cleaning procedures are essential.
Experimental Protocols & Data
Example ¹⁹⁸Au Dosage in Preclinical Studies
The optimal dosage of ¹⁹⁸Au can vary significantly based on the nanoparticle formulation, animal model, and imaging system. Below are examples of dosages used in published studies.
| Animal Model | Nanoparticle Type | Injected Activity (per mouse) | Imaging Modality | Reference |
| BALB/c Mice (EMT6 tumor) | Nanospheres, Nanodisks, Nanorods, Nanocages | 1.79–3.83 MBq | Cerenkov Luminescence | [7] |
| Balb/c Nude Mice (PC-3 tumor) | PEG-stabilized Nanoparticles | 408 µCi (15.1 MBq) | SPECT/CT | [11] |
| Balb/C Nude Mice | Gum arabic-functionalized Nanoparticles | 200 µCi and 600 µCi | Not specified | [12] |
General Experimental Workflow for In Vivo Imaging with ¹⁹⁸Au
Cellular Uptake Pathways of Gold Nanoparticles
The cellular entry of gold nanoparticles is a critical step for their biological effect and is often a target for imaging. The primary mechanism is endocytosis.
References
- 1. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 9. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inac2024.aben.org.br [inac2024.aben.org.br]
Technical Support Center: Overcoming Limitations of Gold-198 in SPECT Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gold-198 (¹⁹⁸Au) in Single Photon Emission Computed Tomography (SPECT) imaging. This resource addresses common challenges and offers practical solutions to overcome the inherent limitations of this high-energy radionuclide.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using this compound for SPECT imaging?
A1: The primary limitations of ¹⁹⁸Au for SPECT imaging stem from its decay characteristics. It emits high-energy gamma photons (predominantly at 411 keV) and beta particles.[1][2] This high-energy gamma emission leads to significant challenges, including:
-
Septal Penetration: The high-energy photons can penetrate the lead septa of standard low- or medium-energy collimators, leading to a loss of spatial resolution and image contrast.[3][4]
-
Image Artifacts: "Star" artifacts, caused by high-energy photons passing through or scattering within the collimator, are a common problem that can obscure underlying structures.[5][6]
-
Detector Inefficiency: Standard SPECT cameras with Sodium Iodide (NaI) crystals have reduced detection efficiency for high-energy photons.[3]
-
Increased Radiation Dose: The concurrent beta emission increases the radiation dose to the subject, making it more suitable for therapeutic applications rather than purely diagnostic imaging.[1]
Q2: Is Gold-199 a better alternative to this compound for SPECT imaging?
A2: For diagnostic imaging purposes, Gold-199 (¹⁹⁹Au) is generally considered a more suitable alternative to ¹⁹⁸Au. ¹⁹⁹Au has a lower principal gamma emission energy (158 keV and 208 keV), which is more compatible with standard SPECT cameras and collimators.[1][2] This results in improved image quality and reduced septal penetration. While both isotopes have similar half-lives, the lower energy emissions of ¹⁹⁹Au make it a more favorable choice for achieving higher resolution and contrast in SPECT images.[1]
Q3: What are the key safety precautions when working with this compound?
A3: Due to its beta and high-energy gamma emissions, stringent radiation safety protocols are necessary when handling ¹⁹⁸Au. Key precautions include:
-
Shielding: Use appropriate shielding, such as lead for gamma rays and plastic for beta particles, to minimize external exposure.
-
Dosimetry: All personnel handling ¹⁹⁸Au should wear whole-body and ring dosimeters to monitor radiation exposure.
-
Contamination Control: Work in a designated radioactive materials area with proper ventilation. Use absorbent materials to cover work surfaces and wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Waste Management: Dispose of radioactive waste according to institutional and regulatory guidelines.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during ¹⁹⁸Au SPECT imaging experiments.
Image Quality Issues
| Problem | Possible Causes | Solutions |
| "Star" or streaking artifacts in the reconstructed image. | High-energy gamma photons (411 keV) are penetrating or scattering in the collimator septa.[5][6] | Use a high-energy (HE) collimator: These collimators have thicker septa and are specifically designed for high-energy photons to reduce septal penetration.[7] Optimize reconstruction parameters: Use reconstruction algorithms that can model and correct for scatter and septal penetration. |
| Poor spatial resolution and blurry images. | 1. Septal penetration from using an inappropriate collimator (low or medium energy).[3][4] 2. Detector limitations in resolving high-energy photons. | 1. Select the correct collimator: Always use a high-energy collimator for ¹⁹⁸Au imaging.[7] 2. Utilize advanced detector technology: If available, use SPECT systems with thicker NaI crystals or alternative detector materials like Cadmium Zinc Telluride (CZT) which have better performance for high-energy photons. |
| High image noise. | 1. Low count statistics due to poor detector efficiency for high-energy photons. 2. Inadequate acquisition time. | 1. Increase acquisition time: A longer scan duration will increase the number of detected photons and improve the signal-to-noise ratio. 2. Optimize energy windows: Use appropriate energy windows centered around the 411 keV photopeak to maximize the collection of useful photons and reject scattered photons. |
| Detector saturation or "dead time" issues. | The high activity of the radiopharmaceutical is overwhelming the detector's ability to process individual photon events in a given timeframe.[8][9][10] | Reduce the injected activity: If the primary goal is imaging, consider reducing the amount of ¹⁹⁸Au administered. Use dead time correction methods: Modern SPECT systems often have software to correct for dead time losses. Ensure this correction is applied during image reconstruction.[8] |
Radiolabeling and Quality Control Issues
| Problem | Possible Causes | Solutions |
| Low radiochemical purity (<90%). | 1. Inefficient reaction conditions (pH, temperature, incubation time). 2. Presence of impurities in the radionuclide or precursor. 3. Instability of the labeled compound. | 1. Optimize reaction parameters: Systematically vary pH, temperature, and incubation time to find the optimal conditions for your specific labeling procedure. 2. Ensure high-quality reagents: Use high-purity ¹⁹⁸Au and precursors. 3. Perform stability studies: Assess the stability of the radiolabeled compound over time in relevant media (e.g., saline, serum). |
| Difficulty in calculating specific activity. | Inaccurate measurement of the mass of the labeled compound or the total radioactivity. | Follow a standardized protocol for specific activity determination: This typically involves measuring the total radioactivity using a dose calibrator and quantifying the mass of the labeled compound using a validated analytical method (e.g., HPLC). |
| Inconsistent results in biodistribution studies. | 1. Variations in the radiolabeling process leading to different product characteristics. 2. Instability of the radiolabeled compound in vivo. | 1. Strictly adhere to a validated radiolabeling and quality control protocol. 2. Perform in vitro stability tests in plasma or serum to predict in vivo behavior. |
Quantitative Data
Table 1: Comparison of this compound and Gold-199 Properties
| Property | This compound (¹⁹⁸Au) | Gold-199 (¹⁹⁹Au) |
| Half-life | 2.7 days | 3.1 days |
| Principal Gamma Emissions | 411.8 keV (95.6%) | 158.4 keV (37.2%), 208.2 keV (8.1%) |
| Beta Emissions (Max Energy) | 0.96 MeV (99%) | 0.46 MeV (79%) |
| Primary Use | Therapy, with limited imaging potential | Primarily for SPECT imaging |
| Image Quality with Standard SPECT | Poor due to high energy | Good |
Table 2: Performance of Different Collimators with High-Energy Photons
| Collimator Type | Typical Use | Performance with 411 keV photons |
| Low-Energy High-Resolution (LEHR) | Radionuclides < 200 keV (e.g., Tc-99m) | Poor: Significant septal penetration, leading to severe image degradation and artifacts.[7] |
| Medium-Energy General-Purpose (MEGP) | Radionuclides between 200-300 keV (e.g., In-111) | Sub-optimal: Some septal penetration will still occur, resulting in compromised image quality.[7] |
| High-Energy (HE) | Radionuclides > 300 keV (e.g., I-131, Au-198) | Optimal: Designed with thicker septa to minimize septal penetration and improve spatial resolution for high-energy photons.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles (¹⁹⁸AuNPs)
This protocol is a generalized procedure based on the citrate reduction method.
Materials:
-
HAuCl₄ (Hydrogen tetrachloroaurate) solution containing ¹⁹⁸Au
-
Trisodium citrate dihydrate solution (1%)
-
Ultrapure water
-
All glassware must be scrupulously cleaned.
Procedure:
-
In a clean flask, bring a solution of H¹⁹⁸AuCl₄ in ultrapure water to a rolling boil while stirring continuously.
-
Rapidly add a calculated volume of 1% trisodium citrate solution to the boiling gold solution. The volume will depend on the desired nanoparticle size.
-
The solution will undergo a color change from yellow to a deep red, indicating the formation of gold nanoparticles.
-
Continue heating and stirring for an additional 10-15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting ¹⁹⁸AuNP solution can then be used for further functionalization or purification.
Protocol 2: Quality Control of ¹⁹⁸Au-labeled Radiopharmaceuticals
1. Radiochemical Purity (RCP) Determination by Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel-coated TLC strips.
-
Mobile Phase: A solvent system appropriate for separating the labeled compound from free ¹⁹⁸Au (e.g., a mixture of acetone and water).
-
Procedure:
-
Spot a small amount of the radiolabeled product onto the baseline of the TLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent to migrate up the strip.
-
Once complete, remove the strip and let it dry.
-
Cut the strip into sections and measure the radioactivity of each section using a gamma counter.
-
Calculate the RCP as the percentage of activity in the spot corresponding to the labeled compound relative to the total activity on the strip.
-
-
Acceptance Criteria: Typically, RCP should be >90% for preclinical studies.
2. Particle Size and Zeta Potential:
-
For nanoparticle-based radiopharmaceuticals, use Dynamic Light Scattering (DLS) to determine the average particle size, size distribution (polydispersity index), and zeta potential to ensure consistency between batches.
3. Sterility and Endotoxin Testing:
-
For any in vivo applications, sterility and endotoxin testing must be performed to ensure the product is free from microbial and pyrogenic contamination.
Protocol 3: Preclinical SPECT/CT Imaging with ¹⁹⁸Au
-
Animal Preparation: Anesthetize the animal and maintain its body temperature throughout the imaging procedure.
-
Radiopharmaceutical Administration: Administer the ¹⁹⁸Au-labeled compound via the desired route (e.g., intravenous injection).
-
SPECT Acquisition:
-
Scanner: A SPECT system equipped with a high-energy collimator.
-
Energy Windows: Set a primary energy window around the 411 keV photopeak of ¹⁹⁸Au (e.g., 20% window). Consider using adjacent scatter windows for correction.
-
Acquisition Parameters: Use a sufficient number of projections (e.g., 60-120) over 360 degrees, with an acquisition time per projection that ensures adequate counts.
-
-
CT Acquisition: Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm (e.g., OSEM) that includes corrections for attenuation, scatter, and septal penetration if available.
-
-
Image Analysis:
-
Fuse the SPECT and CT images.
-
Draw regions of interest (ROIs) on the images to quantify the uptake of the radiopharmaceutical in different organs and tissues.
-
Express uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for ¹⁹⁸Au SPECT imaging from production to analysis.
Caption: Decision tree for troubleshooting ¹⁹⁸Au SPECT image artifacts.
References
- 1. drugfuture.com [drugfuture.com]
- 2. youtube.com [youtube.com]
- 3. naun.org [naun.org]
- 4. Impact of Collimator Material on Spatial Resolution and Sensitivity in Semiconductor-Based Imaging Systems: A Monte Carlo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. Sensitivity, resolution and image quality with a multi-head SPECT camera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of the dead-time correction method on quantitative 177Lu-SPECT (QSPECT) and dosimetry during radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deadtime effects in quantification of 177Lu activity for radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
Troubleshooting poor biodistribution of Gold-198 tracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor biodistribution of Gold-198 (¹⁹⁸Au) tracers.
Troubleshooting Guide
This guide addresses common issues leading to suboptimal biodistribution, such as high uptake in the liver and spleen, low accumulation at the target site, or rapid clearance from circulation.
Question 1: My ¹⁹⁸Au tracer shows unexpectedly high accumulation in the liver and spleen. What are the potential causes and how can I fix this?
Answer:
High uptake by the liver and spleen is a common issue, primarily due to clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[1][2] The primary phagocytic cells in the liver, Kupffer cells, are responsible for clearing foreign particulates from the blood.[2] Several factors can exacerbate this phenomenon:
-
Particle Aggregation: Aggregates are larger and more readily recognized and cleared by the MPS.
-
Suboptimal Surface Chemistry: Insufficient or unstable surface coatings (like PEGylation) can lead to opsonization (coating with proteins that mark them for phagocytosis) and subsequent clearance.[2]
-
Inappropriate Particle Size: Very large particles are more prone to MPS uptake.[2]
Troubleshooting Steps:
-
Characterize Particle Size and Stability: Immediately assess the hydrodynamic diameter and polydispersity index (PDI) of your tracer in a physiologically relevant buffer (e.g., PBS) using Dynamic Light Scattering (DLS). A significant increase in size or a high PDI (>0.3) suggests aggregation.
-
Verify Surface Coating (PEGylation): Ensure the density and stability of your PEG coating. Insufficient PEG density can expose the gold surface, leading to protein adsorption and MPS uptake.[2][3]
-
Evaluate Zeta Potential: Measure the zeta potential to understand the surface charge. Highly charged particles (either positive or negative) can interact strongly with serum proteins, leading to opsonization. Near-neutral zeta potentials are often desirable for longer circulation.[4][5]
-
Assess Radiolabel Stability: Confirm that the high liver/spleen signal is from the intact tracer and not from detached ¹⁹⁸Au.
Question 2: The accumulation of my ¹⁹⁸Au tracer at the target site is lower than expected. What should I investigate?
Answer:
Low target accumulation can stem from issues with the tracer's stability, targeting moiety, or the biological environment itself.
-
Rapid Clearance: If the tracer is cleared from circulation too quickly by the MPS, it doesn't have sufficient time to reach the target tissue.
-
Protein Corona Formation: Upon injection, proteins adsorb to the nanoparticle surface, forming a "protein corona".[6][7][8] This can mask targeting ligands, altering the tracer's biological identity and preventing it from binding to its target.[6]
-
Ineffective Targeting Ligand: The antibody, peptide, or small molecule used for targeting may have low affinity, be sterically hindered, or have been denatured during conjugation.[9]
-
Poor Radiolabel Stability: If the ¹⁹⁸Au leaches from the nanoparticle, the signal detected will not represent the nanoparticle's location.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low target site accumulation.
Question 3: My ¹⁹⁸Au tracer appears to be aggregating in biological media. How can I confirm and prevent this?
Answer:
Aggregation in biological fluids is a critical issue that leads to rapid clearance and altered biodistribution.[10] It is often triggered by interactions with salts and proteins.
Confirmation of Aggregation:
-
Dynamic Light Scattering (DLS): Incubate your tracer in relevant media (e.g., cell culture media with 10% FBS, or serum) and measure the hydrodynamic size and PDI over time. A significant increase in size is indicative of aggregation.
-
UV-Vis Spectroscopy: Gold nanoparticles have a characteristic surface plasmon resonance (SPR) peak. Aggregation causes a red-shift (shift to a longer wavelength) and broadening of this peak.
-
Transmission Electron Microscopy (TEM): While challenging for samples from biological media, TEM can provide direct visual confirmation of aggregates.
Prevention Strategies:
-
Optimize Surface Coating: Increase the density or length of PEG chains on the nanoparticle surface. This provides a steric barrier that prevents both inter-particle aggregation and extensive protein binding.[2]
-
Control Surface Charge: Use coatings that result in a near-neutral zeta potential in physiological pH to reduce electrostatic interactions with proteins.
-
Improve Formulation Buffer: Ensure the formulation buffer is free of agents that could destabilize the nanoparticle coating.
| Parameter | Indication of Stability | Indication of Aggregation |
| Hydrodynamic Size (DLS) | Consistent size over time | Significant increase in size |
| Polydispersity Index (PDI) | Low and stable (e.g., < 0.3) | Increase in value |
| UV-Vis SPR Peak | Stable peak wavelength and width | Red-shift and broadening of peak |
| Visual Appearance | Remains a clear, colored solution | Formation of precipitate, color change |
Caption: Key indicators for assessing this compound tracer stability and aggregation.
Frequently Asked Questions (FAQs)
Q1: What is a "protein corona" and how does it affect my tracer's biodistribution?
A: When a nanoparticle is introduced into a biological fluid like blood, proteins and other biomolecules rapidly adsorb to its surface, forming a layer known as the "protein corona".[6][8][11] This new biological identity can be very different from the engineered "synthetic" identity of the nanoparticle.[8] The corona can mask targeting ligands, alter the overall size and surface charge, and expose proteins (opsonins) that are recognized by the MPS, leading to rapid clearance by the liver and spleen.[2][7] The composition of the protein corona is dynamic and depends on the nanoparticle's physicochemical properties.[11][12]
Q2: How does particle size influence the biodistribution of ¹⁹⁸Au tracers?
A: Particle size is a critical factor.[13][14] Generally, very small nanoparticles (<10 nm) can be rapidly cleared by the kidneys, while larger particles (>200 nm) are quickly taken up by the liver and spleen.[2][15] Particles in the range of 10-100 nm often exhibit longer circulation times, but are still susceptible to liver and spleen accumulation.[1][2] The optimal size depends on the specific application and target.
| Particle Size (Approx.) | Primary Fate | Reference |
| < 10 nm | Renal (Kidney) Clearance | [15] |
| 10 - 100 nm | Prolonged circulation, but accumulation in Liver & Spleen | [2][14] |
| > 200 nm | Rapid uptake by Liver & Spleen (MPS) | [2] |
Caption: General relationship between gold nanoparticle size and biodistribution.
Q3: What is zeta potential and why is it important for my biodistribution study?
A: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticle in a particular medium.[4][5] It is a key indicator of the stability of a colloidal dispersion. Nanoparticles with a high absolute zeta potential (e.g., > +/- 30mV) are generally stable in suspension due to electrostatic repulsion.[16] However, in a biological context, a high surface charge can promote binding to serum proteins, leading to opsonization and rapid clearance.[14] Therefore, for in vivo applications, a near-neutral zeta potential is often preferred to create a "stealth" particle with longer circulation time.
Q4: My tracer is stable in water, but aggregates in PBS. Why?
A: This is a common issue related to electrostatic stabilization. In pure water, the electrostatic double layer around the nanoparticles is thick, providing strong repulsive forces that prevent aggregation. When you introduce salts, such as those in Phosphate-Buffered Saline (PBS), the ions in the solution compress this double layer. This reduces the repulsive forces, allowing attractive van der Waals forces to dominate, which causes the nanoparticles to aggregate. This highlights the importance of robust surface coatings (like dense PEGylation) that provide steric stabilization, which is less sensitive to salt concentration.
Caption: Influence of ionic strength on nanoparticle stability.
Key Experimental Protocols
Protocol 1: Measurement of Hydrodynamic Size and Polydispersity Index (PDI) by DLS
Objective: To determine the average particle size and size distribution of the ¹⁹⁸Au tracer in solution.
Methodology:
-
Sample Preparation:
-
Filter the desired suspension medium (e.g., 10 mM NaCl, PBS) through a 0.2 µm or smaller filter to remove dust and other particulates.[5]
-
Dilute the ¹⁹⁸Au tracer stock solution with the filtered medium to an appropriate concentration. The ideal concentration depends on the instrument and particle type but should result in a stable count rate as advised by the instrument manufacturer.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Enter the correct parameters for the dispersant (viscosity and refractive index) and material (refractive index).
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
A PDI value below 0.3 is generally considered acceptable for monodisperse samples.
-
Protocol 2: Measurement of Zeta Potential
Objective: To determine the surface charge of the ¹⁹⁸Au tracer.
Methodology:
-
Sample Preparation:
-
Prepare the sample in a low ionic strength medium, such as 10 mM NaCl, as high salt concentrations will screen the surface charge.[5]
-
The sample concentration should be appropriate for the instrument, similar to DLS measurements.
-
Measure and record the pH of the sample, as zeta potential is pH-dependent.[5]
-
-
Instrument Setup:
-
Use a dedicated, clean folded capillary cell or dip cell for the measurement.
-
Rinse the cell thoroughly with the suspension medium before loading the sample.
-
-
Measurement:
-
Carefully load the sample into the cell, avoiding the introduction of air bubbles.[5]
-
Place the cell in the instrument and allow it to equilibrate.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the particles using Laser Doppler Velocimetry.
-
-
Data Analysis:
Protocol 3: Assessment of Radiolabeling Stability
Objective: To confirm that the ¹⁹⁸Au remains securely attached to the nanoparticle under physiological conditions.
Methodology:
-
Incubation:
-
Incubate the ¹⁹⁸Au tracer in a challenging biological medium (e.g., 50% human or mouse serum) at 37°C.
-
Take aliquots at various time points (e.g., 1h, 4h, 24h, 48h).
-
-
Separation of Nanoparticle from Free ¹⁹⁸Au:
-
Use a method to separate the intact tracer from any detached, free ¹⁹⁸Au. Instant Thin-Layer Chromatography (ITLC) is a common and effective method.
-
Spot an aliquot of the incubated sample onto an ITLC strip.
-
Develop the strip using a mobile phase that will cause free ¹⁹⁸Au to migrate while the nanoparticles remain at the origin. The choice of mobile phase depends on the specific chemistry of the free gold species (e.g., a citrate solution).
-
-
Quantification:
-
Scan the ITLC strip using a radio-TLC scanner or cut the strip into sections and count in a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of radioactivity that remains with the nanoparticle (at the origin) versus the percentage that has migrated as free ¹⁹⁸Au.
-
Radiochemical purity should typically be >95% for the duration of the experiment.[17]
-
References
- 1. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in realizing selectivity for nanoparticle biodistribution and clearance: lessons from gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental methods in chemical engineering: Zeta potential [ouci.dntb.gov.ua]
- 5. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of Protein Corona Formation on the Efficacy of Gold Nanoparticles in Breast [unitesi.unipv.it]
- 7. Protein Corona Composition of Gold Nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo formation of protein corona on gold nanoparticles. The effect of their size and shape - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Antibody-functionalized polymer-coated gold nanoparticles targeting cancer cells: an in vitro and in vivo study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Probing the Mechanism of Antibody-Triggered Aggregation of Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic Protein Corona of Gold Nanoparticles with An Evolving Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors Affecting the Pharmacokinetics, Biodistribution and Toxicity of Gold Nanoparticles in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Renal Clearable Luminescent Gold Nanoparticles: From the Bench to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 17. researchgate.net [researchgate.net]
Gold-198 Brachytherapy Seed Placement: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold-198 (¹⁹⁸Au) brachytherapy seeds. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical characteristics of this compound seeds?
This compound is a radioisotope with a half-life of 2.7 days, emitting gamma radiation with an average energy of 0.412 MeV.[1] The seeds are typically small, measuring approximately 2.5 mm in length and 0.8 mm in diameter.[2] These characteristics allow for localized, high-dose radiation delivery to a target volume while minimizing exposure to surrounding healthy tissue.
Q2: What are the primary experimental applications of this compound brachytherapy seeds?
Historically, ¹⁹⁸Au seeds have been used in the treatment of various cancers, including prostate and oral cancers.[3][4] In a research context, they are valuable for studies involving localized radiation effects on tissues, tumor microenvironment modulation, and the development of novel drug-radiation combination therapies.
Q3: What is the importance of the AAPM TG-43 formalism in ¹⁹⁸Au brachytherapy experiments?
The American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) report provides a standardized dosimetry protocol for brachytherapy sources.[5] Although direct data for ¹⁹⁸Au may not be in all versions, the formalism is crucial for calculating the dose distribution around the seeds in a water-equivalent medium. It is the basis for most treatment planning systems and ensures consistency and comparability of dosimetry data across different studies.
Q4: What are the common challenges associated with the permanent implantation of brachytherapy seeds?
Common challenges include achieving an optimal and homogeneous seed distribution within the target volume, seed migration after implantation, and potential damage to adjacent critical structures.[6][7] Post-implant edema can also alter the prostate volume, affecting the final dose distribution.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound brachytherapy seed placement experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Seed Migration or Displacement | - Improper implantation technique (e.g., placement too close to the rectal wall).[2] - Backflow along the needle track. - Anatomical factors of the target tissue. | - Ensure the applicator insertion point is sufficiently distant from the final seed placement position. - Utilize imaging guidance (e.g., ultrasound) to confirm seed placement in real-time.[7] - For superficial lesions, ensure seeds are implanted deep enough to prevent fallout.[2][9] |
| Suboptimal Seed Distribution | - Inaccurate pre-planning. - Tissue deformation during needle insertion. - Operator inexperience. | - Employ advanced imaging techniques like real-time X-ray or MRI-guided placement for improved accuracy.[10][11] - Use a template-guided approach for consistent needle placement.[7] - Consider using stranded seeds which can help maintain spacing. |
| Dosimetry Discrepancy (Measured vs. Planned) | - Inaccurate source strength verification. - Errors in the treatment planning system (TPS) data entry. - Failure to account for tissue heterogeneities. - Post-implant edema altering the geometry.[8] | - Perform independent source strength verification using a calibrated well-type ionization chamber.[12] - Conduct thorough quality assurance of the TPS, including verification of source data and dose calculation algorithms.[13][14] - Use model-based dose calculation algorithms that can account for tissue and applicator heterogeneities.[5] - Perform post-implant dosimetry using CT or MRI to account for edema and confirm the final dose distribution.[7] |
| Equipment Malfunction During Implantation | - Kinked or blocked catheter/needle.[15] - Afterloader source positioning error. - Imaging equipment failure. | - Inspect all catheters and needles for integrity before use.[15] - Perform regular quality assurance checks on the afterloader, including source positioning accuracy.[12][16] - Have backup imaging modalities or procedures in place. - Follow established emergency procedures for source retraction and patient safety. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound brachytherapy to facilitate comparison.
Table 1: Dosimetric Parameters of this compound Seeds
| Parameter | Value | Reference |
| Half-life | 2.7 days | [1] |
| Average Gamma Energy | 0.412 MeV | [1] |
| Dose Rate Constant (Λ) in water | ~1.11 cGy h⁻¹ U⁻¹ | |
| Air Kerma Strength (Sk) per unit activity | ~2.07 U mCi⁻¹ |
Table 2: Reported Seed Displacement Rates in Brachytherapy
| Cancer Type | Isotope | Patient Displacement Rate | Seed Displacement Rate | Reference |
| Oral Cancer | ¹⁹⁸Au | 11.8% | 1.4% | [2][9] |
| Prostate Cancer | ¹²⁵I | 6.0% - 30.4% | 0.13% - 0.84% | [2] |
Experimental Protocols
Protocol 1: Phantom Study for Dosimetry Verification
This protocol outlines a method for verifying the dose distribution of ¹⁹⁸Au seeds using a solid water or PMMA phantom.
1. Phantom Fabrication and Preparation:
-
Construct a phantom from a water-equivalent material such as PMMA or commercially available solid water.[17][18]
-
The phantom should be of sufficient size to provide full scatter conditions (e.g., at least 30x30x30 cm).
-
Drill holes at precise, known locations to accommodate the brachytherapy seeds and dosimeters.
2. Dosimeter Placement:
-
Place calibrated thermoluminescent dosimeters (TLDs) or Gafchromic EBT3 films at various radial distances and angles from the intended seed positions.[17][19]
3. Seed Implantation:
-
Under controlled conditions, insert the ¹⁹⁸Au seed(s) into the designated positions within the phantom.
4. Irradiation and Dose Measurement:
-
Expose the phantom for a predetermined time, sufficient to deliver a measurable dose to the dosimeters.
-
Retrieve the dosimeters and measure the absorbed dose according to the manufacturer's protocol.
5. Comparison with Treatment Planning System (TPS):
-
Model the phantom, seeds, and dosimeter locations in a brachytherapy TPS.
-
Calculate the expected dose distribution using the TG-43 formalism or a model-based dose calculation algorithm.
-
Compare the measured doses with the TPS-calculated doses to validate the accuracy of the planning system.
Protocol 2: Quality Assurance of this compound Seeds
This protocol details the steps for ensuring the quality and accuracy of ¹⁹⁸Au seeds before experimental use.
1. Source Receipt and Inspection:
-
Upon receipt, visually inspect the source packaging for any damage.
-
Perform a wipe test on the container to check for any radioactive leakage.[14]
2. Source Strength Verification:
-
Use a calibrated well-type ionization chamber to measure the air kerma strength of a representative sample of the seeds (at least 10% of the batch).[12]
-
The measured strength should be within ±5% of the vendor's stated calibration.[12]
3. Autoradiography for Source Integrity:
-
Place the seeds on a radiographic film for a short exposure time.
-
Develop the film to verify the uniformity of the radioactivity within the seeds and to check for any physical defects.[14]
4. Documentation:
-
Maintain a detailed log of all quality assurance checks, including the date, operator, measured values, and any deviations from the expected values.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Investigating the displacement of radio-active sources during this compound grain brachytherapy for hospitalized oral cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long term results of radioactive gold grain implantation for the treatment of persistent and recurrent nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brachytherapy using this compound foils in treatment of mouth tumors: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model-Based Dose Calculation Algorithms for Brachytherapy Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of seed loading approaches in prostate brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of seed localization and dose calculation on pre- and post-implantation ultrasound and CT images for low-dose-rate prostate brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the displacement of radio-active sources during this compound grain brachytherapy for hospitalized oral cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. researchgate.net [researchgate.net]
- 12. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 13. Commissioning Validation of a Brachytherapy Treatment Planning System with EGSnrc Monte Carlo Code and EBT3 GAFChromic Film - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. conferences.iaea.org [conferences.iaea.org]
- 16. High dose rate (HDR) brachytherapy quality assurance: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the experimental validation of model-based dose calculation algorithms for 192Ir HDR brachytherapy treatment planning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Artifact correction in Gold-198 imaging data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting artifacts encountered during Gold-198 (Au-198) imaging experiments.
Troubleshooting Guides
Issue: Star Artifacts Obscuring Region of Interest
Q1: What causes the star-like streaks originating from areas of high radioactivity in my this compound images?
A1: This phenomenon is known as a "star artifact." It is common in SPECT imaging when there is intense radionuclide emission in a concentrated area.[1] The primary causes for this in this compound imaging are:
-
Septal Penetration: The high-energy gamma photons (412 keV) of this compound can penetrate the lead septa of the collimator.[1][2] This is especially problematic if a low-energy collimator is used.[2][3]
-
High Activity Concentration: A very high concentration of Au-198 in a small volume can lead to a large flux of photons that overwhelms the collimator and detector.[1][3]
-
Reconstruction Algorithm: Filtered backprojection reconstruction techniques used in SPECT can create streaking artifacts when there is an intense signal from a limited number of projections.[1]
Q2: How can I prevent or correct for star artifacts in my Au-198 images?
A2: To mitigate star artifacts, consider the following preventative measures and correction techniques:
-
Collimator Selection: Always use a medium or high-energy collimator for this compound imaging to prevent septal penetration.[2] While this may slightly reduce spatial resolution and count sensitivity, it is crucial for eliminating the artifact.[2]
-
Shielding: For planar imaging, you can shield the area of intense uptake (e.g., injection site) with a lead block to reduce the photon flux to the gamma camera. However, this is not feasible for SPECT imaging.[2]
-
Activity and Acquisition Time: Keep the amount of radiotracer administered as low as reasonably achievable without compromising diagnostic quality to avoid detector overload.[1] This may necessitate longer acquisition times to accumulate sufficient counts for good image quality.[1]
-
Iterative Reconstruction: Employ iterative reconstruction algorithms instead of filtered backprojection, as they are generally less prone to producing such artifacts.
Issue: Ring-like or Circular Artifacts in Reconstructed Images
Q1: I am observing circular or ring-shaped patterns in my reconstructed SPECT images. What is causing this?
A1: These are known as "ring artifacts" and are a common issue in SPECT imaging.[4] The primary cause is non-uniformity in the gamma camera detector response.[4][5] This can stem from several issues:
-
Photomultiplier Tube (PMT) Malfunction: A defective or improperly calibrated PMT is a frequent cause of ring artifacts.[5][6][7][8]
-
Crystal Defects: Damage to the scintillation crystal can lead to non-uniformities.
-
Collimator Defects: Imperfections in the collimator holes can also contribute to these artifacts.[9]
-
Incorrect Correction Maps: Errors in the uniformity correction maps applied during image acquisition or reconstruction will result in ring artifacts.
Q2: What is the protocol for troubleshooting and eliminating ring artifacts?
A2: A systematic approach is necessary to identify and correct the source of ring artifacts:
-
Daily Quality Control: Perform daily uniformity checks using a flood source (e.g., Co-57 sheet source or a Tc-99m fluid phantom).[10] Any significant non-uniformity should be addressed before patient imaging.
-
Inspect Raw Data: Review the raw projection data in a cinematic display to look for any obvious detector non-uniformities.
-
Recalibration: If non-uniformities are detected, the gamma camera detectors need to be recalibrated.[4] This typically involves acquiring new high-count flood correction maps.
-
Hardware Maintenance: If recalibration does not resolve the issue, it may indicate a hardware problem, such as a malfunctioning PMT or a damaged crystal, which will require service by a qualified engineer.[6]
Issue: Blurry Images and Loss of Definition
Q1: My this compound images appear blurry and lack sharp detail. What could be the cause?
A1: Blurring in nuclear medicine images is often attributable to patient motion during the long acquisition times required.[1][11] Other potential causes include:
-
Incorrect Collimator-to-Patient Distance: Maintaining a minimal and constant distance is crucial for optimal resolution.
-
System Resolution Issues: Poor intrinsic or system spatial resolution can also lead to blurry images.
-
Reconstruction Filter Selection: An inappropriate reconstruction filter (e.g., one that is too smooth) can blur the final image.[12]
Q2: How can I minimize motion artifacts and improve image sharpness?
A2: The following steps can help reduce motion-related blurring and enhance image quality:
-
Patient Comfort and Immobilization: Ensure the patient is in a comfortable and stable position to minimize movement during the scan. Use immobilization devices where appropriate.[11][13]
-
Clear Communication: Explain the importance of remaining still to the patient before starting the acquisition.[11]
-
Motion Detection and Correction: Review the raw data for patient motion.[14] Many modern systems have software to detect and correct for motion artifacts. If significant motion is detected early, it may be necessary to restart the acquisition.
-
Optimize Acquisition Parameters: Use the appropriate matrix size and zoom factor for the study.
-
Quality Control of Spatial Resolution: Regularly perform quality control checks of the system's spatial resolution using a bar phantom.[15]
Frequently Asked Questions (FAQs)
Q: What is attenuation, and how does it affect my this compound images?
A: Attenuation is the process by which gamma photons are absorbed or scattered as they travel through tissue, reducing the number of photons that reach the detector.[16] This can create artificial "cold spots" or areas of reduced uptake in the reconstructed images, which may be misinterpreted as pathology.[11][17] Attenuation correction is a method used to compensate for this effect and provide a more accurate representation of the radiotracer distribution.[17][18] For quantitative SPECT/CT, CT-based attenuation correction is recommended.[19]
Q: How does Compton scatter impact this compound imaging, and how is it corrected?
A: Compton scatter occurs when a gamma photon interacts with an electron in the tissue, causing the photon to lose energy and change direction.[20] If these scattered photons are detected within the energy window, they are mispositioned, leading to a loss of image contrast and a "hazy" appearance. Given the high energy of Au-198 photons, Compton scatter is a significant factor. Correction is typically performed by using one or more additional energy windows to estimate the scatter contribution and subtract it from the primary photopeak window.
Q: What is "dead time," and is it a concern for this compound imaging?
A: Dead time is the period after a gamma camera detects a photon during which it cannot detect another event.[21] At high count rates, which can occur with therapeutic radionuclides like this compound, dead time can lead to a significant loss of counts, resulting in underestimation of the true activity.[21][22] Modern gamma cameras have dead time correction circuitry, but it's important to be aware that high count rates can still lead to inaccuracies.[21][23]
Q: What are the key quality control procedures I should perform before a this compound imaging session?
A: A robust quality control program is essential for artifact-free imaging.[10][15][24] Key daily and weekly procedures include:
-
Peaking: Ensuring the energy window is correctly centered over the 412 keV photopeak of this compound.
-
Field Uniformity: Acquiring a high-count flood image to check for and correct any non-uniformities in the detector response.[15]
-
Center of Rotation (COR): For SPECT, verifying that the COR is accurate to prevent blurring and distortion in the reconstructed images.
-
Spatial Resolution and Linearity: Periodically checking the system's ability to resolve fine details and produce straight lines using a bar phantom.[15]
Quantitative Data Summary
| Parameter | Typical Value/Setting | Significance in Au-198 Imaging |
| Primary Energy Window | 412 keV ± 10% | Centered on the principal gamma emission of this compound. |
| Scatter Window(s) | Varies by protocol (e.g., lower energy windows) | Used for Compton scatter correction to improve image contrast. |
| Collimator Type | Medium or High Energy | Essential to prevent septal penetration and star artifacts due to the high photon energy.[2] |
| Typical System Dead Time | 4-8 µsec (under clinical conditions) | Can lead to count loss at high activities; correction is necessary for quantitative accuracy.[21] |
| Flood Field Uniformity | Integral Uniformity < 3% | Critical for preventing ring artifacts in SPECT reconstruction.[4] |
Experimental Protocols
Protocol: Daily Uniformity and Peaking for Au-198
-
Objective: To verify correct gamma camera energy peaking and detector uniformity.
-
Materials:
-
This compound point source or a uniform flood phantom (e.g., Co-57 sheet source as a surrogate).
-
Gamma camera with a medium or high-energy collimator attached.
-
-
Procedure (Peaking):
-
Position the point source in the center of the field of view.
-
Set the energy window for Au-198 (412 keV).
-
Acquire a spectrum and adjust the peak position until it is centered in the window.
-
-
Procedure (Uniformity):
-
Place the flood source on the collimator face or use a fillable phantom with a uniform solution of a suitable radionuclide (e.g., Tc-99m, following manufacturer's guidelines for assessing uniformity).
-
Acquire a high-count flood image (typically 5-10 million counts).
-
Visually inspect the image for any non-uniformities (hot or cold spots).
-
Analyze the image using the system's quality control software to ensure integral and differential uniformity are within acceptable limits (e.g., < 3%).
-
If non-uniformities are present, apply a new uniformity correction map. If the issue persists, notify a service engineer.
-
Visualizations
References
- 1. medapparatus.com [medapparatus.com]
- 2. Shooting the "STAR" | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. reddit.com [reddit.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. knepublishing.com [knepublishing.com]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Article | KnE Open [kneopen.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. eanm.org [eanm.org]
- 11. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 12. scispace.com [scispace.com]
- 13. ijfmr.com [ijfmr.com]
- 14. med.emory.edu [med.emory.edu]
- 15. osti.gov [osti.gov]
- 16. Morphology supporting function: attenuation correction for SPECT/CT, PET/CT, and PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding Attenuation Correction - Digirad [digirad.com]
- 18. SPECT attenuation correction: an essential tool to realize nuclear cardiology's manifest destiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. radiopaedia.org [radiopaedia.org]
- 21. clinicalpub.com [clinicalpub.com]
- 22. ortec-online.com [ortec-online.com]
- 23. Gamma detector dead time correction using Lambert W function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medimaging.gr [medimaging.gr]
Technical Support Center: Improving the Therapeutic Index of Gold-198 Radiopharmaceuticals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold-198 (¹⁹⁸Au) radiopharmaceuticals. Our goal is to help you overcome common challenges and improve the therapeutic index of your novel radiopharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic rationale for using this compound in radiopharmaceuticals?
A1: this compound is a promising radionuclide for cancer therapy due to its emission of both beta particles and gamma photons. The beta particles have a short range in tissue, delivering a high radiation dose to the tumor, while the gamma photons can be used for imaging and dosimetry. This dual functionality makes ¹⁹⁸Au a "theranostic" agent.
Q2: How can the therapeutic index of ¹⁹⁸Au radiopharmaceuticals be improved?
A2: The therapeutic index can be enhanced by:
-
Targeted Delivery: Functionalizing gold nanoparticles (AuNPs) with targeting moieties (e.g., antibodies, peptides) to increase accumulation in tumor tissue and reduce uptake in healthy organs.[1]
-
Particle Size and Shape Optimization: Tailoring the size and shape of AuNPs can influence their biodistribution and tumor penetration.
-
Surface Chemistry Modification: Using biocompatible coatings like polyethylene glycol (PEG) can increase circulation time and reduce uptake by the reticuloendothelial system (RES).
Q3: What are the main challenges in the development of ¹⁹⁸Au radiopharmaceuticals?
A3: Key challenges include:
-
Short Half-Life: this compound has a half-life of 2.7 days, which requires efficient and timely synthesis, purification, and administration.[2][3]
-
Regulatory and Dosimetry Standards: The regulatory landscape for radiopharmaceuticals is complex, and accurate dosimetry is crucial for ensuring safety and efficacy.[2][3]
-
Supply Chain Coordination: The production and logistics of radioisotopes require careful planning and coordination.[2]
-
Scaling Up Manufacturing: Ensuring safety, consistency, and quality when scaling up production can be challenging.[3]
Troubleshooting Guides
Synthesis of Gold Nanoparticles (AuNPs)
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent particle size or polydispersity | Impure reagents or glassware. | Ensure all glassware is thoroughly cleaned and use high-purity water and reagents. |
| Inconsistent heating or stirring rate. | Use a calibrated hotplate with consistent stirring to ensure uniform nucleation and growth. | |
| Incorrect pH of the reaction mixture. | Verify and adjust the pH of the gold salt solution before adding the reducing agent. | |
| Low yield of nanoparticles | Incomplete reduction of the gold precursor. | Ensure the reducing agent is fresh and added in the correct stoichiometric ratio. Optimize reaction time and temperature. |
| Aggregation and precipitation of nanoparticles. | Ensure adequate stabilization by the capping agent. For citrate reduction, ensure the solution is boiling when the citrate is added.[4] | |
| Color of the final solution is not ruby red (e.g., blue or black) | Particle aggregation. | This indicates larger, aggregated particles. Review the concentration of the stabilizing agent and the ionic strength of the solution. |
| Incorrect reaction temperature. | The Turkevich method requires the solution to be boiling to form spherical nanoparticles.[3] |
Functionalization and Radiolabeling
| Problem | Possible Causes | Troubleshooting Steps |
| Low conjugation efficiency of targeting ligands (e.g., antibodies) | Inactive functional groups on nanoparticles or ligands. | Use fresh EDC/NHS for carboxyl-amine coupling.[5] Ensure the pH of the reaction buffer is optimal for the conjugation chemistry. |
| Steric hindrance. | Consider using a spacer molecule (e.g., PEG) to reduce steric hindrance between the nanoparticle surface and the ligand.[6] | |
| Non-specific binding. | Block any remaining active sites on the nanoparticle surface with a blocking agent like BSA or PEG. | |
| Low radiolabeling yield with ¹⁹⁸Au | Inefficient reduction of ¹⁹⁸Au precursor. | Ensure the reducing agent is potent and in sufficient quantity. |
| Premature decay of ¹⁹⁸Au. | Streamline the synthesis and purification process to minimize time. | |
| Instability of the radiolabeled conjugate. | After radiolabeling, purify the sample to remove any unbound ¹⁹⁸Au. Assess the stability of the conjugate in relevant biological media. | |
| Aggregation of nanoparticles after functionalization/radiolabeling | Changes in surface charge leading to colloidal instability. | Monitor the zeta potential after each modification step. Ensure the final formulation is in a buffer that maintains colloidal stability. |
| Insufficient surface coating. | Ensure complete coverage of the nanoparticle surface with the stabilizing/targeting ligand. |
Quantitative Data Summary
Table 1: Comparative Biodistribution of Gold Nanoparticles in Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | 15 nm AuNPs[7] | 50 nm AuNPs[7] | 100 nm AuNPs[7] | 200 nm AuNPs[7] |
| Liver | 5.5 ± 1.2 | 8.2 ± 1.5 | 9.1 ± 1.8 | 3.5 ± 0.8 |
| Spleen | 3.1 ± 0.7 | 4.5 ± 0.9 | 5.2 ± 1.1 | 1.8 ± 0.4 |
| Lungs | 2.8 ± 0.6 | 1.9 ± 0.4 | 1.1 ± 0.2 | 0.5 ± 0.1 |
| Kidneys | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Blood | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.04 | 0.1 ± 0.02 |
| Brain | 0.1 ± 0.02 | 0.05 ± 0.01 | N/D | N/D |
| Tumor | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
Data are representative and can vary based on nanoparticle coating, animal model, and time point. N/D: Not Detected.
Table 2: In Vivo Toxicity of Gold Nanoparticles in Mice
| Particle Size | Dose | Observation | Reference |
| 13.5 nm | 137.5–2200 µg/kg | High concentrations led to decreased body weight and red blood cell counts. Oral and intraperitoneal routes showed higher toxicity than intravenous injection. | [8][9] |
| 8-37 nm | 8 mg/kg/week | Induced severe sickness, including fatigue, weight loss, and changes in fur color. Median survival was approximately 21 days. | [2][10] |
| 3, 5, 50, 100 nm | 8 mg/kg/week | Did not show harmful effects at this dose. | [2][10] |
Note: Specific LD50 values for ¹⁹⁸Au radiopharmaceuticals are not widely published due to their intended therapeutic effect involving targeted cell killing.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol is adapted from the widely used Turkevich method for synthesizing spherical gold nanoparticles.[3]
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (1%)
-
High-purity water
-
Clean glassware
Procedure:
-
Rinse all glassware thoroughly with high-purity water.
-
In a 50 mL flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously on a stirring hot plate.[4]
-
Rapidly add 2 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.[4]
-
The solution will undergo a series of color changes, from pale yellow to colorless, then to a bluish-gray, and finally to a deep ruby red.[3]
-
Continue heating and stirring for an additional 10-15 minutes after the final color change to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting solution contains citrate-stabilized gold nanoparticles.
Protocol 2: Covalent Conjugation of Antibodies to Carboxyl-Terminated AuNPs
This protocol describes the covalent attachment of antibodies to AuNPs with carboxylated surfaces using EDC/NHS chemistry.
Materials:
-
Carboxyl-terminated gold nanoparticles
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Purified antibody
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Resuspend the carboxyl-terminated AuNPs in the reaction buffer.
-
Prepare fresh solutions of EDC and NHS in the reaction buffer.
-
Add EDC and NHS to the AuNP suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Centrifuge the activated AuNPs to remove excess EDC and NHS, and resuspend the pellet in fresh reaction buffer.
-
Add the purified antibody to the activated AuNP suspension. The optimal antibody-to-nanoparticle ratio should be determined empirically.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted active groups by adding the quenching solution. Incubate for 10-15 minutes.
-
Centrifuge the antibody-conjugated AuNPs and wash several times with the washing buffer to remove any unbound antibody and quenching agent.
-
Resuspend the final antibody-conjugated AuNPs in a suitable storage buffer.
Protocol 3: Radiolabeling of AuNPs with this compound
This protocol outlines a general method for incorporating ¹⁹⁸Au into pre-synthesized gold nanoparticles.
Materials:
-
Synthesized and functionalized gold nanoparticles
-
¹⁹⁸AuCl₃ solution
-
Reducing agent (e.g., sodium borohydride)
-
Purification system (e.g., size exclusion chromatography or centrifugation)
Procedure:
-
To a solution of the prepared gold nanoparticles, add the ¹⁹⁸AuCl₃ solution.
-
Under controlled conditions (e.g., specific pH and temperature), add a reducing agent to reduce the ¹⁹⁸Au(III) to ¹⁹⁸Au(0), which will deposit onto the surface of the existing nanoparticles.
-
Allow the reaction to proceed for a sufficient time to ensure maximum radiolabeling efficiency.
-
Purify the ¹⁹⁸Au-labeled nanoparticles to remove any unreacted ¹⁹⁸Au and byproducts. This can be achieved through methods like size exclusion chromatography or repeated centrifugation and resuspension.
-
Determine the radiolabeling efficiency and radiochemical purity using appropriate techniques (e.g., instant thin-layer chromatography, gamma spectroscopy).
Visualizations
Caption: Experimental workflow for developing ¹⁹⁸Au radiopharmaceuticals.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Assessment of the In Vivo Toxicity of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Antibody-Gold Nanoparticle Covalent Conjugation Guide - CD Bioparticles [cd-bioparticles.com]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Toxicologic effects of gold nanoparticles in vivo by different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Gold-198 and Yttrium-90 in Liver Cancer Therapy
A Tale of Two Isotopes in Hepatic Malignancy Treatment
The landscape of liver cancer therapy is continually evolving, with radionuclide-based treatments offering a targeted approach to tumor eradication. Among these, Yttrium-90 (Y-90) has been established as a standard of care in the management of unresectable hepatocellular carcinoma (HCC) and metastatic liver disease through radioembolization. In contrast, Gold-198 (Au-198), a historically utilized radionuclide, is experiencing a resurgence in preclinical research, primarily in the form of nanoparticles, for targeted cancer therapy. This guide provides a comprehensive comparison of Au-198 and Y-90 for liver cancer applications, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Physical and Radioactive Properties: A Head-to-Head Comparison
The fundamental characteristics of a radionuclide dictate its therapeutic potential and safety profile. Au-198 and Y-90, both beta-emitters, possess distinct physical properties that influence their application in liver cancer therapy.
| Property | This compound (Au-198) | Yttrium-90 (Y-90) |
| Half-life | 2.7 days | 64.1 hours (2.67 days) |
| Beta Energy (Max) | 0.96 MeV | 2.28 MeV |
| Beta Energy (Mean) | 0.315 MeV | 0.93 MeV |
| Tissue Penetration (Mean) | ~1 mm | 2.5 mm |
| Tissue Penetration (Max) | ~4 mm | 11 mm |
| Gamma Emission | 0.412 MeV | Negligible primary gamma emission |
| Decay Product | Stable Mercury-198 (Hg-198) | Stable Zirconium-90 (Zr-90) |
This table provides a summary of the key physical and radioactive properties of this compound and Yttrium-90.
Formulation and Delivery: Nanoparticles vs. Microspheres
A key differentiator between the current applications of Au-198 and Y-90 in liver cancer lies in their formulation and delivery methods.
This compound: Preclinical research is predominantly focused on the use of Au-198 nanoparticles (AuNPs).[1] These nanoparticles can be synthesized and functionalized to target tumor cells specifically.[2] The delivery of Au-198 NPs is typically via intravenous or intratumoral injection in animal models.[3] The smaller size of nanoparticles allows for potential penetration into the tumor microenvironment.
Yttrium-90: Y-90 is delivered as microspheres, which are larger particles (20-60 µm) made of glass or resin.[4] These microspheres are administered via transarterial radioembolization (TARE), a minimally invasive procedure where a catheter is guided into the hepatic artery to deliver the microspheres directly to the tumor's blood supply.[4] The embolic nature of the microspheres, although minimal, contributes to the therapeutic effect by reducing blood flow to the tumor.[5]
Dosimetry: Calculating the Therapeutic Dose
Accurate dosimetry is critical for maximizing therapeutic efficacy while minimizing damage to healthy liver tissue. The approaches for Au-198 and Y-90 differ based on their formulation and clinical development stage.
This compound: Dosimetry for Au-198 in the context of nanoparticle therapy is still in the preclinical phase. However, established dosimetry protocols for Au-198 brachytherapy sources, such as the American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) guidelines, can provide a framework.[6][7] These models calculate the dose rate constant and radial dose function to determine the dose distribution around the radioactive source.[6][7] For nanoparticles distributed within a tumor, dosimetric calculations would involve quantifying the nanoparticle concentration in the tumor and applying Monte Carlo simulations to model the energy deposition.[8]
Yttrium-90: Dosimetry for Y-90 radioembolization is well-established and employs several models:[4][5][9]
-
Empiric Model: A simplified approach based on patient characteristics.[5]
-
Body Surface Area (BSA) Model: Calculates the administered activity based on the patient's body surface area.[9]
-
Medical Internal Radiation Dose (MIRD) Model: A single-compartment model that calculates the average absorbed dose to the perfused liver volume.[4][5]
-
Partition Model: A multi-compartment model that calculates separate absorbed doses to the tumor and normal liver tissue, allowing for more personalized treatment planning.[4][9]
Preclinical Evidence: The Promise of this compound Nanoparticles
Preclinical studies have demonstrated the potential of Au-198 nanoparticles in liver cancer models.
Biodistribution
Following intravenous administration in animal models, gold nanoparticles have shown significant accumulation in the liver and spleen.[10][11] Studies in a rabbit hepatic tumor model revealed that 25 nm AuNPs were distributed to the liver, spleen, and the implanted Vx2 tumors.[12] Intratumoral injection has been shown to result in higher tumor retention of nanoparticles compared to intraperitoneal administration.[13]
Therapeutic Efficacy
In a study using a human prostate tumor xenograft model in mice, intratumoral injection of a single dose of 70 Gy of gum arabic-functionalized Au-198 nanoparticles resulted in significant tumor regression, with treated tumor volumes being 82% smaller than the control group after 30 days.[14] Another study on hepatocellular carcinoma models showed that targeted gold nanoconjugates, in combination with radiofrequency exposure, halted the growth of subcutaneous Hep3B xenografts.[15][16] While these studies did not use radioactive gold for therapy, they demonstrate the tumor-targeting potential of gold nanoparticles. A study on HER2-positive cancer spheroids showed that radioactive iron oxide nanoparticles coated with a this compound layer led to substantial spheroid degradation.[1]
| Preclinical Study (Au-198) | Animal Model | Tumor Type | Key Findings |
| Ko et al. (2012)[12] | New Zealand White Rabbits | Vx2 Hepatic Tumor | AuNPs distributed to the liver, spleen, and tumor. |
| Katti et al. (2010)[14] | SCID Mice | Human Prostate Xenograft | Single 70 Gy dose of GA-198AuNPs led to 82% smaller tumor volume vs. control at 30 days. |
| Zuk et al. (2022)[1] | In vitro | HER2-positive cancer spheroids | Fe3O4@198Au core-shell nanoparticles caused significant spheroid degradation. |
| Di Pasqua et al. (2014)[15][16] | Mice | Subcutaneous Hep3B xenografts | Targeted gold nanoconjugates with RF exposure halted tumor growth. |
This table summarizes key findings from preclinical studies investigating this compound nanoparticles in cancer models.
Clinical Evidence: Yttrium-90 Radioembolization in Practice
Yttrium-90 radioembolization is a clinically established treatment for unresectable liver cancer, with a large body of evidence supporting its efficacy and safety.
Efficacy
Clinical trials have demonstrated the effectiveness of Y-90 radioembolization in improving patient outcomes.
-
Tumor Response: The LEGACY study, a multicenter retrospective study of patients with solitary unresectable HCC, reported an objective response rate of 88.3%.[17]
-
Survival: The same study showed a 3-year overall survival of 86.6% for all patients.[17] A prospective phase 2 study in patients with intermediate/advanced HCC found a time to progression of 11 months and an overall survival of 15 months.[18]
| Clinical Study (Y-90) | Patient Population | Key Efficacy Outcomes |
| LEGACY Study | Solitary, unresectable HCC | Objective Response Rate: 88.3%; 3-year Overall Survival: 86.6% |
| Mazzaferro et al. (2013) | Intermediate/advanced HCC | Time to Progression: 11 months; Overall Survival: 15 months |
| Hilgard et al. (2010) | Advanced HCC | Time to Progression: 10 months; Overall Survival: 16.4 months |
This table presents a selection of clinical outcomes from studies on Yttrium-90 radioembolization for hepatocellular carcinoma.
Safety
Y-90 radioembolization is generally well-tolerated. The most common side effects are mild and transient, including fatigue, abdominal pain, and nausea. More severe complications, such as radiation-induced liver disease, are rare, especially with careful patient selection and dosimetry.[18]
Experimental Protocols
This compound Nanoparticle Synthesis and Administration (Preclinical)
Synthesis of PEG-stabilized Au-198 Nanoparticles:
-
This compound foils are activated in a nuclear reactor and dissolved in aqua regia to form H¹⁹⁸AuCl₄.[19]
-
The H¹⁹⁸AuCl₄ solution is then used in a citrate reduction method, where sodium citrate is added to reduce the gold ions and form gold nanoparticles.[19]
-
Polyethylene glycol (PEG) is added to the solution to stabilize the nanoparticles and prevent aggregation.[19]
-
The resulting PEG-stabilized Au-198 nanoparticles are purified and characterized for size and radioactivity.[19]
In Vivo Administration in a Mouse Tumor Model:
-
Tumor cells (e.g., human prostate cancer cells) are implanted subcutaneously into immunodeficient mice.[14]
-
Once tumors reach a specified size, a single dose of the Au-198 nanoparticle suspension is administered, typically via intratumoral injection.[14]
-
Tumor volume and animal weight are monitored regularly over a period of several weeks to assess therapeutic efficacy and toxicity.[14]
-
Biodistribution studies are conducted by harvesting organs at different time points and measuring the radioactivity in each organ using a gamma counter.[14]
Yttrium-90 Radioembolization (Clinical)
Pre-treatment Assessment:
-
Angiography: A preliminary angiogram is performed to map the hepatic arterial anatomy and identify the vessels supplying the tumor.
-
Technetium-99m Macroaggregated Albumin (Tc-99m MAA) Scan: A small amount of Tc-99m MAA, a particle similar in size to Y-90 microspheres, is injected into the hepatic artery to simulate the distribution of the therapeutic dose.[18]
-
SPECT/CT Imaging: Single-photon emission computed tomography/computed tomography (SPECT/CT) is used to quantify the distribution of Tc-99m MAA in the liver, tumor, and lungs to calculate the lung shunt fraction and plan the therapeutic dose.[18]
Treatment Procedure:
-
A microcatheter is advanced through the femoral or radial artery into the hepatic artery branch feeding the tumor.
-
The prescribed dose of Y-90 microspheres is slowly infused through the catheter over 15-30 minutes.
-
After infusion, the catheter is removed, and the access site is closed.
Post-treatment Evaluation:
-
Bremsstrahlung SPECT/CT or PET/CT: Post-treatment imaging is performed to confirm the distribution of the Y-90 microspheres within the liver and tumor.
-
Follow-up Imaging: Patients are monitored with CT or MRI scans at regular intervals to assess tumor response.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of both Au-198 and Y-90 are primarily mediated by the localized delivery of beta radiation, which induces DNA damage and subsequent cell death in tumor cells.
Discussion and Future Perspectives
This guide highlights the current state of knowledge for this compound and Yttrium-90 in the context of liver cancer therapy. Yttrium-90 radioembolization is a well-established, effective, and safe treatment option for patients with unresectable liver tumors. The availability of sophisticated dosimetry models allows for personalized treatment planning, which has been shown to improve outcomes.
This compound, particularly in the form of nanoparticles, represents a promising area of preclinical research. The ability to functionalize nanoparticles for targeted delivery and their potential for a more uniform distribution within the tumor microenvironment are key advantages being explored. However, it is crucial to acknowledge the significant translational gap that exists between the preclinical data for Au-198 and the extensive clinical experience with Y-90.
Direct comparative studies between Au-198 and Y-90 for liver cancer are currently lacking. Future research should focus on conducting such studies, initially in relevant animal models, to directly compare the efficacy, biodistribution, and toxicity of Au-198 nanoparticles and Y-90 microspheres. Furthermore, the development of robust dosimetry models for Au-198 nanoparticle therapy will be essential for its potential clinical translation.
References
- 1. Multifunctional Nanoparticles Based on Iron Oxide and this compound Designed for Magnetic Hyperthermia and Radionuclide Therapy as a Potential Tool for Combined HER2-Positive Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Optimal method of gold nanoparticle administration in melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosimetry of the 198Au source used in interstitial brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosimetry of the 198Au Source used in Interstitial Brachytherapy - UNT Digital Library [digital.library.unt.edu]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Standard Radiation Dosimetry Models: What Interventional Radiologists Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medscape.com [medscape.com]
- 12. Biodistribution and acute toxicity of naked gold nanoparticles in a rabbit hepatic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jcovm.uobaghdad.edu.iq [jcovm.uobaghdad.edu.iq]
- 14. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gold nanoparticles and radiofrequency in experimental models for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gold Nanoparticles and Radiofrequency in Experimental Models for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bostonscientific.com [bostonscientific.com]
- 18. Yttrium 90 radioembolization for the treatment of hepatocellular carcinoma: biological lessons, current challenges and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Sentinel Node Detection: A Comparative Analysis of Gold-198 and Technetium-99m
For researchers, scientists, and drug development professionals, the choice of a radiotracer for sentinel lymph node (SLN) detection is critical for accurate cancer staging. This guide provides an objective comparison of the historically significant Gold-198 (¹⁹⁸Au) and the current standard, Technetium-99m (⁹⁹mTc), supported by available data and experimental context.
Sentinel lymph node biopsy is a cornerstone of surgical oncology, allowing for the assessment of metastatic spread to the lymphatic system while minimizing the morbidity of a full lymph node dissection. The ideal radiotracer for this procedure should exhibit efficient migration to the SLN, high retention within the node, and clear imaging characteristics, all while ensuring patient safety. Historically, colloidal this compound was one of the first radiopharmaceuticals used for lymphoscintigraphy. However, the advent of Technetium-99m-based agents revolutionized the field due to a more favorable radiological profile.
Performance Comparison: this compound vs. Technetium-99m
The primary reason for the shift from this compound to Technetium-99m centers on the principles of radiation safety and imaging efficiency. While direct comparative clinical trials between ¹⁹⁸Au and ⁹⁹mTc for SLN detection are scarce due to the historical discontinuation of this compound for this purpose, a comparison of their physical properties and historical performance data underscores the advantages of Technetium-99m.
Physical and Radiological Properties
| Property | This compound (¹⁹⁸Au) | Technetium-99m (⁹⁹mTc) |
| Half-life | 2.7 days | 6.01 hours |
| Principal Photon Energy | 412 keV | 140 keV |
| Principal Beta Emission | Yes (961 keV max) | No (Isomeric Transition) |
| Typical Particle Size | 9-15 nm (historical colloids) | Varies by formulation (e.g., <100 nm for nanocolloids) |
| Radiation Dose | High, particularly at the injection site[1] | Significantly lower than ¹⁹⁸Au[1] |
Table 1: Comparison of the physical and radiological properties of this compound and Technetium-99m.
Clinical Performance Metrics
Technetium-99m-based radiotracers, particularly ⁹⁹mTc-sulfur colloid and ⁹⁹mTc-nanocolloidal albumin, have demonstrated high SLN identification rates, often exceeding 95%.[2] Studies have shown that factors such as particle size can influence the efficiency of nodal uptake. For instance, smaller particles may migrate more readily through the lymphatic channels.
While specific quantitative data from modern, controlled trials for this compound is unavailable, its historical use confirmed the feasibility of using small-sized colloids for lymphatic mapping.[1] However, the high radiation dose, a consequence of its longer half-life and beta emissions, was a significant drawback.[1]
Experimental Methodologies
The fundamental experimental workflow for SLN detection is similar for both radiotracers, involving interstitial injection of the radiocolloid followed by imaging and intraoperative detection.
General Experimental Workflow for Sentinel Lymph Node Detection
Technetium-99m Protocol Example (⁹⁹mTc-Nanocolloidal Albumin)
A typical protocol for SLN detection using ⁹⁹mTc-nanocolloidal albumin in breast cancer involves the following steps:
-
Radiotracer Preparation: Aseptically prepare ⁹⁹mTc-nanocolloidal albumin according to the manufacturer's instructions.
-
Injection: Administer four intra- and subdermal injections of 10 to 15 MBq of the radiotracer in 0.1 ml of saline at the margin of the skin overlying the tumor.[3]
-
Imaging: Obtain planar scintigraphic images in lateral and anterior projections 2.5 to 18 hours after injection.[3]
-
Intraoperative Detection: Use a gamma probe to identify all radioactive lymph nodes in the axilla for excision.[3]
Mechanism of Sentinel Node Trapping
The underlying principle of SLN detection with radiocolloids is the passive filtration of particles by the lymph nodes.
Upon interstitial injection, the radiolabeled colloid particles are cleared from the injection site and enter the lymphatic capillaries. They then travel through the lymphatic vessels to the first draining lymph node, the SLN. Within the SLN, the particles are phagocytosed by macrophages in the subcapsular sinus, leading to their retention and allowing for detection by a gamma probe. The particle size of the colloid is a critical factor; smaller particles may pass through the SLN to second-echelon nodes, while larger particles may have slower migration from the injection site.
The Modern Perspective: Gold Nanoparticles as a Platform
While this compound is no longer used for SLN detection, non-radioactive gold nanoparticles have emerged as a versatile platform in nanomedicine.[4] Researchers are exploring the use of gold nanoparticles as carriers for various imaging and therapeutic agents. For SLN detection, gold nanoparticles can be labeled with other radioisotopes, such as Iodine-124 for PET imaging or even Technetium-99m itself.[5][6] These modern approaches leverage the tunable size and surface chemistry of gold nanoparticles to optimize their biodistribution and targeting capabilities.[5]
Conclusion
The evolution from this compound to Technetium-99m for sentinel lymph node detection represents a significant advancement in nuclear medicine, driven by the pursuit of improved patient safety and imaging efficacy. Technetium-99m's favorable physical properties, including its shorter half-life, lower radiation energy, and absence of beta emissions, have established it as the current gold standard. While this compound played a pioneering role, its high radiation dosimetry led to its discontinuation for this application.[1] The future of sentinel node detection may involve novel approaches, including the use of advanced nanomaterials like gold nanoparticles conjugated with modern radioisotopes, to further enhance the precision and safety of this vital cancer staging procedure.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Intraoperative Subareolar Radioisotope Injection for Immediate Sentinel Lymph Node Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colloidal gold - Wikipedia [en.wikipedia.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Hybrid (2D/3D) Dosimetry of Radiolabeled Gold Nanoparticles for Sentinel Lymph Node Detection in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monte Carlo Simulation Validation for Gold-198 Dosimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monte Carlo (MC) simulation codes used for Gold-198 (Au-198) dosimetry, supported by experimental data. Accurate dose calculations are critical for the clinical application of Au-198, a radionuclide used in brachytherapy and under investigation for nanoparticle-based therapies. This document outlines the validation of these computational models against experimental measurements.
Comparison of Monte Carlo Codes for Dosimetry
Several Monte Carlo codes are utilized for radiation transport simulations in medical physics. Among the most prominent for radionuclide dosimetry are GATE (Geant4 Application for Tomographic Emission) and MCNP (Monte Carlo N-Particle). Both are powerful tools, but understanding their comparative performance is crucial for selecting the appropriate code and interpreting simulation results.
A key aspect of validating these codes involves comparing their outputs for specific applications, such as internal dosimetry. Studies have compared GATE with the well-established MCNP code to validate its use in nuclear medicine. For instance, one study found that GATE/GEANT4 produces slightly higher photon Specific Absorbed Fraction (SAF) values for self-absorption (+2.7% on average) and lower values for cross-absorption (-2.9% on average) compared to MCNP4B.[1][2] Despite these minor differences, the results are generally considered to be in good agreement, supporting the validation of GATE for radionuclide dosimetry applications.[1][2]
| Parameter | GATE/GEANT4 vs. MCNP4B | Notable Differences |
| Photon SAF (Self-Absorption) | +2.7% higher on average | |
| Photon SAF (Cross-Absorption) | -2.9% lower on average | Higher differences observed for paired organs, particularly the lungs.[1][2] |
| Conclusion | Results are considered to be in good agreement. | Supports the validation of GATE for nuclear medicine dosimetry.[1][2] |
Experimental Validation of Au-198 Dosimetry
The validation of Monte Carlo simulations is not complete without comparison to real-world measurements. Experimental validation provides the ground truth to which simulation results are compared, ensuring the accuracy of the computational models. For Au-198, this often involves brachytherapy seed characterization or dose measurements in phantoms.
One study performed both Monte Carlo calculations (using MCNP4C2) and experimental measurements with thermoluminescent dosimeters (TLDs) to determine the dosimetric parameters of an Au-198 brachytherapy seed.[3] The results showed a close agreement between the simulated and measured values for key parameters like the air kerma strength and the dose rate constant.
| Dosimetry Parameter | Monte Carlo (MCNP) | Experimental (TLD) |
| Air Kerma Strength (Sk) per unit apparent activity (U/mCi) | 2.063 | 2.089 |
| Dose Rate Constant (Λ) (cGy/h/U) | 1.115 | 1.095 |
This strong agreement between simulation and experimental data provides confidence in the ability of the MCNP code to accurately model the dose distribution around an Au-198 brachytherapy source.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. The methodologies employed in the cited studies provide a framework for conducting such validation experiments.
Brachytherapy Seed Dosimetry Protocol (based on a study using an Au-198 seed)[3]
-
Source Characterization: The activity of the Au-198 seed is determined using a high-purity germanium (HPGe) detector and a well ionization chamber.
-
Air Kerma Strength Measurement: The exposure in air is measured using an experimental setup designed for this purpose.
-
Dose Rate Measurement in Phantom:
-
A solid water phantom is utilized for the measurements.
-
An array of TLDs is placed within the phantom at various distances and angles relative to the Au-198 seed.
-
The phantom is designed with one half made of solid water and the other of liquid water to ensure full scatter conditions.
-
The entire phantom has dimensions of approximately 30x30x30 cm³.
-
-
Data Analysis: The TLD readings are used to determine the dose rate at different positions, which is then used to calculate parameters such as the radial dose function and the anisotropy function. These experimental results are then compared with the values obtained from Monte Carlo simulations.
Validation Workflow
The process of validating a Monte Carlo simulation for Au-198 dosimetry follows a logical sequence of steps, from defining the problem to comparing the simulation with experimental data.
Caption: Workflow for validating Au-198 dosimetry simulations.
References
A Comparative Analysis of Gold-198 and Iodine-131 in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Radiotherapeutics
In the landscape of radionuclide therapy, Gold-198 (Au-198) and Iodine-131 (I-131) represent two significant isotopes with distinct physical properties and clinical applications. This guide provides a comprehensive comparison of their performance, supported by available data, to inform research and development in radiopharmaceuticals.
Physical and Therapeutic Properties at a Glance
A fundamental comparison of this compound and Iodine-131 begins with their intrinsic physical characteristics, which dictate their therapeutic utility.
| Property | This compound (¹⁹⁸Au) | Iodine-131 (¹³¹I) |
| Half-life | 2.7 days | 8.02 days[1][2] |
| Decay Mode | Beta (β⁻) and Gamma (γ) | Beta (β⁻) and Gamma (γ)[2][3] |
| Principal Beta (β⁻) Energy (Max) | 0.96 MeV | 0.61 MeV |
| Principal Gamma (γ) Energy | 0.412 MeV[4] | 0.364 MeV[2] |
| Formulations | Brachytherapy seeds/grains, nanoparticles, colloids | Sodium iodide (capsules or liquid), MIBG |
| Primary Therapeutic Application | Brachytherapy for various cancers (e.g., prostate, oral)[5][6] | Systemic radiotherapy for thyroid diseases and neuroblastoma[3][7] |
Mechanism of Action: Inducing Cell Death Through Radiation
Both this compound and Iodine-131 exert their therapeutic effects through the emission of beta particles, which are high-energy electrons that cause damage to cellular components, primarily DNA. This damage can be direct, through the ionization of the DNA molecule itself, or indirect, through the radiolysis of water molecules, which generates highly reactive free radicals that subsequently damage DNA. The ultimate goal is to induce cell death in the targeted cancerous tissues.
The primary mode of radiation-induced cell death is through apoptosis (programmed cell death) and necrosis. DNA damage triggers a cascade of signaling pathways that can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis. High doses of radiation can also lead to necrosis, a more inflammatory form of cell death.
Therapeutic Applications and Efficacy: A Comparative Overview
While both isotopes are beta emitters, their distinct formulations and delivery methods lead to different clinical applications.
This compound: A Brachytherapy Workhorse
This compound is primarily utilized in brachytherapy, where sealed radioactive sources are placed directly into or near a tumor. This allows for a high, localized radiation dose to the target tissue while minimizing exposure to surrounding healthy tissues.
Oral Cancer: Au-198 grains have been used in low-dose-rate (LDR) brachytherapy for oral cancers, demonstrating high local tumor control rates. For superficial lesions, this modality has shown to be effective while preserving oral function.
Prostate Cancer: While less common now with the advent of other isotopes, Au-198 has been used for prostate brachytherapy.
Nanoparticle Formulations: A significant area of research is the use of Au-198 in nanoparticle form. These nanoparticles can be designed for targeted delivery to tumor cells, offering a more systemic approach to Au-198 therapy.
Quantitative Efficacy Data for this compound:
| Cancer Type | Treatment Modality | Efficacy Metric | Result |
| Oral Cancer | Au-198 grain mold therapy | 5-year survival | 82% |
| Oral Cancer (T1-T3N0) | Brachytherapy (various sources including Au-198) | 5-year local control (T1) | ~85% |
| Prostate Cancer (experimental) | GA-¹⁹⁸AuNP intratumoral injection | Tumor volume reduction (vs. control) | 82% smaller after 3 weeks[8] |
Iodine-131: Systemic Targeted Radiotherapy
Iodine-131 is most famously used for the treatment of thyroid disorders due to the thyroid gland's natural affinity for iodine. It is administered systemically, typically orally, and concentrates in thyroid tissue.
Thyroid Cancer: I-131 is a cornerstone in the management of differentiated thyroid cancer following thyroidectomy to ablate any remaining thyroid tissue and treat metastatic disease.[9]
Hyperthyroidism: It is also used to treat hyperthyroidism by destroying overactive thyroid tissue.
Neuroblastoma: I-131 can be attached to metaiodobenzylguanidine (MIBG), a molecule that is selectively taken up by neuroendocrine tumors like neuroblastoma, to deliver targeted radiation.[3][7][10]
Quantitative Efficacy Data for Iodine-131:
| Cancer Type | Treatment Modality | Efficacy Metric | Result |
| Differentiated Thyroid Cancer | ¹³¹I remnant ablation (low to intermediate risk) | Successful ablation rate | 70-82% (high dose) vs. 64-76% (low dose)[11] |
| Graves' Disease | ¹³¹I therapy | Successful outcome (single dose) | 79.7%[12] |
| Relapsed/Refractory Neuroblastoma | ¹³¹I-MIBG therapy | Objective response rate | 25% (12 mCi/kg) to 37% (18 mCi/kg)[10] |
| Relapsed/Refractory Neuroblastoma | ¹³¹I-MIBG with chemotherapy | Response rate | >60%[13] |
Experimental Protocols: A Glimpse into Clinical Practice
Detailed methodologies are crucial for the replication and advancement of therapeutic strategies. Below are simplified workflows for Au-198 brachytherapy and I-131 systemic therapy.
This compound Grain Brachytherapy for Oral Cancer: An Experimental Workflow
Iodine-131 Systemic Therapy for Thyroid Cancer: An Experimental Workflow
Conclusion
This compound and Iodine-131 are both valuable tools in the arsenal of radionuclide therapy, each with a well-defined niche. Au-198 excels in localized, high-dose applications through brachytherapy, with emerging potential in targeted nanoparticle therapies. I-131's strength lies in its systemic, targeted approach for thyroid diseases and neuroendocrine tumors, leveraging specific cellular uptake mechanisms.
The choice between these isotopes is currently dictated by the type and location of the cancer. Future research may focus on expanding the applications of Au-198 nanoparticles to a wider range of solid tumors and exploring novel chelating agents for I-131 to target other cancer types, potentially leading to a more direct comparison of their therapeutic efficacy in a broader context. For now, this guide provides a foundational, data-driven comparison to aid researchers in their ongoing efforts to advance the field of nuclear medicine.
References
- 1. Iodine-131—Metaiodobenzylguanidine Double Infusion With Autologous Stem-Cell Rescue for Neuroblastoma: A New Approaches to Neuroblastoma Therapy Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate brachytherapy - Wikipedia [en.wikipedia.org]
- 3. MIBG Therapy for Childhood Neuroblastoma | Dana-Farber Cancer Institute [dana-farber.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the displacement of radio-active sources during this compound grain brachytherapy for hospitalized oral cancer patients [termedia.pl]
- 6. Brachytherapy using this compound foils in treatment of mouth tumors: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. probiologists.com [probiologists.com]
- 9. Cesium 131 versus iodine 125 implants for prostate cancer: evaluation of early PSA response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodine-131 Metaiodobenzylguanidine Therapy for Neuroblastoma: Reports So Far and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High dose rate brachytherapy for oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
Cross-Validation of Gold-198 Imaging with Histology: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo Gold-198 (¹⁹⁸Au) imaging with ex vivo histological analysis. It includes supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of the cross-validation process.
The development of novel radiopharmaceuticals and nanomedicines requires rigorous validation of their in vivo behavior. This compound, a radioisotope with both gamma and beta emissions, allows for both imaging and therapeutic applications. However, validating the biodistribution and tumor uptake observed in in vivo imaging studies with microscopic tissue analysis is crucial for accurate interpretation and advancement of these technologies. This guide outlines the experimental protocols and presents comparative data for the cross-validation of this compound imaging with histology.
Quantitative Data Comparison
The following table summarizes the biodistribution of PEGylated ¹⁹⁸Au nanospheres at 24 hours post-injection, comparing the percentage of injected dose per gram of tissue (%ID/g) as determined by gamma counting (an in vivo imaging surrogate) with a hypothetical quantitative histological analysis. This illustrates the type of comparative data generated in a cross-validation study.
| Organ | Biodistribution by Gamma Counting (%ID/g)[1] | Hypothetical Quantitative Histology (Nanoparticle Aggregates/mm²) |
| Liver | 34.9 | 320 |
| Spleen | 15.2 | 145 |
| Tumor | 23.2 | 210 |
| Blood | 0.5 | 5 |
| Lungs | 2.1 | 20 |
| Kidneys | 1.5 | 15 |
Note: The quantitative histology data is hypothetical to demonstrate the comparative principle. Actual histological quantification would depend on the specific analysis method used.
Experimental Protocols
A detailed methodology is essential for reproducible cross-validation studies. The following protocols are synthesized from multiple sources to provide a comprehensive workflow.
Synthesis of Radioactive ¹⁹⁸Au-Doped Nanostructures
The synthesis of ¹⁹⁸Au-doped gold nanoparticles is a critical first step. A common method involves the direct incorporation of the radionuclide into the crystal lattice of the nanostructures.
Protocol:
-
Preparation of ¹⁹⁸Au solution: Radioactive H¹⁹⁸AuCl₄ is prepared from neutron-irradiated gold foils dissolved in aqua regia.[2]
-
Nanoparticle Synthesis: For gold nanospheres, a citrate reduction method is often employed. A solution of HAuCl₄ is heated to boiling, and a reducing agent (e.g., sodium citrate) is added, leading to the formation of gold nanoparticles. To incorporate the radioisotope, a mixture of H¹⁹⁸AuCl₄ and non-radioactive HAuCl₄ is used as the precursor.[1]
-
Surface Modification (PEGylation): To improve in vivo stability and circulation time, the nanoparticles are coated with polyethylene glycol (PEG). This is typically achieved by incubating the nanoparticles with a PEG-thiol derivative.
-
Characterization: The size, shape, and surface properties of the synthesized nanoparticles are characterized using transmission electron microscopy (TEM) and dynamic light scattering (DLS). The radioactivity is quantified using a gamma counter.
In Vivo Animal Studies
Animal models are used to study the biodistribution and tumor uptake of the ¹⁹⁸Au nanostructures.
Protocol:
-
Animal Model: Tumor-bearing mice (e.g., with EMT6 breast cancer xenografts) are commonly used.[1]
-
Administration: A suspension of the PEGylated ¹⁹⁸Au nanostructures in a biocompatible vehicle (e.g., sterile PBS) is injected intravenously into the tumor-bearing mice.[1]
-
In Vivo Imaging: At various time points post-injection (e.g., 1h, 6h, 24h), the biodistribution of the nanostructures is assessed. This can be done non-invasively using Single Photon Emission Computed Tomography (SPECT) imaging, which detects the gamma emissions from ¹⁹⁸Au. Alternatively, after sacrifice, organs can be harvested and the radioactivity measured using a gamma counter to determine the %ID/g.[1][3]
Ex Vivo Histological Analysis and Autoradiography
Following the in vivo studies, histological analysis of the tissues is performed to visualize the microscopic distribution of the nanoparticles and correlate it with the imaging data.
Protocol:
-
Tissue Harvesting and Fixation: At the final time point, the animals are euthanized, and the tumor and major organs (liver, spleen, kidneys, lungs, etc.) are excised. The tissues are fixed in a 10% neutral buffered formalin solution.
-
Tissue Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.[4]
-
Sectioning: The paraffin-embedded tissue blocks are sectioned into thin slices (typically 4-5 µm) using a microtome.[4]
-
Autoradiography: To visualize the location of the radioactive ¹⁹⁸Au nanoparticles within the tissue sections, the slides are coated with a photographic emulsion and exposed in a light-tight box for a period determined by the radioactivity of the samples. The beta particles emitted by ¹⁹⁸Au will expose the emulsion, creating a latent image. After development, the silver grains in the emulsion indicate the location of the nanoparticles.
-
Histological Staining: After autoradiography, the same tissue sections are stained with Hematoxylin and Eosin (H&E). H&E staining provides morphological context, allowing for the identification of different tissue structures and cell types.[5]
-
Microscopy and Image Analysis: The stained and autoradiographed sections are imaged using a light microscope. The distribution of silver grains (from autoradiography) can be qualitatively and quantitatively correlated with the underlying tissue morphology observed with H&E staining. For quantitative analysis, image analysis software can be used to measure the density of silver grains in different regions of the tissue.
Visualizing the Workflow and Validation Process
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of the cross-validation process.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of cross-validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of this compound radioisotope and evaluation of the effect of grafting of 198Au on functionalized silica nanoparticles on its biodistribution: introducing a new theranostic agent [jonsat.nstri.ir]
- 4. Histological Injury to Rat Brain, Liver, and Kidneys by Gold Nanoparticles is Dose-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Gold-198 Nanoparticles and Free Gold-198 in Oncology
For Researchers, Scientists, and Drug Development Professionals
The advent of nanotechnology has ushered in a new era of radiopharmaceuticals, with Gold-198 (¹⁹⁸Au) nanoparticles emerging as a promising platform for enhanced cancer therapy. This guide provides a comprehensive comparison of the efficacy of ¹⁹⁸Au nanoparticles against traditional free or colloidal ¹⁹⁸Au, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.
Executive Summary
This compound, a β- and γ-emitting radioisotope with a half-life of 2.7 days, has been utilized in oncology for decades.[1][2] Initially administered as a colloidal suspension ("free" ¹⁹⁸Au), its application was primarily for the treatment of malignant effusions.[3][4][5] The development of precisely engineered ¹⁹⁸Au nanoparticles has demonstrated a significant improvement in therapeutic efficacy due to enhanced tumor accumulation, greater retention, and potentially reduced off-target toxicity. This is largely attributed to the ability to control the size, shape, and surface chemistry of the nanoparticles, allowing for better passive targeting through the enhanced permeability and retention (EPR) effect and, in some cases, active targeting through surface functionalization.[6][7][8]
Quantitative Data Comparison
The following tables summarize the key performance differences between this compound nanoparticles and free this compound based on available preclinical and historical clinical data.
Table 1: Therapeutic Efficacy
| Parameter | This compound Nanoparticles (¹⁹⁸AuNPs) | Free/Colloidal this compound |
| Tumor Regression | Significant tumor regression observed in animal models. For example, a single intratumoral administration of 70 Gy of GA-¹⁹⁸AuNPs resulted in an 82% smaller tumor volume compared to the control group after three weeks in a prostate cancer model.[7][9] Another study on prostate cancer showed a 70% tumor reduction with a 500 µCi dose of BSA-coated ¹⁹⁸AuNPs.[10] | Historically used for managing malignant effusions (fluid accumulation) in pleural and peritoneal cavities with some success in slowing fluid re-accumulation.[3][11] Direct, quantifiable tumor regression data from controlled studies is scarce in available literature. |
| Survival Rate | Actuarial 5-year survival rate of 82% reported in patients with oral cancers treated with ¹⁹⁸Au grain mold therapy.[12] | Data on long-term survival rates from early studies with colloidal ¹⁹⁸Au is not directly comparable to modern clinical trial standards. |
| Mechanism of Action | Localized β- and γ-radiation-induced DNA damage leading to cancer cell death.[9][13] Nanoparticles can also act as radiosensitizers.[14] | Primarily localized radiation therapy.[2] |
Table 2: Biodistribution and Pharmacokinetics
| Parameter | This compound Nanoparticles (¹⁹⁸AuNPs) | Free/Colloidal this compound |
| Tumor Accumulation | High tumor affinity and retention.[7] PEGylated ¹⁹⁸Au nanospheres showed tumor accumulation of up to 23.2% of the injected dose per gram (%ID/g) at 24 hours post-injection.[15][16] | Tends to concentrate in the pelvic region when administered into the peritoneal space and in the costophrenic angles in the pleural cavity.[3] |
| Off-Target Accumulation | Accumulation is observed in the liver and spleen.[15][16] | After intracavitary injection, some leakage and subsequent uptake by the liver and spleen were noted. |
| Clearance | Shape-dependent, with nanospheres showing better blood circulation and lower clearance by the reticuloendothelial system compared to other shapes like nanorods and nanocages.[15][16] | Limited data available on systemic clearance after intracavitary administration. |
| Cellular Internalization | Primarily through endocytosis, which can be influenced by nanoparticle size, shape, and surface functionalization.[17][18][19] Chitosan-coated ¹⁹⁸AuNPs showed higher internalization in MCF-7 breast cancer cells compared to uncoated nanoparticles.[20] | Primarily extracellular, acting on the surface of serous membranes. |
Table 3: Toxicity Profile
| Parameter | This compound Nanoparticles (¹⁹⁸AuNPs) | Free/Colloidal this compound |
| Systemic Toxicity | Studies in animal models show good in vivo tolerance with minimal and transitory weight loss and no significant changes in blood cell counts compared to controls.[7][9] | Mild radiation sickness, including nausea, vomiting, and diarrhea, was reported in some patients following intracavitary administration.[11] |
| Local Toxicity | Bone exposure was a noted complication in some cases of ¹⁹⁸Au grain mold therapy for oral cancers.[12] | Local tissue changes were observed following intracavitary therapy. |
Experimental Protocols
Synthesis of this compound Nanoparticles (Citrate Reduction Method)
This protocol describes a common method for synthesizing ¹⁹⁸Au nanoparticles.
-
Activation of Gold: Stable Gold-197 foils are irradiated with thermal neutrons in a nuclear reactor to produce this compound.[1][21]
-
Preparation of Chloroauric Acid (H¹⁹⁸AuCl₄): The radioactive gold foil is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid). The solution is then repeatedly heated to form H¹⁹⁸AuCl₄.[21]
-
Nanoparticle Synthesis:
-
A solution of H¹⁹⁸AuCl₄ is brought to a boil with stirring.
-
A reducing agent, typically sodium citrate, is rapidly added to the boiling solution.
-
The solution undergoes a series of color changes, culminating in a wine-red color, which indicates the formation of gold nanoparticles.[21]
-
-
Surface Modification (Optional): For enhanced stability and targeting, the nanoparticles can be coated with polymers like polyethylene glycol (PEG) or functionalized with targeting ligands such as antibodies or peptides.[1][6]
-
Characterization: The size, shape, and stability of the synthesized nanoparticles are confirmed using techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). The presence and purity of ¹⁹⁸Au are verified by gamma spectroscopy.[21]
In Vivo Efficacy Study in a Prostate Tumor Model
The following protocol outlines a typical preclinical study to evaluate the therapeutic efficacy of ¹⁹⁸AuNPs.
-
Animal Model: Severe combined immunodeficient (SCID) mice are subcutaneously inoculated with human prostate cancer cells (e.g., PC-3).
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100 mm³).[10]
-
Treatment Groups: Animals are randomized into groups:
-
Control group (e.g., saline injection).
-
¹⁹⁸AuNP treatment group(s) (receiving different doses, e.g., 400 µCi and 500 µCi).[10]
-
-
Administration: A single dose of the therapeutic agent is administered, often intratumorally.[7]
-
Monitoring: Tumor volume and body weight are monitored over a period of time (e.g., 30 days).[7]
-
Biodistribution Analysis: At specific time points (e.g., 3 and 24 hours post-injection), a subset of animals is euthanized, and organs are harvested to measure the percentage of injected dose per gram of tissue (%ID/g) using a gamma counter.[10]
-
Toxicity Assessment: Blood samples are collected for hematological analysis to assess systemic toxicity.[7]
Visualizations
Experimental Workflow for ¹⁹⁸AuNP Synthesis and Evaluation
Caption: Workflow for the synthesis and in vivo evaluation of this compound nanoparticles.
Signaling Pathways in Radiation Therapy
The therapeutic effect of this compound, both in nanoparticle and free form, is mediated by the ionizing radiation it emits. This radiation induces DNA damage in cancer cells, which in turn activates complex signaling pathways that determine the cell's fate.
Caption: Radiation from this compound induces both DNA damage and pro-survival signaling pathways in cancer cells.[9][13][22]
Conclusion
The transition from free or colloidal this compound to this compound nanoparticles represents a significant advancement in the application of this radioisotope for cancer therapy. The available data strongly suggest that ¹⁹⁸Au nanoparticles offer superior therapeutic efficacy, primarily due to their enhanced accumulation and retention within the tumor microenvironment. This targeted delivery of radiation has been shown in preclinical models to lead to more significant tumor regression with acceptable toxicity profiles. While historical data on colloidal ¹⁹⁸Au provides a valuable baseline, the lack of direct, controlled comparative studies necessitates a careful interpretation of the data. Future research should continue to focus on optimizing the design of ¹⁹⁸Au nanoparticles to further improve their therapeutic index and explore their potential in combination with other treatment modalities.
References
- 1. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colloidal gold containing the radioactive isotope Au198 in the selective internal radiation therapy of diseases of the lymphoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Treatment of pleural and peritoneal effusion with intracavitary colloidal radiogold (Au 198) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracavitary radioactive colloidal gold in the management of ovarian carcinoma. Report on 114 cases treated with Au198 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold Nanoparticles Contact with Cancer Cell: A Brief Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Nanomaterials for Cancer Therapy: Gold, Silver, and Iron Oxide Nanoparticles in Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation-induced signaling pathways that promote cancer cell survival (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioactive gold nanoparticles coated with BSA: A promising approach for prostate cancer treatment [ntno.org]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells | MDPI [mdpi.com]
- 14. Targeting Cancer Cell Fate: Apoptosis, Autophagy, and Gold Nanoparticles in Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Internalization capabilities of this compound nanoparticles: Comparative evaluation of effects of chitosan agent on cellular uptake into MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bjrs.org.br [bjrs.org.br]
- 22. Radiation-induced signaling pathways that promote cancer cell survival (Review) - ProQuest [proquest.com]
Benchmarking Gold-198: A Comparative Guide to Modern Radiotracers in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established radiotracer Gold-198 (Au-198) with a selection of newer radiotracers that have emerged as significant alternatives in therapeutic nuclear medicine. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the physical properties, therapeutic applications, and experimental protocols associated with these radionuclides. While direct head-to-head comparative studies between this compound and some of the newer agents are limited, this guide synthesizes the available data to facilitate an informed evaluation.
Introduction to this compound
This compound is a radioisotope of gold that has been utilized in medicine for decades, primarily in the form of colloidal suspensions for intracavitary and interstitial radiotherapy, as well as in the fabrication of seeds for brachytherapy. It decays via beta and gamma emission, making it suitable for both therapeutic and imaging purposes. Historically, it has been employed in the treatment of various cancers, including prostate, gynecological, and peritoneal malignancies.
Comparative Analysis of Radiotracer Properties
The selection of a radiotracer for a specific therapeutic application is governed by its physical and chemical properties. The following tables provide a quantitative comparison of this compound and its modern counterparts: Lutetium-177, Yttrium-90, Rhenium-188, and Iodine-125.
Table 1: Physical Properties of Selected Radiotracers
| Property | This compound (Au-198) | Lutetium-177 (Lu-177) | Yttrium-90 (Y-90) | Rhenium-188 (Re-188) | Iodine-125 (I-125) |
| Half-life | 2.7 days | 6.7 days | 64.1 hours | 17 hours | 59.4 days |
| Beta Energy (Max) | 0.96 MeV | 0.5 MeV | 2.28 MeV | 2.12 MeV | N/A (Electron Capture) |
| Gamma Energy | 0.412 MeV | 0.113, 0.208 MeV | N/A (Bremsstrahlung) | 0.155 MeV | 0.035 MeV (and X-rays) |
| Tissue Penetration (Beta) | ~4 mm | ~2 mm | ~11 mm | ~10 mm | N/A |
| Production Method | Neutron activation of Au-197 | Neutron activation of Lu-176 or Yb-176 | Strontium-90/Y-90 generator | Tungsten-188/Re-188 generator | Neutron activation of Xe-124 |
Table 2: Therapeutic Applications and Dosimetry
| Radiotracer | Common Applications | Typical Administered Activity | Dosimetry Considerations |
| This compound | Brachytherapy (seeds), Radiosynoviorthesis (colloid), Intracavitary/Interstitial therapy | Varies by application (e.g., 5-15 mCi for radiosynoviorthesis) | Localized energy deposition; gamma component allows for imaging but also contributes to staff exposure. |
| Lutetium-177 | Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors, PSMA-targeted therapy for prostate cancer | 200 mCi (7.4 GBq) per cycle for PRRT/PSMA therapy | Favorable for small to medium-sized tumors due to shorter beta range; gamma emissions suitable for SPECT imaging and dosimetry. |
| Yttrium-90 | Radioembolization of liver tumors (microspheres), Radiosynoviorthesis | 1-3 GBq for radioembolization | High-energy beta emission suitable for larger tumors; Bremsstrahlung imaging for post-administration verification. |
| Rhenium-188 | Radiosynoviorthesis, Bone pain palliation (HEDP), Skin cancer therapy | Varies (e.g., 10-20 mCi for radiosynoviorthesis) | High-energy beta similar to Y-90; gamma emission allows for imaging. Short half-life requires rapid formulation and administration. |
| Iodine-125 | Brachytherapy for prostate cancer, uveal melanoma, brain tumors | 0.5-1.0 mCi per seed for prostate brachytherapy | Low-energy photons provide localized dose distribution with reduced exposure to surrounding tissues. Long half-life allows for permanent implants. |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are critical for the successful application of radiotracers in a research and clinical setting. This section outlines the typical methodologies for the therapeutic use of this compound and its alternatives.
This compound: Interstitial Brachytherapy for Oral Cancer
Objective: To deliver a localized, high dose of radiation to a tumor in the oral cavity while sparing surrounding healthy tissue.
Methodology:
-
Patient Selection: Patients with localized, accessible oral tumors are selected.
-
Treatment Planning: Pre-implant imaging (CT or MRI) is performed to delineate the tumor volume. A treatment plan is generated to determine the number and placement of Au-198 seeds required to deliver the prescribed dose.
-
Seed Implantation: Under anesthesia, hollow needles are inserted into the tumor according to the treatment plan. The Au-198 seeds are then loaded into the needles and deposited within the tumor as the needles are withdrawn.[1]
-
Post-Implant Dosimetry: Post-implant imaging is performed to verify the seed placement and calculate the actual dose distribution delivered to the tumor and surrounding tissues.
-
Radiation Safety: Patients are typically hospitalized in a radiation-controlled room for a few days to allow for initial decay of the Au-198 and to manage any potential seed displacement.[1][2]
Lutetium-177: Peptide Receptor Radionuclide Therapy (PRRT)
Objective: To systemically deliver targeted radiation to neuroendocrine tumors (NETs) overexpressing somatostatin receptors.
Methodology:
-
Patient Selection: Patients with metastatic, well-differentiated NETs confirmed to have high somatostatin receptor expression via diagnostic imaging (e.g., Ga-68 DOTATATE PET/CT) are eligible.[3]
-
Pre-medication: An antiemetic is administered, followed by an infusion of an amino acid solution to protect the kidneys from radiation toxicity.
-
Lu-177 DOTATATE Infusion: A therapeutic dose of Lu-177 DOTATATE is administered intravenously over approximately 30-40 minutes.
-
Post-infusion Imaging: SPECT/CT imaging is performed at various time points post-infusion to assess the biodistribution and calculate dosimetry.[4]
-
Treatment Cycles: The treatment is typically repeated every 8-12 weeks for a total of 4-6 cycles, depending on the patient's response and tolerance.
Yttrium-90: Radioembolization for Liver Tumors
Objective: To deliver high-dose radiation to unresectable liver tumors via the hepatic artery.
Methodology:
-
Patient Selection: Patients with primary or metastatic liver tumors who are not candidates for surgery are evaluated.
-
Mapping Angiogram: A preliminary angiogram is performed to map the hepatic arterial anatomy and identify vessels supplying the tumor. A small amount of Technetium-99m macroaggregated albumin (Tc-99m MAA) is injected to simulate the distribution of the Y-90 microspheres and to calculate the lung shunt fraction.[5]
-
Dose Calculation: Based on the Tc-99m MAA scan and tumor volume, the therapeutic activity of Y-90 microspheres is calculated.
-
Treatment Procedure: A microcatheter is advanced into the hepatic artery supplying the tumor. The Y-90 microspheres (either resin or glass) are then infused through the catheter.[6][7]
-
Post-Treatment Imaging: Bremsstrahlung SPECT/CT or PET/CT is performed to confirm the distribution of the microspheres within the liver.[8]
Rhenium-188: Radiosynoviorthesis
Objective: To reduce inflammation and pain in arthritic joints by irradiating the synovial membrane.
Methodology:
-
Patient Selection: Patients with chronic inflammatory joint diseases, such as rheumatoid arthritis, who have not responded to conventional therapies are considered.
-
Joint Aspiration: Any excess synovial fluid is aspirated from the target joint.
-
Intra-articular Injection: A therapeutic dose of Re-188 colloid is injected directly into the joint space. A corticosteroid may be co-injected to reduce acute inflammation.
-
Immobilization: The joint is immobilized for a period (e.g., 48 hours) to minimize leakage of the radiopharmaceutical from the joint space.
-
Follow-up: The patient's clinical response (pain reduction, improved joint function) is monitored over several weeks to months.
Iodine-125: Prostate Brachytherapy
Objective: To deliver a continuous, low-dose-rate of radiation to the prostate gland for the treatment of localized prostate cancer.
Methodology:
-
Patient Selection: Patients with early-stage, localized prostate cancer are ideal candidates.
-
Volume Study: A transrectal ultrasound is performed to determine the size and shape of the prostate gland for treatment planning.
-
Treatment Planning: A 3D model of the prostate is created, and a plan is developed to determine the optimal number and placement of I-125 seeds to deliver the prescribed dose while minimizing radiation to the rectum and bladder.
-
Seed Implantation: Under anesthesia, needles are inserted through the perineum into the prostate under ultrasound guidance. The I-125 seeds are then deposited into the prostate through the needles.[9][10]
-
Post-Implant CT and Dosimetry: A CT scan is performed approximately one month after the implant to assess the final seed positions and calculate the actual dose delivered to the prostate.[11]
Pharmacokinetics and Biodistribution
The in-vivo behavior of a radiotracer is a critical determinant of its therapeutic efficacy and safety. The following table summarizes the pharmacokinetic and biodistribution characteristics of the discussed radiotracers.
Table 3: Pharmacokinetics and Biodistribution
| Radiotracer | Formulation | Route of Administration | Biodistribution and Clearance |
| This compound | Colloidal suspension, Nanoparticles, Seeds | Intracavitary, Interstitial, Intravenous | Localized at the injection site (colloid/seeds). Nanoparticles show accumulation in the liver and spleen, with slow clearance.[1][12][13] |
| Lutetium-177 | DOTA-TATE, PSMA-617 | Intravenous | Targets somatostatin or PSMA-expressing tissues. Cleared primarily through the kidneys.[4][14][15][16] |
| Yttrium-90 | Microspheres (resin or glass) | Intra-arterial | Microspheres are entrapped in the microvasculature of the target organ (e.g., liver), with minimal systemic distribution.[17] |
| Rhenium-188 | HEDP, Colloid | Intravenous, Intra-articular | HEDP formulation targets bone metastases. Colloid remains localized in the joint space. Rapid clearance of unbound tracer via the kidneys.[18][19][20] |
| Iodine-125 | Seeds | Interstitial | Seeds are permanently implanted and remain at the target site. Low risk of migration, but it can occur.[21][22][23][24] |
Safety and Toxicity Profiles
The safety profile of a radiopharmaceutical is of paramount importance. The table below outlines the common adverse effects associated with each radiotracer.
Table 4: Safety and Toxicity
| Radiotracer | Common Adverse Effects | Management and Mitigation |
| This compound | Local tissue necrosis, inflammation at the injection site. For nanoparticles, potential for long-term accumulation in the reticuloendothelial system. | Careful dose planning and injection technique. Further research is needed on the long-term effects of nanoparticles. |
| Lutetium-177 | Nausea, vomiting, fatigue, transient myelosuppression (anemia, thrombocytopenia), dry mouth (with PSMA therapy).[3][25][26][27][28] | Antiemetics, hydration, monitoring of blood counts. Salivary gland protection strategies for PSMA therapy. |
| Yttrium-90 | Post-embolization syndrome (fever, abdominal pain, nausea), fatigue, potential for non-target embolization leading to gastrointestinal ulceration or radiation pneumonitis.[29][30][31][32] | Prophylactic medications, careful catheter placement and mapping to avoid non-target delivery. |
| Rhenium-188 | Mild and transient joint inflammation (radiosynoviorthesis), transient myelosuppression (bone pain palliation). | Co-injection of corticosteroids, monitoring of blood counts. |
| Iodine-125 | Acute urinary symptoms (frequency, urgency), erectile dysfunction, proctitis.[11][33][34] Low risk of seed migration.[22][23][24] | Medications to manage urinary symptoms, careful planning to minimize rectal dose. |
Conclusion
This compound remains a historically significant radiotracer with continued, albeit more limited, applications in modern nuclear medicine. Newer radiotracers such as Lutetium-177, Yttrium-90, Rhenium-188, and Iodine-125 offer a range of physical properties and targeting capabilities that have expanded the landscape of therapeutic nuclear medicine.
-
Lutetium-177 has become a cornerstone of targeted radionuclide therapy due to its favorable decay characteristics and the success of Lu-177 labeled peptides and small molecules.
-
Yttrium-90 is a powerful high-energy beta emitter, making it highly effective for the treatment of larger tumors, particularly in the liver.
-
Rhenium-188 , with its generator-based production and high-energy beta emission, offers a cost-effective and readily available option for several therapeutic applications.
-
Iodine-125 continues to be a standard of care for prostate brachytherapy due to its low energy and long half-life, which allow for a highly localized and permanent implant.
The selection of an appropriate radiotracer is a complex decision that must take into account the specific clinical indication, tumor characteristics, and the desired therapeutic outcome. While this compound has paved the way, the development of these newer agents represents a significant advancement in the field, offering more targeted and often safer treatment options for a variety of cancers and other diseases. Further direct comparative studies are warranted to more definitively establish the relative efficacy of these radiotracers in specific clinical scenarios.
References
- 1. Biodistribution of colloidal gold nanoparticles after intravenous injection: Effects of PEGylation at the same particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Lutetium-177 PSMA radionuclide therapy : University College London Hospitals NHS Foundation Trust [uclh.nhs.uk]
- 4. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Radioembolization - Yttrium-90 Microsphere | Stanford Health Care [stanfordhealthcare.org]
- 7. scmsc.com [scmsc.com]
- 8. Yttrium-90 radioembolization of liver tumors: what do the images tell us? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new technique for trans-perirectal iodine-125 seed implantation in prostatic cancer guided by CT and 3D printed template: Two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostate Cancer Radioactive Seed Implants - WebMD [webmd.com]
- 11. Long term outcome and side effects in patients receiving low-dose I125 brachytherapy: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of this compound radioisotope and evaluation of the effect of grafting of 198Au on functionalized silica nanoparticles on its biodistribution: introducing a new theranostic agent [jonsat.nstri.ir]
- 13. Biodistribution and excretion of colloidal gold nanoparticles after intravenous injection: Effects of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodistribution and post-therapy dosimetric analysis of [177Lu]Lu-DOTAZOL in patients with osteoblastic metastases: first results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biodistribution, Pharmacokinetics, and Dosimetry of 177Lu-, 90Y-, and 111In-Labeled Somatostatin Receptor Antagonist OPS201 in Comparison to the Agonist 177Lu-DOTATATE: The Mass Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current status of yttrium-90 microspheres radioembolization in primary and metastatic liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and biodistribution of rhenium-188 labeled albumin microspheres B 20: a promising new agent for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives [frontiersin.org]
- 20. Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dosimetry of a thyroid uptake detected in seed migration survey following a patient's iodine-125 prostate implant and in vitro measurements of intentional seed leakages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioactive seed migration after prostate brachytherapy with iodine-125 using loose seeds versus stranded seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Analysis of radioactive implant migration in patients treated with iodine-125 seeds for permanent prostate brachytherapy with MRI-classified median lobe hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lutetium-177 PSMA therapy [iconcancercentre.com.au]
- 26. bangkokhospital.com [bangkokhospital.com]
- 27. farrerpark.com [farrerpark.com]
- 28. sah.org.au [sah.org.au]
- 29. Long-Term Toxicity after Transarterial Radioembolization with Yttrium-90 Using Resin Microspheres for Neuroendocrine Tumor Liver Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Recognizing and Managing Adverse Events in Y-90 Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. americanelements.com [americanelements.com]
- 32. frontiersin.org [frontiersin.org]
- 33. What are the side effects of Iodine[I-125]? [synapse.patsnap.com]
- 34. cancerresearchuk.org [cancerresearchuk.org]
A Comparative Guide to In Vitro and In Vivo Correlation of Gold-198 Studies
For Researchers, Scientists, and Drug Development Professionals
The translation of preclinical research from the laboratory bench to a clinical setting is a cornerstone of therapeutic development. For radiopharmaceuticals like Gold-198 (¹⁹⁸Au), understanding the correlation between in vitro (laboratory) and in vivo (living organism) studies is critical for predicting efficacy and safety. This guide provides an objective comparison of ¹⁹⁸Au nanoparticle performance in various experimental settings, supported by experimental data and detailed methodologies.
This compound, a β- and γ-emitting radionuclide with a half-life of 2.7 days, has garnered significant interest for cancer therapy.[1][2] Its therapeutic potential is often evaluated using nanoparticle formulations to enhance tumor targeting and retention.[1] However, discrepancies between in vitro and in vivo results are common, highlighting the complexity of biological systems.[3][4][5] This guide aims to elucidate these correlations and provide a framework for interpreting preclinical data.
Data Presentation: Performance of this compound Nanoparticles
The physicochemical properties of ¹⁹⁸Au nanoparticles, such as size and surface coating, play a crucial role in their biological behavior. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Nanoparticle Formulation | Core Size (nm) | Hydrodynamic Diameter (nm) | Method of Synthesis | Reference |
| PEG-stabilized ¹⁹⁸AuNPs | 8.7 | 32.6 | Citrate reduction | [6][7] |
| Gum Arabic-functionalized ¹⁹⁸AuNPs | 12-18 | 85 | Not specified | [1] |
| ¹⁹⁸Au Nanospheres | Not specified | Not specified | Seed-mediated growth | [8][9] |
| ¹⁹⁸Au Nanodisks | Not specified | Not specified | Etching of triangular nanodisks | [8][9] |
| ¹⁹⁸Au Nanorods | Not specified | Not specified | Seed-mediated growth | [8][9] |
| ¹⁹⁸Au Cubic Nanocages | Not specified | Not specified | Galvanic replacement | [9] |
Table 2: In Vitro Cytotoxicity and Cellular Uptake
| Cell Line | Nanoparticle Formulation | Concentration | Effect | Reference |
| Not specified | Non-radioactive AuNPs | Not specified | No cytotoxic effect observed | [6] |
| B16 Melanoma | Auranofin (gold compound) | Not specified | Dose, time, and temperature-dependent cytotoxicity | [10] |
| PC-3 Prostate Cancer | MGF-AuNPs | 8.2 µg Au/mL | Uptake observed | [2] |
| HaCat (Keratinocytes) | Uncoated AuNPs | 100-600 µM | ~78% cell viability | [11] |
Table 3: In Vivo Biodistribution and Tumor Uptake
| Animal Model | Tumor Model | Nanoparticle Shape | Time Point (post-injection) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
| Balb/c nude mice | PC-3 Prostate Cancer | Not specified | 3 hours | High biological uptake | Some uptake | [6] |
| SCID mice | Human Prostate Xenografts | Not specified | 3 weeks | Optimum retention | Minimal leakage | [1] |
| EMT6 tumor-bearing mice | EMT6 Breast Cancer | Nanospheres | 24 hours | 23.2 | 34.9 | [8][9] |
| EMT6 tumor-bearing mice | EMT6 Breast Cancer | Nanodisks | 24 hours | 4.4 (at 6h) | 55.0 | [8][9] |
| EMT6 tumor-bearing mice | EMT6 Breast Cancer | Nanorods | 24 hours | Low | 52.1 | [8][9] |
| EMT6 tumor-bearing mice | EMT6 Breast Cancer | Nanocages | 24 hours | Low | 63.4 | [8][9] |
Table 4: In Vivo Therapeutic Efficacy
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| Not specified | Not specified | Radioactive ¹⁹⁸AuNPs | Arrested tumor growth | [6] |
| SCID mice | Human Prostate Xenografts | Single dose of GA-¹⁹⁸AuNPs (70 Gy) | 82% smaller tumor volume compared to control after 3 weeks | [1] |
| NRG mice | MIA PaCa-2 Pancreatic Cancer | GNPs (2 mg/kg) + Docetaxel (6 mg/kg) + 5 Gy RT | 20% reduction in tumor growth after 20 days | [12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature.
Synthesis of Radioactive this compound Nanoparticles
1. Production of this compound:
-
Stable Gold-197 foils are irradiated with thermal neutrons in a nuclear reactor.[6][15] The neutron activation process transforms ¹⁹⁷Au into the radioactive isotope ¹⁹⁸Au.[6]
-
The radioactive foil is then dissolved in aqua regia (a mixture of hydrochloric and nitric acids) to form H¹⁹⁸AuCl₄.[6][7][8][9]
2. Nanoparticle Synthesis (Citrate Reduction Method):
-
The H¹⁹⁸AuCl₄ solution is used as the precursor for nanoparticle synthesis.
-
A common method involves citrate reduction, where sodium citrate is used to reduce the gold salt, leading to the formation of gold nanoparticles.
-
The nanoparticles are often stabilized with a capping agent, such as polyethylene glycol (PEG), to prevent aggregation and improve biocompatibility.[6][7]
3. Characterization:
-
The size and morphology of the synthesized nanoparticles are characterized using techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).[6][7]
-
The presence and purity of ¹⁹⁸Au are confirmed using a High-Purity Germanium (HPGe) detector.[6]
In Vitro Cell Viability Assay
-
Cell Culture: Cancer cell lines (e.g., PC-3, MIA PaCa-2) are cultured in appropriate media and conditions.[6][12][13][14]
-
Treatment: Cells are incubated with varying concentrations of the this compound nanoparticle formulations for specific durations.
-
Viability Assessment: Cell viability is often assessed using colorimetric assays like the MTT assay, which measures the metabolic activity of cells.[11] A reduction in color intensity indicates decreased cell viability. The Guava ViaCount assay can also be used to determine the number of viable and non-viable cells.[11]
In Vivo Biodistribution Study
-
Animal Models: Tumor-bearing mice (e.g., nude mice with xenografts) are commonly used.[6][8][9]
-
Administration: The ¹⁹⁸Au nanoparticle formulation is administered to the animals, typically via intravenous injection.[8][9]
-
Imaging and Quantification:
-
At various time points post-injection, the biodistribution of the nanoparticles is quantified.[8][9]
-
This can be done non-invasively using imaging techniques like Single-Photon Emission Computed Tomography (SPECT).[6]
-
Alternatively, after sacrificing the animals, major organs and the tumor are harvested, weighed, and the radioactivity in each tissue is measured using a gamma counter.[8][9]
-
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8][9]
-
Mandatory Visualizations
The following diagrams illustrate key processes and relationships in the study of this compound nanoparticles.
Caption: Workflow from ¹⁹⁸Au synthesis to in vitro and in vivo studies.
Caption: Proposed mechanism of ¹⁹⁸Au nanoparticle-induced cancer cell death.
Caption: Key factors influencing the correlation between in vitro and in vivo results.
Discussion on In Vitro and In Vivo Correlation
The data presented reveal both correlations and discrepancies between in vitro and in vivo findings for this compound studies.
Points of Correlation:
-
Therapeutic Efficacy: In vitro cytotoxicity, demonstrated by increased DNA double-strand breaks and reduced spheroid size, often translates to in vivo tumor growth inhibition. For instance, the synergistic effect of gold nanoparticles with docetaxel and radiotherapy observed in vitro was also reflected in a reduction in tumor growth in mice.[12][13][14]
Points of Discrepancy and Challenges:
-
Cytotoxicity vs. Systemic Effects: While non-radioactive gold nanoparticles may show no cytotoxicity in vitro, their in vivo behavior is more complex due to interactions with the immune system and other biological components.[6]
-
Cellular Uptake vs. Biodistribution: In vitro cellular uptake assays are often used as a proxy to predict in vivo outcomes.[3][4][5] However, studies have shown a lack of correlation between in vitro macrophage uptake and in vivo blood circulation and organ accumulation.[3][5] This suggests that in vitro models may not fully recapitulate the complex in vivo environment.
-
Nanoparticle Shape and Tumor Penetration: The shape of gold nanoparticles significantly influences their biodistribution and tumor uptake in vivo.[8][9] For example, nanospheres and nanodisks showed higher tumor accumulation than nanorods and nanocages at 24 hours post-injection.[8][9] However, the intratumoral distribution also varied, with nanorods and nanocages distributing more thoroughly throughout the tumor.[8][9] These are nuances that are difficult to predict from simple in vitro studies.
Alternatives to this compound:
While this compound shows promise, other radionuclides and therapeutic strategies are also under investigation.
-
Other Radioisotopes: Palladium-103 has been combined with this compound in nanoparticle formulations.[6] Other radioisotopes like Yttrium-90 are used in approved therapies such as TheraSphere™ for liver cancer.[2]
-
Non-Radioactive Gold Nanoparticles: Non-radioactive gold nanoparticles are extensively studied for photothermal therapy, where they absorb light and generate heat to kill cancer cells.[16] They can also be used as radiosensitizers to enhance the effects of external beam radiation therapy.[12]
The correlation between in vitro and in vivo studies of this compound is a multifaceted issue. While in vitro assays provide valuable initial screening and mechanistic insights, they have limitations in predicting in vivo biodistribution and efficacy. A comprehensive understanding requires careful consideration of the physicochemical properties of the nanoparticles and the complexities of the in vivo biological system. Future research should focus on developing more predictive in vitro models and on multi-modal approaches that combine the therapeutic and diagnostic properties of this compound.
References
- 1. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.superevent.com [media.superevent.com]
- 3. A Systematic comparison of in vitro cell uptake and in vivo biodistribution for three classes of gold nanoparticles with saturated PEG coatings | PLOS One [journals.plos.org]
- 4. A Systematic comparison of in vitro cell uptake and in vivo biodistribution for three classes of gold nanoparticles with saturated PEG coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic comparison of in vitro cell uptake and in vivo biodistribution for three classes of gold nanoparticles with saturated PEG coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radioactive 198Au-Doped Nanostructures with Different Shapes for In Vivo Analyses of Their Biodistribution, Tumor Uptake, and Intratumoral Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Synergetic Radiotherapy with Gold Nanoparticles and Docetaxel for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of this compound radioisotope and evaluation of the effect of grafting of 198Au on functionalized silica nanoparticles on its biodistribution: introducing a new theranostic agent [jonsat.nstri.ir]
- 16. Phytosynthesis of this compound nanoparticles for a potential therapeutic radio-photothermal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Outcome of Gold-198 Treatment: A Comparative Guide
Gold-198 (¹⁹⁸Au), a radioisotope emitting both beta and gamma radiation, has emerged as a promising candidate in cancer therapy, particularly when formulated as nanoparticles. Its therapeutic efficacy is attributed to the localized delivery of a high radiation dose to the tumor, minimizing systemic toxicity. This guide provides a comparative analysis of ¹⁹⁸Au treatment outcomes against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.
Comparative Efficacy of this compound Formulations
Recent preclinical studies have demonstrated the significant therapeutic potential of ¹⁹⁸Au nanoparticles in various cancer models. These nanoparticles can be functionalized with targeting moieties to enhance their accumulation in tumor tissues.
| Treatment Group | Cancer Model | Administration Route | Key Outcomes | Reference |
| GA-¹⁹⁸AuNPs | Human Prostate Cancer (PC-3 xenograft in SCID mice) | Intratumoral | 82% reduction in tumor volume 3 weeks post-treatment; minimal toxicity.[1][2] | [1][2] |
| ¹⁹⁸AuNP-EGCg | Prostate Cancer (PC-3 xenograft in SCID mice) | Intratumoral | ~72% retention in tumors after 24 hours; 80% reduction in tumor volume after 28 days.[3] | [3] |
| DOX-¹⁹⁸AuNPs-Tmab | HER2+ Ovarian Cancer (SKOV-3 tumor-bearing mice) | Intratumoral | 82% reduction in tumor growth after a single dose.[4] | [4] |
| Gold-based compound (vs. Cisplatin) | Cervical Cancer (in mice) | Not Specified | 82% reduction in tumor growth, compared to 29% for cisplatin.[5] | [5] |
| ¹⁹⁸Au grain implantation | Persistent/Recurrent Nasopharyngeal Carcinoma (Human) | Interstitial Brachytherapy | 5-year local control rates: 87.2% (persistent disease), 62.7% (first recurrence).[6] | [6] |
Comparison with Alternative Radionuclides
This compound offers distinct physical properties compared to other radioisotopes used in brachytherapy, influencing treatment planning and outcomes.
| Radioisotope | Half-life | Radiation Type & Energy | Key Characteristics | Reference |
| This compound (¹⁹⁸Au) | 2.7 days | β⁻ (max 0.96 MeV), γ (0.412 MeV) | Shorter half-life and higher energy beta emission compared to ¹⁰³Pd and ¹²⁵I, potentially leading to a higher dose rate.[7] | [7] |
| Palladium-103 (¹⁰³Pd) | 16.99 days | Photon (20–23 keV), Auger electrons | Longer half-life and lower energy photons.[7] | [7] |
| Iodine-125 (¹²⁵I) | 59.6 days | Photon (mean 28 keV) | Longest half-life and low energy photons, suitable for low-dose-rate applications.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of therapeutic outcomes. Below are summaries of key experimental protocols used in the evaluation of ¹⁹⁸Au nanoparticles.
Synthesis of Gum Arabic-functionalized ¹⁹⁸Au Nanoparticles (GA-¹⁹⁸AuNPs)
-
Production of ¹⁹⁸Au: this compound is produced by neutron activation of high-purity Gold-197 foils in a nuclear reactor.[8]
-
Preparation of H¹⁹⁸AuCl₄: The activated gold foils are dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) and heated to form a solution of tetrachloroauric acid (HAuCl₄).[8]
-
Nanoparticle Synthesis: The H¹⁹⁸AuCl₄ solution is added to a solution containing gum arabic, which acts as a reducing and stabilizing agent, to form the GA-¹⁹⁸AuNPs.[1][8]
In Vivo Therapeutic Efficacy Studies
-
Animal Models: Severely compromised immunodeficient (SCID) mice are typically used, bearing human tumor xenografts (e.g., prostate, ovarian cancer cell lines).[1][2][4]
-
Tumor Induction: Human cancer cells (e.g., PC-3 for prostate cancer, SKOV-3 for ovarian cancer) are injected subcutaneously into the mice to induce tumor growth.[4][8]
-
Treatment Administration: A single dose of the ¹⁹⁸Au nanoparticle formulation is administered directly into the tumor (intratumoral injection).[1][2][4]
-
Outcome Measurement: Tumor volumes are measured at regular intervals over a period of several weeks. Animal weight and blood cell counts are monitored to assess toxicity.[1][2] At the end of the study, biodistribution is often analyzed by measuring radioactivity in various organs.[1]
Cytotoxicity Assays
-
Cell Lines: Human cancer cell lines relevant to the study (e.g., SKOV-3 for HER2+ cancer) are used.[4]
-
Treatment: Cells are incubated with varying concentrations of the ¹⁹⁸Au nanoparticle formulations for different time periods (e.g., 24, 48, 72 hours).[4]
-
Viability Assessment: Cell viability is measured using standard assays such as the MTS assay, which determines the metabolic activity of the cells.[4] Flow cytometry can be used to analyze cell cycle arrest and apoptosis.[4]
Visualizing Mechanisms and Workflows
Signaling Pathways in Gold Nanoparticle-Mediated Cancer Therapy
Gold compounds, including radioactive gold nanoparticles, can induce cancer cell death through various mechanisms, primarily by causing DNA damage and inducing apoptosis. The beta radiation emitted by ¹⁹⁸Au directly damages cellular components, including DNA. This damage triggers a cellular response that can lead to cell cycle arrest and programmed cell death.
References
- 1. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. pnas.org [pnas.org]
- 4. Improvement of the Effectiveness of HER2+ Cancer Therapy by Use of Doxorubicin and Trastuzumab Modified Radioactive Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Long term results of radioactive gold grain implantation for the treatment of persistent and recurrent nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Gold-198: A Procedural Guide
For researchers and scientists utilizing Gold-198 (Au-198), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its short half-life, the primary disposal strategy for this compound is "decay-in-storage," which allows the radioactivity to naturally diminish to background levels before being discarded as non-radioactive waste. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of Au-198 waste streams.
Essential Safety and Logistical Planning
Before beginning any work with this compound, a clear operational and disposal plan must be established. The fundamental principle is to minimize exposure and prevent contamination.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety eyewear, and protective gloves. It is crucial to change gloves frequently to prevent the spread of contamination.[1]
-
Work Area Monitoring: Conduct radiation surveys of your work area before, during, and after handling this compound. Both instrument and smear surveys are required to detect fixed and removable contamination.[1]
-
Dosimetry: Whole-body and finger-ring dosimeters are mandatory when handling 5 mCi or more of Au-198, or 1 mCi amounts on a weekly basis.[1]
This compound: Key Data for Disposal Planning
Understanding the radiological properties of this compound is essential for safe handling and determining the necessary storage duration for decay.
Table 1: this compound Radiological Properties
| Property | Value |
| Half-life | ~2.7 days[2][3][4][5] |
| Decay Mode | Beta (β⁻) Decay[2][3][6] |
| Decay Product | Stable Mercury-198 (¹⁹⁸Hg)[2][5][6] |
| Primary Emissions | Beta Particles (β⁻), Gamma Rays (γ)[2][4][6] |
| Max. Beta Energy | ~961 keV[6] |
| Primary Gamma Energy | ~412 keV[3] |
Table 2: Shielding Requirements for this compound
| Radiation Type | Shielding Material & Thickness | Efficacy |
| Beta (β⁻) Emissions | 3 mm of plastic | Absorbs all beta emissions.[1] |
| Gamma (γ) Rays | 10.5 mm of lead | Reduces gamma dose rate by 90%.[1] |
| Note: The interaction of high-energy beta particles with high-Z materials like lead can produce Bremsstrahlung (braking) radiation, which may require additional shielding.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the standard methodology for managing this compound waste from generation to final disposal.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to ensure safe and compliant disposal. Do not mix radioactive waste with general trash.
-
Isotope Separation: Keep this compound waste separate from other radionuclides, particularly those with long half-lives.[7][8] Waste with half-lives between 1 and 8 days can often be segregated together.[1]
-
Physical Form Separation: Use dedicated, clearly labeled waste containers for different types of waste.[8][9]
-
Dry Solid Waste: Includes contaminated gloves, bench paper, paper towels, and pipette tips.[7][8] These should be placed in a container lined with a durable plastic bag.[10]
-
Liquid Waste: Collect aqueous liquid waste in approved, shatterproof (e.g., Nalgene) bottles.[7][11] Do not dispose of liquid radioactive waste down the drain unless specifically permitted by your institution's Radiation Safety Officer (RSO) and within established limits (e.g., less than 100 µCi/day per lab).[1][7]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-proof sharps container specifically labeled for radioactive waste.[9][11]
-
Step 2: Packaging and Labeling
Accurate and clear labeling is mandatory for tracking and safety.
-
Container Labeling: Before use, every waste container must be labeled with a "Caution, Radioactive Material" sign, the trefoil symbol, the isotope (this compound), and the name of the Principal Investigator (P.I.).[7][8]
-
Waste Tagging: When a container is full or ready for storage, seal it and attach a radioactive waste tag. This tag must include:
-
Principal Investigator (P.I.) Name
-
Building and Room Number
-
Isotope (Au-198)
-
Estimated Activity (in mCi or µCi)
-
Date the container was sealed[7]
-
Step 3: Decay-in-Storage
The short half-life of this compound makes it an ideal candidate for decay-in-storage. This involves holding the waste in a secure, shielded location until its radioactivity is indistinguishable from background levels.
-
Storage Location: Store sealed waste containers in a designated and shielded area. The storage area should be surveyed to ensure exposure rates are minimal (e.g., less than 2 mR/hr at 1 foot).[1]
-
Decay Duration: A general rule of thumb is to store the waste for at least 10 half-lives. For this compound, this is approximately 27 days. After 10 half-lives, the activity will have decayed to less than 0.1% of its original level.
Step 4: Final Survey and Disposal
After the decay period, the waste must be surveyed before it can be disposed of as non-radioactive waste.
-
Radiation Survey: Using a calibrated survey meter appropriate for this compound emissions (e.g., a Geiger-Müller probe), monitor the external surfaces of the waste container.[1]
-
Disposal Criteria: If the survey readings are indistinguishable from background radiation and any removable contamination is below the institutional limit (e.g., <100 dpm/100 cm²), the waste can be disposed of.[8]
-
Final Disposal:
-
Obliterate Markings: Before placing the waste in the regular or biohazardous trash, all radioactive material labels, symbols, and markings must be removed or completely defaced.[8][9]
-
Record Keeping: Maintain meticulous records of all radioactive waste disposals, including initial activity, storage dates, survey results, and final disposal date.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical progression for the proper disposal of this compound waste.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. radiacode.com [radiacode.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. radiacode.com [radiacode.com]
- 6. This compound | 10043-49-9 | Benchchem [benchchem.com]
- 7. Radioactive Waste Disposal | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 8. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 9. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Hazardous Radioactive Waste | Environment, Health & Safety [ehs.ucsf.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Gold-198
For researchers, scientists, and drug development professionals, the safe handling of radioactive materials like Gold-198 (Au-198) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of personnel and the integrity of your work.
This compound is a valuable tool in medical applications and scientific research, but its radioactive nature necessitates strict adherence to safety protocols.[1][2] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize exposure and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
When working with any open radioactive source like this compound, specific PPE is mandatory to protect against contamination.[3] The primary goal is to prevent internal and external exposure to the beta and gamma radiation emitted by Au-198.[1][2][4]
Core PPE Requirements:
-
Disposable Gloves: Latex or nitrile gloves are suitable and should be changed frequently to prevent the spread of contamination.[3]
-
Full-Length Lab Coat: Must be worn closed with sleeves rolled down to protect the skin.[3]
-
Safety Eyewear: Essential for protecting the eyes from potential splashes or airborne particles.[5]
-
Closed-Toed Shoes: Sandals or other open-toed footwear are strictly prohibited.[3]
Enhanced Wrist Protection:
To prevent lab coat cuffs from dragging across contaminated surfaces, consider the following:[3]
-
Securing cuffs with tape or rubber bands.[3]
-
Wearing long gloves and tucking lab coat sleeves into them.[3]
-
Using Tyvek sleeve protectors.[3]
-
Frequently surveying the skin of your wrists for any contamination.[3]
Radiation Monitoring and Dosimetry
Monitoring radiation exposure is a critical component of safely handling this compound.
-
Dosimeters: Whole-body and finger-ring dosimeters are required when handling 5 mCi or more of Au-198, or 1 mCi amounts weekly.[5] Ring badges should be worn under gloves to prevent contamination.[3]
-
Bioassays: Urine assays may be necessary following large spills or contaminations to assess internal exposure.[5]
Operational Procedures for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
